4-Methoxy-3-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPZNNZUCPLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159625 | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-90-3 | |
| Record name | 4-Methoxy-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-methoxybenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylaniline
Abstract
4-Methoxy-3-methylaniline, also known as 3-methyl-p-anisidine, is an aromatic amine of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern—a methoxy and a methyl group flanking an amino functionality—imparts specific electronic and steric properties that make it a valuable intermediate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth analysis, validated experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Chemical Identity and Structure
Properly identifying a compound is the foundational step in any research endeavor. This compound is systematically identified by several key descriptors that ensure unambiguous communication and data retrieval.
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Methyl-4-methoxyaniline, 4-Amino-2-methylanisole, 3-Methyl-p-anisidine[1][2]
-
CAS Number: 136-90-3[3]
The molecular structure consists of a benzene ring substituted with an amino group at position 1, a methoxy group at position 4, and a methyl group at position 3. The interplay of the electron-donating methoxy and amino groups and the weakly electron-donating methyl group influences the molecule's reactivity, basicity, and overall physicochemical profile.
Core Physicochemical Properties
The utility of a chemical intermediate in drug development and organic synthesis is largely dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and behavior in various environments. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Physical Form | Solid, Dark Red to Black | [2][4] |
| Melting Point | 57-60 °C | [2][3][4][5] |
| Boiling Point | 252.03 °C (rough estimate) | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |
| pKa | 5.32 ± 0.10 (Predicted) | [2] |
| Density | 1.063 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.5360 (estimate) | [2] |
Expert Insights: The melting point range of 57-60 °C indicates a relatively pure solid compound under standard conditions.[2][3][4][5] A broad melting range can often suggest the presence of impurities, which can depress and widen the melting point.[6] The predicted pKa of 5.32 suggests it is a weak base, a characteristic feature of anilines.[2] This basicity is critical for its role in reactions, particularly in forming salts or acting as a nucleophile. Its slight solubility in organic solvents like chloroform and methanol is typical for moderately polar organic compounds and is a key consideration for choosing appropriate reaction and purification solvents.[2][4]
Spectroscopic Profile
Spectroscopic data provides an electronic and structural fingerprint of a molecule, essential for identity confirmation and purity assessment.
-
¹H NMR (400 MHz, CDCl₃): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H, OCH₃), 3.29 (br s, 2H, NH₂), 2.18 (s, 3H, CH₃) ppm.[7]
-
Mass Spectrometry (ESI): m/z: 138 ([M+H]⁺).[7]
Expert Insights: The proton NMR spectrum is highly informative. The three distinct signals in the aromatic region (6.50-6.67 ppm) confirm the trisubstituted benzene ring. The singlet at 3.77 ppm corresponds to the three protons of the methoxy group, while the singlet at 2.18 ppm is characteristic of the methyl group protons. The broad singlet at 3.29 ppm is typical for the amine protons, which can exchange with trace amounts of water in the solvent, leading to signal broadening. The electrospray ionization (ESI) mass spectrum showing a peak at m/z 138 confirms the protonated molecule ([M+H]⁺), consistent with the molecular weight of 137.18 g/mol .[7]
Synthesis, Reactivity, and Applications
Synthesis: A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-methoxy-2-methyl-4-nitrobenzene.[7] This reduction is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications: The chemical reactivity of this compound is dominated by the nucleophilic amino group. It readily participates in reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.
Its primary industrial and research significance lies in its role as a crucial intermediate. It is notably used in the synthesis of triamine pyrimidine derivatives, which have shown efficacy as antitumor agents.[4][8] This positions this compound as a key building block in the pharmaceutical industry for developing novel cancer therapeutics.[4][9] Its adaptable chemical nature also makes it a valuable precursor in broader organic synthesis for creating diverse compounds.[4]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require careful handling and storage.
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[3][5][10]
-
Irritation: Causes skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[3][5]
GHS Pictograms:
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid formation of dust and aerosols.[10] Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and in a dark, inert atmosphere at room temperature.[2][4]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and seek immediate medical attention.[10]
Experimental Protocols
The following protocols are provided as self-validating systems for determining key physicochemical properties. They include critical steps for ensuring data accuracy and reproducibility.
Protocol: Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically sharp (0.5-1.0°C). Impurities lower and broaden the melting point range.[6] This protocol uses a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry.[12] Crush a small amount into a fine powder.
-
Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample.[12] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[12] Pack the solid to a height of 1-2 mm.[13]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.[6]
-
Accurate Determination: Cool the apparatus to at least 20-30°C below the estimated melting point.[6] Begin heating at a slow, controlled rate (1-2 °C/minute).[6]
-
Data Recording:
-
Validation: Perform at least two careful determinations. The results should be consistent.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Principle: Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is a traditional and reliable approach.[14]
Causality: The choice of the shake-flask method is based on its direct measurement of equilibrium, which is critical for applications like biopharmaceutical classification.[15] Ensuring the system reaches equilibrium is paramount, which is why a sufficient agitation time is specified.
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol, buffer) in a sealed, inert vial or flask.[16][17] The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[15] Agitate the mixture for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[16][17] Preliminary tests can determine the minimum time required.[15]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:
-
Analysis: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
-
Validation: Perform the experiment in triplicate to ensure reproducibility.[15] The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm it has not changed form (e.g., hydrated or solvated).[18]
Workflow: Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Conclusion
This compound is a well-characterized aromatic amine with defined physicochemical properties that underpin its utility as a synthetic intermediate, particularly in the pharmaceutical sector. Its solid form, moderate melting point, weak basicity, and solubility profile are key parameters for its successful application in research and development. The spectroscopic data provides a reliable fingerprint for its identification. Adherence to strict safety protocols is essential for its handling, and the use of validated experimental procedures, as detailed in this guide, will ensure the generation of accurate and reliable data for any research or drug development program.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.
- Sigma-Aldrich. This compound 98.
- ChemicalBook. 136-90-3(this compound) Product Description.
- Sigma-Aldrich. This compound 98 136-90-3.
- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
- University of Calgary. Melting point determination.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- University of Texas at Dallas. Experiment 1 - Melting Points.
- stenutz. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Role of this compound in Modern Pharmaceutical Synthesis.
- HPC Standards. This compound | 1X100MG | C8H11NO | 687831 | 136-90-3.
- Al-Shemary, R. K. (2021, September 19). experiment (1) determination of melting points.
- Jönsson, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- Arts, J. (2016, May 28). Procedure for solubility testing of NM suspension.
- PubChem. 3-Methyl-4-methoxybenzenamine.
- Königsberger, E., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
- Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension.
- ChemicalBook. (2025, July 24). This compound.
- Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET.
- ChemicalBook. This compound synthesis.
Sources
- 1. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Methoxy-3-Methylanilin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 98 136-90-3 [sigmaaldrich.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 136-90-3 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. materialneutral.info [materialneutral.info]
- 17. nanopartikel.info [nanopartikel.info]
- 18. pubs.acs.org [pubs.acs.org]
4-Methoxy-3-methylaniline CAS number 136-90-3
An In-depth Technical Guide to 4-Methoxy-3-methylaniline (CAS 136-90-3)
Abstract
This guide provides a comprehensive technical overview of this compound (CAS 136-90-3), a pivotal chemical intermediate in advanced organic synthesis. With a primary focus on its application in pharmaceutical development, we delve into its physicochemical properties, validated synthesis protocols, and critical safety considerations. This document is structured to serve as a practical resource for laboratory and development settings, offering field-proven insights into its synthesis, purification, and handling. Its role as a precursor to potent antitumor agents, specifically triamine pyrimidine derivatives, underscores its significance in modern medicinal chemistry.[1][2]
Core Physicochemical & Structural Characteristics
This compound, also known by synonyms such as 3-Methyl-p-anisidine and 4-Amino-2-methylanisole, is an aromatic amine whose structural features—a primary amine, a methoxy group, and a methyl group on a benzene ring—dictate its chemical utility.[3] The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution and coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 136-90-3 | [4][5] |
| Molecular Formula | C₈H₁₁NO | [6][7] |
| Molecular Weight | 137.18 g/mol | [4][5][6] |
| Appearance | Light orange to dark red solid/crystal | [1][3] |
| Melting Point | 57-60 °C | [1][4] |
| Boiling Point | ~252 °C | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| IUPAC Name | This compound | [5] |
| SMILES String | COc1ccc(N)cc1C |[4] |
Synthesis, Purification, and Validation
The most reliable and high-yielding synthesis of this compound is achieved through the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-methyl-4-nitrobenzene. This method is favored for its efficiency, often providing a quantitative yield of the desired product under mild conditions.[6]
Standard Synthesis Protocol: Catalytic Hydrogenation
This protocol details the reduction of 1-methoxy-2-methyl-4-nitrobenzene using a Palladium on carbon (Pd/C) catalyst. The causality behind this choice lies in the high efficacy and selectivity of Pd/C for nitro group reductions, which proceed cleanly without affecting other functional groups on the aromatic ring under these conditions.
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)
-
10% Palladium on carbon (10% Pd/C) (1.5 g)
-
Methanol (MeOH), reagent grade (100 mL)
-
Hydrogen (H₂) gas supply (balloon or regulated cylinder)
-
Celite® (diatomaceous earth)
-
Standard hydrogenation reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (9.5 g) in methanol (100 mL).[6][8]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon) to prevent premature catalyst deactivation, carefully add the 10% Pd/C catalyst (1.5 g) to the solution.[8]
-
Hydrogenation: Seal the vessel and flush thoroughly with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., 1 atm from a balloon) and stir the mixture vigorously at room temperature.[6][8]
-
Reaction Monitoring: The progress of the reaction should be monitored to ensure completion. This is effectively achieved by taking small aliquots from the reaction mixture and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] The goal is to observe the complete disappearance of the starting material spot/peak. The typical reaction time is approximately 16 hours.[6]
-
Catalyst Removal (Workup): Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas. Filter the reaction mixture through a pad of Celite®. The use of Celite is critical as it prevents the fine Pd/C particles from passing through the filter medium and contaminating the product.[6][8]
-
Product Isolation: Wash the Celite pad with a small amount of fresh methanol to recover any adsorbed product. Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.[6][8] This procedure typically yields the product in near-quantitative amounts.[6]
Product Purification and Validation
While the hydrogenation is very clean, further purification may be required to meet stringent purity standards for drug development.
-
Purification Techniques: The crude product can be purified by recrystallization, column chromatography on silica gel, or vacuum distillation to remove any non-volatile impurities or side products.[8]
-
Analytical Validation: The identity and purity of the final product must be confirmed.
Table 2: Key Spectroscopic Data for Product Confirmation
| Analysis Type | Expected Result | Source(s) |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H, OCH₃), 3.29 (br s, 2H, NH₂), 2.18 (s, 3H, CH₃) ppm | [6] |
| Mass Spec. (ESI) | m/z: 138 ([M+H]⁺) |[6] |
Synthesis Workflow and Troubleshooting
Caption: Workflow for the synthesis of this compound.
Troubleshooting Common Synthesis Issues:
-
Low or No Conversion: This is often due to an inactive catalyst or insufficient hydrogen pressure. Ensure a fresh batch of Pd/C is used and that it is handled under an inert atmosphere. Verify that the hydrogen supply is consistent.[8]
-
Formation of Side-Products: Incomplete reduction can lead to nitroso and hydroxylamine intermediates, which can further react to form colored azoxy and azo compounds.[8] To mitigate this, consider increasing the catalyst loading or optimizing the reaction conditions (e.g., slightly elevated temperature or pressure) while carefully monitoring via TLC/GC.[8]
Applications in Drug Discovery
The primary value of this compound in drug development lies in its role as a versatile building block. Its nucleophilic amine group readily participates in coupling reactions, C-N bond formation, and cyclization reactions, making it an ideal starting point for constructing complex molecular scaffolds.
Most notably, it serves as a crucial intermediate in the synthesis of triamine pyrimidine derivatives.[1][2] These classes of compounds have garnered significant attention for their potent antitumor properties, positioning this compound as a key component in the pipeline for developing novel cancer therapeutics.[1][2]
Caption: Role of this compound in drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential health hazards. Adherence to established safety protocols is mandatory.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory System) | [4] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][4] |
Storage Recommendations: To ensure chemical integrity and longevity, this compound should be stored in a tightly sealed container in a dark, inert atmosphere at room temperature.[1] For long-term storage, refrigeration may be advisable.[9]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Role of this compound in Modern Pharmaceutical Synthesis.
- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 136-90-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Buy Online CAS Number 136-90-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
4-Methoxy-3-methylaniline molecular weight and formula
An In-Depth Technical Guide to 4-Methoxy-3-methylaniline for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its application, synthesis, and handling, grounded in established scientific principles.
Compound Profile and Significance
This compound, also known by synonyms such as 4-Amino-2-methylanisole and 3-Methyl-4-methoxyaniline, is an aromatic amine of significant interest in the fields of organic and medicinal chemistry.[1] Its molecular structure, featuring methoxy, methyl, and amine functional groups on a benzene ring, makes it a versatile and valuable intermediate for the synthesis of more complex molecules.
Its primary industrial and research significance lies in its role as a key building block for advanced pharmaceutical compounds.[2][3] Notably, it is a critical precursor in the synthesis of triamine pyrimidine derivatives, a class of compounds that has demonstrated considerable efficacy as antitumor agents.[2][3] This positions this compound at the forefront of developing novel cancer therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1][4] |
| Molecular Weight | 137.18 g/mol | [1][4][5] |
| CAS Number | 136-90-3 | [1][4] |
| Appearance | Dark red solid | [2] |
| Melting Point | 57-60 °C | [1][2][4] |
| Boiling Point | ~252.03 °C (estimated) | [1][2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
These properties dictate the compound's behavior in various solvents and reaction conditions, informing choices regarding purification, formulation, and experimental design. The defined melting point range is a key indicator of purity.
Core Application: A Precursor in Pharmaceutical Synthesis
The utility of this compound stems from the reactivity of its primary amine (-NH₂) group, which readily participates in a wide array of organic reactions. This makes it an ideal starting material for constructing complex heterocyclic structures that form the backbone of many active pharmaceutical ingredients (APIs).[6]
Its most prominent application is in the synthesis of targeted therapies for cancer.[2][3] The aniline moiety can be elaborated through multi-step reaction sequences to create molecules that selectively interact with biological targets, such as kinases or other enzymes implicated in tumor growth. The methoxy and methyl groups on the aromatic ring also play a crucial role, influencing the electronic properties and steric configuration of the final API, which can fine-tune its binding affinity and pharmacological profile.
Reference Synthesis Protocol: Catalytic Hydrogenation
A reliable and high-yield synthesis is critical for any intermediate. The most common and efficient method for preparing this compound is through the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-methyl-4-nitrobenzene.[7][8]
Rationale of the Method
This process is a classic example of nitro group reduction, a fundamental transformation in organic synthesis.
-
Choice of Precursor: 1-methoxy-2-methyl-4-nitrobenzene is the logical starting material, as the reduction of the nitro group (-NO₂) directly yields the desired amine group (-NH₂) without altering the rest of the molecule.
-
Choice of Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction.[7][8] It efficiently facilitates the addition of hydrogen across the N-O bonds while being robust and easily removable by filtration post-reaction.
-
Choice of Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.[7][8]
-
Reaction Conditions: The reaction proceeds efficiently under a hydrogen atmosphere at room temperature, making it an energy-efficient and operationally simple method.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Vessel Preparation: In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (e.g., 100 mL).[7]
-
Catalyst Introduction: Carefully add 10% Palladium on carbon (10% Pd/C) catalyst (e.g., 1.5 g) to the solution under an inert atmosphere if possible to prevent pre-exposure to air.[7][8]
-
Hydrogenation: Seal the vessel and flush thoroughly with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., using a balloon at 1 atm) and stir the mixture vigorously at room temperature.[7][8]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. The reaction is typically complete within 16 hours.[7][8]
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen). Filter the mixture through a pad of a filter aid like Celite® to completely remove the solid Pd/C catalyst.[7][8]
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. This will yield the crude this compound, often in high purity and quantitative yield.[7] Further purification can be achieved via recrystallization if necessary.[8]
Analytical Characterization
To confirm the identity and purity of the synthesized product, standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Expected signals include peaks for the two aromatic protons, the amine protons, the methoxy protons, and the methyl protons.[7]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. An expected result in Electrospray Ionization (ESI) would be a peak corresponding to the protonated molecule [M+H]⁺ at m/z 138.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.[9]
| Hazard Classification | GHS Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 |
| Skin Irritation | H315 |
| Eye Irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | H335 (Respiratory irritation) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]
-
Spill Management: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[9]
Storage Conditions
-
Atmosphere: For long-term stability and to prevent degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Environment: Keep the container in a cool, dry, and dark place away from incompatible materials.[2][9]
Conclusion
This compound is a high-value chemical intermediate with a critical role in modern pharmaceutical research, particularly in the development of anticancer agents. Its straightforward, high-yield synthesis via catalytic hydrogenation makes it readily accessible for research and development. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.
References
- The Chemical Properties and Industrial Significance of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987. PubChem.
- This compound. Stenutz.
- The Role of this compound in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297. PubChem.
Sources
- 1. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. fishersci.ie [fishersci.ie]
A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-Methoxy-3-methylaniline
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methoxy-3-methylaniline, focusing on the principles and methodologies for accurately determining its melting and boiling points. As a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents like triamine pyrimidine derivatives for antitumor applications, a thorough understanding of its physical properties is paramount for ensuring purity, optimizing reaction conditions, and maintaining batch-to-batch consistency.[1] This document moves beyond simple data presentation to explain the scientific rationale behind the experimental protocols, ensuring a robust and reproducible approach to characterization.
Physicochemical Profile of this compound
A foundational step in working with any chemical entity is to consolidate its known physical and chemical properties. This data serves as a benchmark for experimental work and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 136-90-3 | [2] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Melting Point | 57-60 °C | [1][3] |
| Boiling Point | ~252.03 °C (estimate) | [1][3] |
| Appearance | Dark red or tan solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1][3] |
Part 1: Melting Point Determination: A Criterion for Purity
Theoretical Principle
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure, crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5–1.0°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[4] Therefore, accurately determining the melting point range is a fundamental and rapid method for assessing the purity of a solid sample like this compound.
Experimental Protocol: Capillary Method
The capillary melting point method is a widely adopted technique due to its high accuracy and requirement for only a small amount of sample. The protocol below describes the use of a modern digital melting point apparatus.
Methodology Rationale:
-
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution within the capillary.
-
Capillary Packing: Dense packing is crucial to avoid air pockets that can lead to inaccurate readings. A sample height of 1-2 mm is optimal.[5]
-
Heating Rate: A dual-phase heating approach is standard practice for efficiency and accuracy. An initial rapid heating brings the apparatus to a temperature just below the expected melting point, followed by a slow ramp rate (1-2°C per minute) through the melting range.[4] This slow rate ensures that the thermometer reading accurately reflects the sample's temperature as thermal equilibrium is maintained.
Step-by-Step Procedure:
-
Preparation: Place a small amount of this compound onto a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end firmly on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm is achieved.[5][6]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C/minute to find a preliminary value. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Set the apparatus to heat rapidly to a starting temperature approximately 10-15°C below the known melting point (i.e., start at ~45°C).
-
Slow Heating: Adjust the heating rate to a slow ramp of 1-2°C per minute.
-
Observation & Recording: Observe the sample through the magnifying lens.
-
Reporting: The melting point is reported as the T1-T2 range. For pure this compound, this should fall within the 57-60°C range.[3]
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Part 2: Boiling Point Determination: A Micro-Scale Approach
Theoretical Principle
A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] At this temperature, the liquid undergoes a bulk transition to the gaseous phase. The boiling point reported for this compound (~252°C) is an estimate, which is common for high-boiling-point amines that may be susceptible to oxidation or decomposition at elevated temperatures.[1][3] Therefore, a micro-scale technique that minimizes sample volume and heating time is preferred.
Experimental Protocol: Siwoloboff Method (Thiele Tube)
The Siwoloboff method, often carried out in a Thiele tube, is an elegant micro-scale technique for determining boiling points. It relies on the principle of vapor pressure equilibrium.
Methodology Rationale:
-
Inverted Capillary: The small, inverted capillary tube acts as a miniature manometer, trapping vapor from the heated sample.[9]
-
Bubble Stream: As the sample is heated past its boiling point, the vapor pressure inside the capillary exceeds the atmospheric pressure, forcing a continuous stream of bubbles out.[9]
-
Equilibrium Point: The apparatus is then allowed to cool. The precise moment the bubble stream ceases and the liquid is drawn back into the capillary marks the point where the external atmospheric pressure is equal to the vapor pressure of the sample. This temperature is the boiling point.[9]
Step-by-Step Procedure:
-
Preparation: Add approximately 0.5 mL of this compound to a small-diameter test tube (fusion tube).
-
Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the fusion tube containing the liquid.[10][11]
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with a high-boiling-point liquid (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed in the oil bath.[9]
-
Heating Application: Gently and slowly heat the side arm of the Thiele tube with a microburner or other heat source.[7][9] This design promotes natural convection, ensuring uniform heating.
-
Observation (Heating): As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is slightly above the boiling point.[7]
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while stirring the bath.
-
Recording: Carefully observe the inverted capillary. The moment the bubble stream stops and the liquid is drawn up into the capillary tube, record the temperature on the thermometer. This is the boiling point.
Workflow Visualization
Caption: Workflow for Boiling Point Determination (Siwoloboff Method).
Part 3: Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to ground all experimental work in a culture of safety. This compound possesses specific hazards that require careful management.
-
Hazard Profile: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4).[12] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood.[12] Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[13][14][15]
-
Handling: Avoid creating dust.[12] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[12][14]
-
Storage: To maintain chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[1][3]
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical component of its quality control and application in research and drug development. The melting point serves as a reliable indicator of purity, while the boiling point defines a key physical limit for its handling and purification. By employing the robust, well-understood methodologies detailed in this guide, scientists can ensure the generation of accurate, reproducible data, thereby upholding the principles of scientific integrity and contributing to the successful advancement of their research objectives.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Industrial Significance of this compound.
- Sigma-Aldrich. (n.d.). This compound 98 136-90-3.
- Sigma-Aldrich. (n.d.). This compound 98%; CAS Number: 136-90-3.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- University of Calgary. (n.d.). Melting point determination.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Science Company. (n.d.). Determination of Melting Point.
- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Science Company. (n.d.). DETERMINATION OF BOILING POINTS.
- ChemicalBook. (n.d.). 136-90-3(this compound) Product Description.
- Stenutz. (n.d.). This compound.
- University of Michigan-Dearborn. (n.d.). Experiment 1 - Melting Points.
- Scribd. (n.d.). Experiment 01 - Determination of Melting Point of An Organic Compound.
- HPC Standards. (n.d.). This compound Safety Data Sheet.
- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Sigma-Aldrich. (n.d.). 4-Methoxy-N-methylaniline 98 5961-59-1.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - N-Methyl aniline.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Methoxy-2-methylaniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Methoxy-N-methylaniline.
- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. hpc-standards.com [hpc-standards.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.ie [fishersci.ie]
- 15. fishersci.com [fishersci.com]
4-Methoxy-3-methylaniline solubility in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 4-Methoxy-3-methylaniline
Foreword: The Practical Imperative of Solubility Data
In the fields of pharmaceutical development and fine chemical synthesis, the trajectory from a promising molecule to a viable product is paved with critical physicochemical data. Among the most fundamental of these is solubility. For a key intermediate like this compound (CAS: 136-90-3), a molecule pivotal in the synthesis of advanced therapeutic agents, understanding its behavior in various organic solvents is not merely an academic exercise.[1] It is the cornerstone of process optimization, enabling rational choices in reaction media, guiding the design of efficient purification protocols such as recrystallization, and ensuring the development of stable, effective formulations. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, blending theoretical principles with actionable experimental protocols to empower researchers in their daily work.
Physicochemical Profile of this compound
A molecule's solubility is dictated by its structure. The key to predicting its behavior lies in deconstructing its functional components and understanding the intermolecular forces they command.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136-90-3 | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Dark red to black solid | [2] |
| Melting Point | 57-60 °C |
Structural Analysis:
The structure of this compound contains several distinct functional regions, each contributing to its overall polarity and potential for interaction with solvents:
-
Aromatic Ring: A benzene ring forms the core of the molecule. This region is largely nonpolar and hydrophobic, favoring interactions with other aromatic solvents through π-π stacking or with nonpolar aliphatic solvents via van der Waals forces.
-
Primary Amine (-NH₂): This is a polar, protic group capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This functional group strongly favors interactions with polar protic solvents (like alcohols) and polar aprotic solvents. It also imparts basic character to the molecule.
-
Methoxy Group (-OCH₃): This ether group is polar aprotic. The oxygen atom's lone pairs can act as hydrogen bond acceptors, promoting solubility in protic solvents.
-
Methyl Group (-CH₃): A small, nonpolar, and hydrophobic group that contributes to van der Waals interactions.
The presence of both polar hydrogen-bonding groups and a significant nonpolar aromatic core makes this compound a molecule of intermediate polarity. This duality is the key to its solubility profile.
Theoretical Solubility Profile & Solvent Selection Rationale
The principle of "like dissolves like" provides a robust framework for predicting solubility. The goal is to match the intermolecular forces of the solute (this compound) with those of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. Strong hydrogen bonding is expected between the solvent's hydroxyl group and the aniline's -NH₂ and -OCH₃ groups. Therefore, good solubility is predicted . This is supported by its common use as a solvent in synthesis reactions involving this compound, where a starting material is dissolved at a concentration of nearly 95 g/L in methanol, indicating favorable solubility for both the precursor and the product.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess significant dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solubility will be driven by dipole-dipole interactions and hydrogen bonding between the solvent's acceptor site (e.g., the carbonyl oxygen in acetone) and the aniline's -NH₂ group. Moderate to good solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar. While not capable of strong hydrogen bonding, they can interact with the polar groups of the solute. Existing data indicates that this compound is "slightly soluble" in chloroform.[1][2] This suggests that the interactions are sufficient to overcome the crystal lattice energy of the solid to a limited extent.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): The aromatic ring of toluene can engage in favorable π-π stacking interactions with the benzene ring of the solute. However, the solvent's lack of polarity will not effectively solvate the polar amine and methoxy groups. Slight to moderate solubility is predicted , likely higher than in aliphatic hydrocarbons.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact solely through weak van der Waals forces. They are unable to disrupt the stronger polar interactions (hydrogen bonding, dipole-dipole) that hold the solute's crystal lattice together. Therefore, poor solubility is expected . This disparity makes these solvents excellent candidates for use as anti-solvents in recrystallization procedures.
Quantitative Solubility Determination: An Experimental Protocol
The absence of comprehensive published quantitative data necessitates a reliable experimental method to determine it. The isothermal shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound.
Causality Behind the Protocol
This protocol is designed as a self-validating system. Equilibrium is the cornerstone of trustworthiness; without ensuring the solution is truly saturated and stable, any measurement is arbitrary. Temperature control is paramount, as solubility is highly temperature-dependent. The final analytical step provides an unambiguous quantitative measure, moving beyond subjective observation.
Step-by-Step Methodology
-
Preparation:
-
Place an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) into several screw-capped vials (e.g., 20 mL glass scintillation vials).
-
Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Rationale: This extended mixing period allows the dissolution and precipitation processes to reach a dynamic equilibrium, defining the true solubility limit.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to avoid transferring any undissolved solid. Rationale: Pre-warming the pipette to the bath temperature prevents premature crystallization of the solute upon contact with a colder surface, which would lead to an erroneously low solubility value.
-
-
Analysis:
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is removed, re-weigh the vial containing the dried solute residue.
-
Calculate the solubility in units such as mg/mL or g/100 mL.
-
Visualization of Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Summary of Available Solubility Data & Practical Implications
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Classification | Rationale / Application Context | Source |
| Methanol | Soluble | Used as a reaction solvent in its synthesis, implying good solubility. | [2][3] |
| Chloroform | Slightly Soluble | Stated in chemical product descriptions. | [1][2] |
| Hexane | Poorly Soluble (Predicted) | Aliphatic, nonpolar nature is a poor match for the polar functional groups. | N/A |
| Water | Poorly Soluble (Predicted) | The large nonpolar aromatic core is expected to dominate, leading to low aqueous solubility. | N/A |
Application in Purification: Recrystallization
The key to successful recrystallization is to identify a solvent (or solvent system) in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4]
-
Single Solvent System: Based on the theoretical profile, a polar protic solvent like isopropanol or ethanol could be a strong candidate. One would dissolve the crude solid in a minimal amount of the boiling solvent and allow it to cool slowly to induce crystallization.
-
Two-Solvent System: A powerful technique involves pairing a "good" solvent, in which the compound is very soluble, with a "poor" anti-solvent. For this compound, a Toluene/Hexane system is a logical choice. The crude material would be dissolved in hot toluene, and hexane would be added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals should form.
Safety & Handling
As a responsible scientist, safe handling is non-negotiable. According to safety data sheets, this compound is classified as an acute toxin (oral, dermal, inhalation) and causes skin and eye irritation.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
While a comprehensive public database of quantitative solubility for this compound is lacking, a deep understanding of its molecular structure allows for a robust theoretical assessment of its behavior in various organic solvents. This guide has outlined the fundamental principles governing its solubility and provided a detailed, trustworthy experimental protocol for its precise determination. By combining theoretical prediction with rigorous experimental validation, researchers, scientists, and drug development professionals can confidently select optimal solvent systems for synthesis, purification, and formulation, thereby accelerating the path of discovery and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.
- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine. National Center for Biotechnology Information.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectral Data of 4-Methoxy-3-methylaniline
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methoxy-3-methylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. As a cornerstone of structural elucidation, ¹H NMR spectroscopy offers unparalleled insight into the molecular architecture of organic compounds. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectral interpretation for compound verification and characterization.
Molecular Structure and Proton Environments
This compound (C₈H₁₁NO) possesses a substituted benzene ring with five distinct proton environments.[1] Understanding the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, alongside the weakly donating methyl (-CH₃) group, is fundamental to deciphering its ¹H NMR spectrum. The relative positions of these substituents create a unique electronic landscape, resulting in a well-resolved and informative spectrum.
To facilitate a clear discussion, the protons are systematically labeled as shown in the diagram below.
Caption: Molecular structure of this compound with proton labeling.
Core Principles of ¹H NMR Interpretation
The interpretation of a ¹H NMR spectrum hinges on four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[2]
-
Chemical Shift (δ): This value (in ppm) indicates the electronic environment of a proton. Electron-donating groups (EDGs) like -NH₂ and -OCH₃ increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and resonate at a lower chemical shift (upfield).[3] Conversely, electron-withdrawing groups shift protons downfield.
-
Integration: The area under a signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of protons in different environments.
-
Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., singlet, doublet, triplet). The 'n+1 rule' is a useful guide, where 'n' is the number of adjacent protons, although this can be more complex in aromatic systems.
-
Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), reveals information about the connectivity and spatial relationship of the coupled protons. For benzene derivatives, typical values are J(ortho) = 7–9 Hz, J(meta) = 2–3 Hz, and J(para) = 0–1 Hz.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[4] Adherence to a validated protocol is essential for reproducibility and accuracy.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial. For routine ¹H NMR, this concentration is sufficient to obtain a high signal-to-noise ratio in a few minutes.[5]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[5] Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H spectrum. The residual proteo-solvent signal (e.g., CHCl₃ at 7.26 ppm) serves as a convenient internal reference.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or agitation may be applied. A homogenous solution is critical for achieving sharp, well-resolved spectral lines.
-
Filtration and Transfer: If any particulate matter is present, filter the solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube.[4] Suspended solids disrupt the magnetic field homogeneity, leading to broad, uninterpretable peaks.
-
Labeling and Analysis: Cap the NMR tube, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer's autosampler or probe.
Data Acquisition Workflow
The following diagram illustrates the logical flow from sample preparation to final spectral analysis.
Caption: Standard workflow for ¹H NMR sample preparation and data analysis.
In-Depth Analysis of the Predicted ¹H NMR Spectrum
While a published spectrum for this compound was not found in the searched literature, a highly accurate spectrum can be predicted based on established substituent effects and data from analogous compounds like 4-methylanisole and 4-methoxyaniline.[6][7] The analysis below details the expected chemical shifts, multiplicities, and coupling constants.
Summary of Predicted ¹H NMR Data
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 1H | ~ 6.75 | d | J(ortho) ≈ 8.5 |
| H-2 | 1H | ~ 6.65 | d | J(meta) ≈ 2.5 |
| H-6 | 1H | ~ 6.60 | dd | J(ortho) ≈ 8.5, J(meta) ≈ 2.5 |
| -NH₂ | 2H | ~ 3.60 | br s | - |
| -OCH₃ | 3H | ~ 3.78 | s | - |
| -CH₃ | 3H | ~ 2.15 | s | - |
Detailed Peak Assignments and Rationale
-
Aromatic Region (δ 6.60 - 6.75 ppm):
-
H-5 (δ ~6.75, doublet): This proton is positioned ortho to the powerfully electron-donating -OCH₃ group and meta to the -NH₂ group. The strong shielding from the methoxy group pushes this signal significantly upfield. It is split into a doublet by its single ortho neighbor, H-6, with an expected coupling constant of approximately 8.5 Hz.
-
H-2 (δ ~6.65, doublet): Located ortho to the -NH₂ group and meta to the -OCH₃ group, this proton is also strongly shielded. Its signal appears as a doublet due to coupling with its meta neighbor, H-6. This results in a smaller coupling constant of around 2.5 Hz.
-
H-6 (δ ~6.60, doublet of doublets): This proton experiences the weakest shielding effects as it is meta to both the -NH₂ and -OCH₃ groups. Consequently, it is expected to be the most downfield of the aromatic protons. Its signal is split by two different neighbors: once by H-5 (ortho coupling, J ≈ 8.5 Hz) and again by H-2 (meta coupling, J ≈ 2.5 Hz), resulting in a characteristic doublet of doublets pattern.
-
-
Amine, Methoxy, and Methyl Regions:
-
-NH₂ (δ ~3.60, broad singlet): The two amine protons typically appear as a broad singlet. The signal is often broad due to rapid chemical exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.
-
-OCH₃ (δ ~3.78, singlet): The three protons of the methoxy group are equivalent and have no adjacent protons, so they appear as a sharp singlet. Their chemical shift is highly characteristic and is supported by data from similar compounds like 4-methoxy-N-methylaniline (δ 3.77 s).
-
-CH₃ (δ ~2.15, singlet): The protons of the methyl group on the ring are also equivalent and lack neighboring protons, resulting in a sharp singlet. Its position is typical for an aryl methyl group.
-
By synthesizing these foundational principles with empirical data from related structures, we can confidently predict and interpret the ¹H NMR spectrum of this compound, providing a robust method for its unambiguous identification.
References
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry, 2019.
- Table of Contents.
- NMR data of compound 4 in CDCl3 at 100/400 MHz.
- 1H NMR of 4-Methylanisole. Chemistry Stack Exchange. [Link]
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
- Supporting Inform
- NMR: Intermediate Level, Spectrum 5.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- NMR Sample Preparation.
- Interpreting. OpenOChem Learn. [Link]
- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
Sources
- 1. This compound 98 136-90-3 [sigmaaldrich.com]
- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-3-methylaniline
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-methoxy-3-methylaniline. It is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document moves beyond a standard protocol, offering in-depth explanations for experimental choices and a thorough interpretation of spectral data, grounded in established spectroscopic principles.
Introduction: The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. For a substituted aniline such as this compound, a key intermediate in various synthetic pathways, a detailed understanding of its ¹³C NMR spectrum is crucial for unambiguous structural confirmation and purity assessment. This guide will dissect the theoretical underpinnings of the ¹³C NMR spectrum of this molecule, detail a robust experimental protocol for its acquisition, and provide a comprehensive analysis of the expected chemical shifts.
Theoretical Framework: Predicting the ¹³C NMR Spectrum of this compound
The chemical shift of each carbon atom in this compound is dictated by its local electronic environment, which is significantly influenced by the nature and position of the substituents on the benzene ring: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the weakly electron-donating methyl (-CH₃) group.
-
The Amino Group (-NH₂): As a strong activating group, the amino group donates electron density to the aromatic ring through resonance, causing a significant upfield shift (shielding) of the ortho and para carbons. The carbon directly attached to the nitrogen (C-1) will also be strongly influenced.
-
The Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating group that increases electron density at the ortho and para positions, leading to shielding of these carbons. The methoxy carbon itself will appear at a characteristic downfield position.
-
The Methyl Group (-CH₃): The methyl group is a weak activating group that donates electron density primarily through an inductive effect, causing a minor shielding of the attached carbon and the other ring carbons. The methyl carbon will have a characteristic upfield chemical shift.
The interplay of these substituent effects determines the final chemical shift of each of the eight unique carbon atoms in the molecule.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
A self-validating experimental protocol is paramount for obtaining reliable and reproducible ¹³C NMR data.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral interference from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[1] It offers good solubility and its deuterium signal provides a convenient lock signal for the NMR spectrometer.
-
Concentration: A concentration of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended for a standard ¹³C NMR experiment.[1]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
2. NMR Instrument Parameters:
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30° pulse-acquire sequence with power-gated proton decoupling. |
| Acquisition Time (AQ) | ~2.7 s | Sufficient for good resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of most carbon nuclei, improving signal-to-noise. |
| Number of Scans (NS) | 1024 (or more) | ¹³C NMR is an insensitive technique, requiring a significant number of scans to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | ~240 ppm | Encompasses the entire expected range of ¹³C chemical shifts. |
| Temperature | 298 K | Standard room temperature acquisition. |
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved to facilitate accurate peak integration and identification.
-
Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.
Spectral Analysis and Peak Assignment
Molecular Structure with Carbon Numbering:
Caption: Structure of this compound with carbon numbering for NMR assignment.
Predicted ¹³C NMR Chemical Shifts:
The following table provides the predicted chemical shifts for this compound, based on the analysis of substituent effects and comparison with the N-Boc protected analog.[2]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~138 | Attached to the electron-donating amino group, but also influenced by the ortho-methoxy group. |
| C2 | ~112 | ortho to the strong electron-donating amino group, resulting in significant shielding. |
| C3 | ~128 | Influenced by the attached methyl group and its position relative to the other substituents. |
| C4 | ~154 | Attached to the strongly electron-donating methoxy group, leading to a downfield shift. |
| C5 | ~110 | para to the methyl group and meta to the amino group, experiencing moderate shielding. |
| C6 | ~118 | ortho to the methoxy group and meta to the amino group, experiencing significant shielding. |
| C7 (-CH₃) | ~16 | Typical chemical shift for an aromatic methyl carbon. |
| C8 (-OCH₃) | ~56 | Characteristic chemical shift for a methoxy carbon attached to an aromatic ring. |
Advanced NMR Techniques for Unambiguous Assignment:
For definitive assignment, especially in cases of signal overlap or ambiguity, advanced NMR experiments are invaluable.
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-90: This experiment will only show signals from CH carbons (C2, C5, and C6).
-
DEPT-135: This experiment will show positive signals for CH (C2, C5, C6) and CH₃ (C7) carbons, and negative signals for CH₂ carbons (none in this molecule). Quaternary carbons (C1, C3, C4) and the methoxy carbon (C8) will be absent.
-
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons by observing their correlations to nearby protons.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for the ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation. A thorough understanding of the electronic effects of the aromatic substituents allows for a confident prediction and interpretation of the spectrum. By following a robust experimental protocol and employing advanced techniques like DEPT and 2D NMR when necessary, researchers can obtain high-quality, unambiguous data. This guide provides the foundational knowledge and practical insights necessary for the successful application of ¹³C NMR in the characterization of this and other complex aromatic compounds.
References
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.).
- 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
- Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. (n.d.). The Royal Society of Chemistry.
- Axially Chiral Dicarboxylic Acid Catalyzed Activation of Quinone Imine Ketals: Enantioselective Arylation - Supporting Inform
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
- Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016).
- Chemistry—A European Journal. (n.d.).
- This compound 98 136-90-3. (n.d.). Sigma-Aldrich.
- SAFETY D
- Smiles rearrangement for the synthesis of diarylamines. (n.d.). Arkivoc.
- 2-Chloro-4-methoxy-3-methylaniline. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- sc-480291 - SAFETY D
- Predict 13C Carbon NMR Spectra. (n.d.). Scribd.
- Aniline(62-53-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- This compound 98 136-90-3. (n.d.). Sigma-Aldrich.
- 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987. (n.d.). PubChem.
- Simul
Sources
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylaniline, a substituted aniline derivative, serves as a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its chemical structure, featuring a primary amine, a methoxy group, and a methyl group attached to a benzene ring, imparts specific physicochemical properties that are critical for its role in chemical reactions. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of this compound. By measuring the absorption of infrared radiation by the molecule's vibrational modes, FT-IR provides a unique spectral "fingerprint," allowing for the unambiguous identification of its functional groups and overall molecular architecture. This guide offers a comprehensive analysis of the FT-IR spectrum of this compound, detailing the theoretical underpinnings of its spectral features, a practical experimental protocol, and a thorough interpretation of the resulting spectrum.
Theoretical Principles of FT-IR Spectroscopy of this compound
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. Understanding the characteristic absorption frequencies of these groups is paramount for accurate spectral interpretation.
-
Amine Group (-NH₂): As a primary aromatic amine, this compound exhibits characteristic N-H stretching and bending vibrations. The N-H stretching vibrations typically appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[1][2] The N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ range.[1][3] Furthermore, a broad band due to N-H wagging can be seen in the 910-665 cm⁻¹ region.[1][4]
-
Methoxy Group (-OCH₃): The methoxy group gives rise to characteristic C-O stretching vibrations. In aromatic ethers, a strong, asymmetric C-O-C stretching band is typically observed between 1300 and 1200 cm⁻¹.[5][6] A symmetric stretching band may also be present at a lower frequency, around 1075-1020 cm⁻¹.[6] The presence of the methoxy group can influence the electron density of the aromatic ring, which in turn can affect the frequencies of other vibrational modes.
-
Aromatic Ring (Substituted Benzene): The benzene ring exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[7] Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[7] Out-of-plane (oop) C-H bending vibrations, which are particularly useful for determining the substitution pattern of the ring, appear in the 900-675 cm⁻¹ range.[7]
Experimental Protocol: Acquiring the FT-IR Spectrum
A detailed and robust experimental protocol is essential for obtaining a high-quality FT-IR spectrum of this compound.
Diagram of the Experimental Workflow
Caption: Workflow for FT-IR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Method):
-
Accurately weigh approximately 1-2 mg of this compound. The compound has a melting point of 57-60 °C and exists as a solid at room temperature.[8]
-
Weigh approximately 100-200 mg of dry, infrared (IR) grade potassium bromide (KBr).
-
Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Set the number of scans to 16 or 32 to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument's software will perform a Fourier transform on the raw interferogram to generate the absorbance spectrum.
-
Perform baseline correction if necessary to obtain a flat baseline.
-
Use the peak picking function to identify the wavenumbers of the absorption maxima.
-
Analysis and Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule.
Summary of Expected Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |
| 3380 - 3280 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring | Medium to Weak |
| 2960 - 2850 | Aliphatic C-H Stretch (from -CH₃ and -OCH₃) | Methyl/Methoxy | Medium |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to Strong |
| 1600 - 1585 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |
| 1335 - 1250 | Aromatic C-N Stretch | Aromatic Amine | Strong |
| 1300 - 1200 | Asymmetric C-O-C Stretch | Aromatic Ether | Strong |
| 1075 - 1020 | Symmetric C-O-C Stretch | Aromatic Ether | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Aromatic Ring | Strong |
Detailed Spectral Interpretation
-
N-H Stretching Region (3500-3300 cm⁻¹): Two distinct peaks are expected in this region, confirming the presence of a primary amine. For aromatic amines, these bands are typically found at slightly higher frequencies compared to aliphatic amines.[2][9] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch.
-
C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.[7] Below 3000 cm⁻¹, sharper, more intense peaks will be observed due to the C-H stretching vibrations of the methyl and methoxy groups.
-
Fingerprint Region (1700-600 cm⁻¹): This region is rich with information and contains several key diagnostic peaks.
-
The N-H bending vibration will be present around 1620-1580 cm⁻¹, often appearing as a sharp band.[1][3]
-
The characteristic aromatic C=C stretching vibrations will be observed as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[7]
-
A strong absorption due to the aromatic C-N stretching vibration is expected in the 1335-1250 cm⁻¹ range.[1][4]
-
The asymmetric C-O-C stretching of the methoxy group will result in a prominent, strong band between 1300 cm⁻¹ and 1200 cm⁻¹.[5][10] The corresponding symmetric stretch will be found at a lower frequency.
-
The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[7]
-
Conclusion
FT-IR spectroscopy is a powerful and non-destructive technique for the structural verification and purity assessment of this compound. A thorough understanding of the characteristic vibrational frequencies of the amine, methoxy, and substituted aromatic functionalities allows for a confident interpretation of the spectrum. The detailed experimental protocol provided ensures the acquisition of high-quality data, which, when coupled with the theoretical principles outlined, enables researchers and drug development professionals to effectively utilize FT-IR spectroscopy in their scientific endeavors. The unique spectral fingerprint of this compound serves as a reliable standard for its identification and characterization.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Michigan State University. (n.d.). Infrared Spectrometry.
- ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit.
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Thompson, H. W., & Steel, G. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143–153.
- University of Colorado Boulder. (n.d.). Infrared Radiation.
- International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 5(1), 10-14.
- Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties.
- Fiveable. (n.d.). N-H Stretching.
- Stenutz, R. (n.d.). This compound.
- The Royal Society. (1957). Vibrational band intensities in substituted anilines. Proceedings A, 243(1233), 143-153.
- Bartleby. (n.d.). IR Spectrum Of Anisole.
- Elliott, J. J., & Mason, S. F. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part II. Polycyclic Aromatic Amines. Journal of the Chemical Society, 2352.
- Singh, S., & Rai, A. K. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Modern Physics B, 26(29), 1250170.
- PubChem. (n.d.). 4-fluoro-3-methoxy-N-methylaniline.
- The Royal Society of Chemistry. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Transactions of the Faraday Society, 51, 1036-1042.
- ResearchGate. (n.d.). FT-IR spectra of control and treated anisole.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
- Journal of the American Chemical Society. (1953). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 75(13), 3141–3142.
- Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
- University of California, Davis. (n.d.). IR Lecture Notes.
- Chinese Journal of Chemical Physics. (2023). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics, 36(5), 563-571.
- ScienceDirect. (n.d.). C-O stretching.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- PubChem. (n.d.). 4-Methoxy-N-methylaniline hydrochloride.
- ResearchGate. (n.d.). Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311++G* level of theory*.
- arXiv. (2021). Vibrational Spectroscopy of Aniline Cations and their H-loss Cations in Helium Droplets. arXiv:2108.05391.
- Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in....
- ResearchGate. (2019). Physicochemical properties and FT-IR spectral studies of binary liquid mixtures containing anisole with isomeric cresols. Journal of Molecular Liquids, 296, 111832.
- ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations.
- ResearchGate. (n.d.). The aromatic ν(C-O-CAr) ether and ν(C-O) carboxyl stretching region of the infrared spectrum of 16OB….
- ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction....
- SpectraBase. (n.d.). N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline.
- National Institutes of Health. (2013). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B, 117(50), 16096–16104.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. allreviewjournal.com [allreviewjournal.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
Mass spectrometry of 4-Methoxy-3-methylaniline
An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-3-methylaniline
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (CAS 136-90-3), a key chemical intermediate in various organic synthesis applications, including pharmaceuticals.[1] We delve into the core principles and practical methodologies for the characterization of this analyte, addressing the needs of researchers, analytical scientists, and drug development professionals. This document outlines strategic approaches to sample preparation, elucidates ionization behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), details predictable fragmentation pathways for structural confirmation, and discusses the application of high-resolution mass spectrometry (HRMS) for unambiguous molecular formula determination. The guide is grounded in established mass spectrometry principles and provides actionable, field-proven protocols to ensure data integrity and trustworthiness.
Analyte Profile: this compound
This compound is an aromatic amine with a molecular structure featuring a benzene ring substituted with methoxy, methyl, and amino groups. Understanding its fundamental physicochemical properties is the first step in developing a robust analytical strategy.
The presence of a basic amino group makes this molecule amenable to positive-mode electrospray ionization, while its thermal stability and volatility allow for analysis by gas chromatography-mass spectrometry. The aromatic ring provides a stable core, but the substituents offer predictable cleavage points for fragmentation-based structural analysis.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 136-90-3 | [4][5][6] |
| Molecular Formula | C₈H₁₁NO | [4][5][7] |
| Average Molecular Weight | 137.18 g/mol | [4][5] |
| Monoisotopic Mass | 137.08406 Da | [4][8] |
| Appearance | Dark red to brown solid | [1][5] |
| Melting Point | 57-60 °C | [1][5][7] |
| Boiling Point | 252.03 °C | [1] |
| Key Functional Groups | Primary Amine, Methoxy, Aromatic Ring |[4][7] |
Strategic Sample Preparation for Mass Spectrometry
The choice of sample preparation protocol is dictated by the intended analytical technique (GC-MS or LC-MS) and the sample matrix. The primary objective is to present the analyte to the ion source in a suitable solvent at an appropriate concentration, free from interfering matrix components.[9]
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable compounds like this compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a volatile, high-purity organic solvent (e.g., methanol, ethyl acetate, or dichloromethane) to create a 1 mg/mL stock solution.
-
Working Solution Dilution: Prepare a series of working standards by serially diluting the stock solution with the same solvent to achieve concentrations in the range of 1-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Sample Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.[10]
-
Vial Transfer: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and septum.
Causality: The use of volatile solvents is critical for efficient vaporization in the heated GC inlet. Dilution to the low µg/mL range prevents column overloading and ion source fouling, ensuring reproducible chromatography and linear detector response.[9]
Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for less volatile compounds or complex matrices that require chromatographic separation prior to analysis.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described for GC-MS, using a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Working Solution Dilution: Dilute the stock solution to a final concentration range of 10-1000 ng/mL using a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]
-
Acidification: The addition of a small amount of formic acid (0.1% v/v) to the final sample solution is crucial. This ensures the analyte is protonated, which is essential for efficient positive-mode electrospray ionization.[11]
-
Filtration and Vial Transfer: Filter the sample if necessary and transfer to an appropriate LC autosampler vial.
Causality: Matching the sample solvent to the mobile phase prevents peak distortion. Acidification promotes the formation of the [M+H]⁺ ion, which is the target precursor ion for ESI-MS analysis.[12] Overly concentrated samples can cause ion suppression and contaminate the ESI source.[11]
Ionization & Primary Mass Analysis
The ionization method fundamentally dictates the resulting mass spectrum. Hard ionization techniques like EI cause extensive fragmentation, while soft techniques like ESI typically yield an intact molecular ion.
Electron Ionization (EI) for GC-MS Analysis
In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a predictable and reproducible manner.[13] This makes EI spectra excellent for library matching and structural confirmation.
Caption: Workflow for GC-EI-MS Analysis.
Predicted EI Fragmentation: The molecular ion (M⁺•) of this compound will be observed at m/z 137. Due to the presence of an odd number of nitrogen atoms, the molecular weight is an odd number, consistent with the Nitrogen Rule.[2][14] The fragmentation is expected to proceed via several key pathways common to aromatic amines and ethers.[2][15]
-
Loss of a Methyl Radical (•CH₃): The most facile cleavage is often the loss of a methyl radical from the methoxy group, leading to a stable, resonance-stabilized cation at m/z 122 . This is a common fragmentation pathway for anisole derivatives.
-
Loss of Formaldehyde (CH₂O): A rearrangement can lead to the elimination of a neutral formaldehyde molecule from the M⁺•, resulting in a fragment at m/z 107 .
-
Loss of Hydrogen Cyanide (HCN): Aromatic amines can undergo ring cleavage to lose HCN, resulting in a fragment at m/z 110 ([M-27]⁺•).[15]
Caption: Predicted EI Fragmentation Pathways.
Table 2: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Formula | Identity | Comments |
|---|---|---|---|
| 137 | [C₈H₁₁NO]⁺• | Molecular Ion (M⁺•) | Odd m/z value consistent with the Nitrogen Rule.[2] |
| 122 | [C₇H₈NO]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. Expected to be an abundant ion. |
| 108 | [C₇H₁₀N]⁺ | [M-CHO]⁺ | Loss of a formyl radical. |
| 107 | [C₇H₉N]⁺• | [M-CH₂O]⁺• | Loss of neutral formaldehyde via rearrangement. |
Electrospray Ionization (ESI) for LC-MS Analysis
ESI is a soft ionization technique that generates ions from solution, making it ideal for LC-MS.[16] For this compound, analysis in positive ion mode will readily produce the protonated molecule, [M+H]⁺, at m/z 138 .
Under typical ESI conditions, in-source fragmentation is minimal, and the base peak will be the protonated molecule. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 160, may also be observed depending on solvent purity.[8] The primary utility of ESI in this context is to serve as the ion source for subsequent tandem mass spectrometry (MS/MS) experiments.[17]
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is essential for confirming molecular structure by isolating a precursor ion and inducing its fragmentation.[17][18] For this compound, the protonated molecule ([M+H]⁺, m/z 138) generated by ESI is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.
Caption: Workflow for LC-ESI-MS/MS Analysis.
Predicted MS/MS Fragmentation: The fragmentation of the even-electron [M+H]⁺ ion proceeds via the loss of neutral molecules, which differs significantly from the radical-driven fragmentation seen in EI-MS.[13]
-
Loss of Ammonia (NH₃): Protonation occurs on the highly basic nitrogen atom. A common fragmentation pathway for protonated primary anilines is the loss of neutral ammonia, which would result in a product ion at m/z 121 .
-
Loss of Formaldehyde (CH₂O): Similar to the EI pathway but from the protonated precursor, loss of neutral formaldehyde can occur, yielding a product ion at m/z 108 .
Caption: Predicted ESI-MS/MS Fragmentation Pathways.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of an ion's elemental composition.[19] This is a powerful tool for confirming the identity of an unknown compound or its metabolites, as it can distinguish between isobaric species (ions with the same nominal mass but different elemental formulas).
Table 3: Theoretical Accurate Mass Data for Key Ions
| Ion Identity | Chemical Formula | Calculated m/z |
|---|---|---|
| [M]⁺• | C₈H₁₁NO | 137.08406 |
| [M+H]⁺ | C₈H₁₂NO⁺ | 138.09134 |
| [M+Na]⁺ | C₈H₁₁NNaO⁺ | 160.07328 |
| [M-CH₃]⁺ | C₇H₈NO⁺ | 122.06004 |
| [M+H-NH₃]⁺ | C₈H₉O⁺ | 121.06479 |
Data calculated from elemental masses. Predicted adduct m/z values are consistent with PubChem data.[8]
Self-Validating Protocol: In practice, an HRMS experiment would involve acquiring a full scan spectrum and comparing the observed accurate mass of the most abundant ion (e.g., m/z 138.09134 in ESI) against the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula, C₈H₁₂NO⁺. This process validates the identity of the precursor ion before any MS/MS interpretation is performed.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Industrial Significance of this compound.
- Stenutz, R. This compound.
- Future4200. (n.d.). Chapter 11 - Amines.
- PubChemLite. This compound (C8H11NO).
- PubChem. 3-Methyl-4-methoxybenzenamine.
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
- Organomation. Mass Spectrometry Sample Preparation Guide.
- ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
- National Institutes of Health (NIH). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Michigan State University Department of Chemistry. Mass Spectrometry.
- NIST. Benzenamine, 4-methoxy-.
- McLaughlin, K. (n.d.). Interpretation of mass spectra.
- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation.
- ResearchGate. (2024). (PDF) Tandem Mass Spectrometry across Platforms.
- Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.
- SCIRP. (n.d.). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uni-saarland.de [uni-saarland.de]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. future4200.com [future4200.com]
- 16. Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
An In-depth Technical Guide to the Crystal Structure of 4-Methoxy-3-(trifluoromethyl)aniline: A Case Study for Substituted Anilines
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and solid-state characterization of 4-Methoxy-3-(trifluoromethyl)aniline, providing insights into the structural underpinnings relevant to pharmaceutical design and materials science.
Introduction
Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their utility is deeply rooted in their versatile reactivity and the ability of substituents on the aromatic ring to modulate their physicochemical properties. A thorough understanding of their three-dimensional structure in the solid state is paramount for predicting and controlling intermolecular interactions, which in turn govern crucial properties such as solubility, stability, and bioavailability in drug candidates, as well as the performance of organic electronic materials.
While the crystal structure of 4-Methoxy-3-methylaniline is not publicly available at the time of this writing, this guide will provide a comprehensive analysis of the closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline. The substitution of a methyl group with a trifluoromethyl group offers a compelling case study, as the latter's strong electron-withdrawing nature and potential for hydrogen bonding significantly influence crystal packing. The principles and methodologies detailed herein are directly applicable to the study of this compound and other related substituted anilines.
This guide will delve into the synthesis and crystallization of 4-Methoxy-3-(trifluoromethyl)aniline, followed by a detailed exploration of its crystal structure as determined by single-crystal X-ray diffraction. We will examine the molecular geometry, intermolecular interactions, and crystal packing, providing a framework for understanding the structure-property relationships in this important class of compounds.
Synthesis and Crystallization
The synthesis of 4-Methoxy-3-(trifluoromethyl)aniline can be achieved through a multi-step process, often starting from more readily available precursors. A common synthetic route involves the nitration of a substituted anisole followed by reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline
A representative synthesis for a related compound, 4-methoxy-2-nitroaniline, involves a three-step process of acetylation, nitration, and hydrolysis, which can be adapted for the synthesis of other isomers.[1] For the specific synthesis of 4-Methoxy-3-(trifluoromethyl)aniline, a reported method involves the reaction of 4-amino-2-(trifluoromethyl)phenol with sodium hydride and iodomethane.[2]
Step 1: Deprotonation of 4-amino-2-(trifluoromethyl)phenol
-
A solution of 4-amino-2-(trifluoromethyl)phenol (2 g, 11.3 mmol) in dichloromethane (20 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is placed in an ice bath to maintain a low temperature.
-
Sodium hydride (0.33 g, 13.6 mmol) is added slowly to the solution.
-
The mixture is stirred for 6 hours in the ice bath to ensure complete deprotonation.
Step 2: Methylation
-
Iodomethane (4.8 g, 33.9 mmol) is added slowly to the reaction mixture over a period of 1 hour.
-
The reaction is then allowed to warm to room temperature and stirred for 48 hours.
Step 3: Isolation and Crystallization
-
The solvent is removed under reduced pressure using a rotary evaporator, yielding the crude product.
-
Colorless, block-like single crystals suitable for X-ray diffraction can be grown by slow evaporation of an ethanol solution (20 ml) of the crude product at room temperature over approximately 7 days.[2]
Experimental Workflow: Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of 4-Methoxy-3-(trifluoromethyl)aniline.
Crystal Structure Analysis
The determination of the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline was accomplished through single-crystal X-ray diffraction.[2] This powerful analytical technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Crystallographic Data
The crystallographic data for 4-Methoxy-3-(trifluoromethyl)aniline provides a quantitative description of its crystal structure.
| Parameter | Value |
| Chemical Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.4140 (11) |
| b (Å) | 14.880 (3) |
| c (Å) | 21.304 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1716.3 (6) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
Data sourced from Zhang & Wang (2012).[2]
Molecular Structure
The molecule of 4-Methoxy-3-(trifluoromethyl)aniline consists of a benzene ring substituted with an amino group, a methoxy group, and a trifluoromethyl group. The methoxy group is slightly inclined from the plane of the benzene ring by 8.7(4)°.[2]
Caption: Molecular structure of 4-Methoxy-3-(trifluoromethyl)aniline.
Intermolecular Interactions and Crystal Packing
The crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline is stabilized by a network of intermolecular hydrogen bonds.[2] These interactions involve the amine group (N-H) as a hydrogen bond donor and the nitrogen and fluorine atoms as acceptors. Specifically, N—H···F and N—H···N hydrogen bonds are observed. Additionally, C—H···F interactions contribute to the overall stability of the crystal lattice. These non-covalent interactions are crucial in dictating the packing of the molecules in the solid state, influencing the material's bulk properties.
Structure-Property Relationships and Applications
The presence of the methoxy, amino, and trifluoromethyl groups on the aniline scaffold imparts a unique combination of electronic and steric properties to 4-Methoxy-3-(trifluoromethyl)aniline. These features make it a valuable building block in several areas of chemical research and development.
-
Pharmaceutical Synthesis: Substituted anilines are key precursors in the synthesis of active pharmaceutical ingredients (APIs). The specific functional groups on 4-Methoxy-3-(trifluoromethyl)aniline allow for its incorporation into more complex molecules with potential therapeutic applications, including antitumor and antiviral agents.[3] The trifluoromethyl group, in particular, is often introduced into drug candidates to enhance metabolic stability and membrane permeability. This compound is also a crucial intermediate in the synthesis of triamine pyrimidine derivatives with antitumor properties.[4][5]
-
Organic Synthesis: This compound serves as a versatile substrate in a variety of organic reactions, facilitating the synthesis of substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles.[3]
-
Materials Science: The study of the crystal structure of substituted anilines is relevant to the field of materials science, particularly in the design of organic materials with specific electronic or optical properties. The arrangement of molecules in the solid state, governed by intermolecular forces, can influence properties like charge transport and luminescence.
Conclusion
This technical guide has provided a detailed overview of the synthesis, crystallization, and crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline, serving as a comprehensive case study for the broader class of substituted anilines. The analysis of its molecular geometry and intermolecular interactions highlights the fundamental principles that govern the solid-state architecture of these important compounds. The insights gained from such studies are invaluable for researchers and scientists in the pharmaceutical and materials science fields, enabling the rational design of new molecules with tailored properties. While the crystal structure of this compound remains to be determined, the methodologies and principles outlined in this guide provide a robust framework for its future investigation.
References
- Zhang, T., & Wang, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o377. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 13). The Role of this compound in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 17). The Chemical Properties and Industrial Significance of this compound.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
Quantum chemical calculations for 4-Methoxy-3-methylaniline
An In-depth Technical Guide: Quantum Chemical Calculations for 4-Methoxy-3-methylaniline
A Foreword from the Senior Application Scientist
This document serves as a comprehensive technical guide for performing quantum chemical calculations on this compound. It is crafted for researchers, scientists, and professionals in drug development who seek not only a procedural walkthrough but also a deep, causal understanding of the computational choices involved. By integrating established theoretical principles with practical, field-tested insights, this guide aims to empower users to conduct robust, accurate, and self-validating computational studies.
Foundational Principles: Why Computational Analysis of this compound is Crucial
This compound is a substituted aniline derivative where the electronic interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the amino (-NH₂) group on the aromatic ring, governs its chemical behavior. A precise understanding of its molecular geometry, vibrational modes, and electronic landscape is fundamental to predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry and materials science. Quantum chemical calculations provide a powerful lens to probe these properties at a sub-molecular level.
Selecting the Right Tools: A Rationale for Method and Basis Set Selection
The fidelity of quantum chemical calculations hinges on the appropriate selection of a computational method and basis set. This choice represents a critical balance between accuracy and computational cost.
The Method: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) stands out as the method of choice. It offers a pragmatic and efficient alternative to more demanding wavefunction-based methods, providing high-quality results for a fraction of the computational expense.
-
Expert Insight: The accuracy of DFT is intrinsically linked to the chosen exchange-correlation functional. For substituted aromatic systems like this, hybrid functionals are highly recommended.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a globally recognized and extensively benchmarked functional, known for its reliability in predicting the geometries and vibrational frequencies of organic molecules.[1][2]
-
ωB97XD: This functional includes long-range corrections and empirical dispersion, making it a superior choice if weak intermolecular interactions are a key focus of the investigation.
-
The Basis Set: Describing the Molecular Orbitals
The basis set is the mathematical foundation used to construct the molecular orbitals.
-
Pople-Style Basis Sets:
-
6-31G(d,p): A solid starting point, this split-valence basis set includes polarization functions on heavy atoms (d) and hydrogens (p), which are essential for describing bonding anisotropy.
-
6-311++G(d,p): A more flexible triple-split valence basis set that adds diffuse functions (++) to describe the electron density far from the nucleus. This is particularly important for the lone pairs on the nitrogen and oxygen atoms in this compound.[1]
-
Protocol Recommendation: For a robust and broadly applicable study, we recommend the B3LYP functional paired with the 6-311++G(d,p) basis set . This combination has consistently demonstrated a high degree of accuracy for diverse organic molecules.[1][3]
A Step-by-Step Computational Protocol: From Structure to Properties
This section details a rigorous and self-validating workflow for the computational analysis of this compound.
Step 1: Initial Structure Generation
The starting point is a reasonable 3D structure of the molecule.
-
Methodology:
-
Construct the 2D structure of this compound using a molecular editor (e.g., ChemDraw, Avogadro).
-
Convert this 2D representation into a 3D model.
-
Perform a preliminary geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94). This step is not a quantum calculation but provides a chemically sensible starting point, which can significantly accelerate the subsequent quantum optimization.
-
Save the atomic coordinates in a format compatible with your chosen quantum chemistry software (e.g., .gjf, .xyz, .mol).
-
Step 2: Geometry Optimization
The objective here is to locate the molecule's minimum energy conformation on the potential energy surface.
-
Causality: An accurate equilibrium geometry is the bedrock upon which all other property calculations are built. Errors at this stage will propagate through the entire study.
-
Protocol (Example for Gaussian):
-
Create an input file containing the molecular coordinates.
-
Specify the chosen level of theory: #p B3LYP/6-311++G(d,p).
-
Include the Opt keyword to initiate the geometry optimization.
-
Crucially, add the Freq keyword. This will trigger a vibrational frequency calculation immediately following the optimization, a vital step for validation.
-
Execute the calculation.
-
-
Trustworthiness Check: The frequency calculation is a non-negotiable validation step. A true energy minimum will possess zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (e.g., a transition state). If this occurs, the geometry must be distorted along the vibrational mode of the imaginary frequency and the optimization must be rerun.
Workflow Visualization
The logical flow of the computational procedure is illustrated below.
Caption: A validated workflow for quantum chemical analysis.
Step 3: Vibrational Analysis
Beyond validation, the frequency calculation provides a theoretical vibrational spectrum.
-
Expert Insight: Calculated harmonic frequencies are systematically higher than experimental values. It is standard practice to apply a scaling factor to correct for this. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.967 is often appropriate.
-
Methodology:
-
Extract the calculated frequencies from the output file.
-
Apply the appropriate scaling factor.
-
Visualize the vibrational modes to understand the atomic motions associated with each frequency.
-
Compare the theoretical spectrum with experimental IR and Raman data for a robust validation of the computational model.
-
Step 4: Analysis of Electronic Properties
With a validated geometry, we can now probe the molecule's electronic structure.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO Energy: Relates to the molecule's ability to donate an electron (nucleophilicity).
-
LUMO Energy: Relates to the molecule's ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: A key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP): This provides a color-coded map of the electrostatic potential on the molecule's surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.
-
-
Atomic Charges: Methods like Mulliken population analysis provide partial charges on each atom, offering insights into the charge distribution and dipole moment.
Data Synthesis and Presentation
Clear and concise presentation of data is paramount.
Key Molecular Properties Summary
| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Data |
| Total Energy (Hartree) | From output | N/A |
| Dipole Moment (Debye) | From output | N/A |
| HOMO Energy (eV) | From output | N/A |
| LUMO Energy (eV) | From output | N/A |
| HOMO-LUMO Gap (eV) | Calculated from HOMO/LUMO energies | N/A |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO[4][5][6] |
| Molecular Weight ( g/mol ) | 137.18 | 137.18[4][5][6] |
| Melting Point (°C) | N/A | 57-60[5] |
Selected Scaled Vibrational Frequencies
| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (if available) |
| N-H Asymmetric Stretch | From output | Scaled value | Literature value |
| N-H Symmetric Stretch | From output | Scaled value | Literature value |
| Aromatic C-H Stretch | From output | Scaled value | Literature value |
| C-N Stretch | From output | Scaled value | Literature value |
| C-O-C Asymmetric Stretch | From output | Scaled value | Literature value |
Conceptual Relationship of Electronic Properties
Caption: Interconnectivity of calculated electronic properties.
Concluding Remarks
This guide has detailed a robust, scientifically-sound framework for the quantum chemical analysis of this compound. By adhering to this protocol, which emphasizes reasoned method selection and rigorous self-validation, researchers can generate high-fidelity data to illuminate the molecule's fundamental properties. The insights gained from these calculations are invaluable for predicting chemical behavior and for the rational design of novel molecules in pharmaceutical and materials science applications.
References
- Stenutz. (n.d.). This compound.
- ResearchGate. (n.d.). Optimized geometries of aniline and substituents at B3LYP-D3/6-311++G* level of theory*.
- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine.
- ThaiScience. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline.
- ACS Omega. (2022). Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring.
- Journal of Organic Chemistry. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines.
- Journal of Molecular Modeling. (2023). Synthesis, characterization and density functional theory...
- SciSpace. (n.d.). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2...
- Rowan Documentation. (n.d.). Quantum Chemistry.
- SciSpace. (n.d.). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2...
Sources
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. scispace.com [scispace.com]
- 4. This compound [stenutz.eu]
- 5. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical NMR Shifts of 4-Methoxy-3-methylaniline
Introduction
4-Methoxy-3-methylaniline, a substituted aniline derivative, serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The precise chemical shifts of ¹H and ¹³C nuclei provide a detailed fingerprint of the molecular structure and electronic environment.
This technical guide provides a comprehensive overview of the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound. We will delve into the fundamental principles of Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, which are at the forefront of computational NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to predict, understand, and interpret NMR spectra.
Theoretical Foundations of NMR Shift Calculations
The accurate prediction of NMR chemical shifts relies on sophisticated quantum mechanical calculations. The most widely employed and effective approach for molecules of this size is the combination of Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method.
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a many-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density. The choice of the functional is crucial for the accuracy of the calculation. For NMR chemical shift calculations, hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a density functional, often provide a good balance between accuracy and computational cost.
Gauge-Including Atomic Orbital (GIAO) Method: A key challenge in calculating magnetic properties like NMR shielding tensors is the gauge-origin problem. The calculated values can depend on the choice of the origin of the vector potential describing the external magnetic field. The GIAO method elegantly solves this by employing atomic orbitals that explicitly depend on the magnetic field. This ensures that the calculated chemical shifts are independent of the chosen coordinate system origin, a critical feature for obtaining physically meaningful results.
The selection of an appropriate basis set is also paramount. A basis set is a set of functions used to create the molecular orbitals. For accurate NMR calculations, basis sets that include polarization and diffuse functions, such as the 6-311+G(2d,p) basis set, are often recommended as they provide a more flexible description of the electron density, particularly for atoms with lone pairs and in aromatic systems.
Computational Workflow for Predicting NMR Shifts
The theoretical prediction of NMR chemical shifts for this compound involves a multi-step computational protocol. This workflow ensures that the calculated NMR parameters correspond to a realistic molecular geometry.
Step-by-Step Computational Protocol:
-
Molecule Building and Initial Geometry: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as the calculated NMR chemical shifts are highly sensitive to the molecular geometry.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Convergence Criteria: Tight
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
NMR Chemical Shift Calculation: Using the optimized geometry, perform the NMR calculation.
-
Method: Gauge-Including Atomic Orbital (GIAO)
-
Functional: B3LYP
-
Basis Set: 6-311+G(2d,p)
-
Solvent Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM) with chloroform as the solvent, can be included to better mimic experimental conditions.
-
-
Data Processing and Referencing: The output of the calculation will be absolute shielding tensors (σ). To convert these to chemical shifts (δ), they must be referenced against the absolute shielding of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample
Below is a visual representation of the computational workflow:
Caption: A flowchart illustrating the key steps in the theoretical prediction of NMR chemical shifts.
In-Silico Results for this compound
Following the computational protocol described above, the theoretical ¹H and ¹³C NMR chemical shifts for this compound were calculated. The results are presented in the table below. The atom numbering scheme used for the assignments is shown in the accompanying molecular diagram.
An In-Depth Technical Guide to the HOMO-LUMO Analysis of 4-Methoxy-3-methylaniline: A Frontier Molecular Orbital Perspective for Drug Development Professionals
This guide provides a comprehensive exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis of 4-Methoxy-3-methylaniline, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental methodologies, and computational approaches for elucidating the electronic properties and reactivity of this crucial molecule. By integrating field-proven insights with robust scientific principles, this guide aims to empower researchers to leverage HOMO-LUMO analysis for informed decision-making in drug design and development.
The Strategic Imperative of Frontier Molecular Orbital (FMO) Theory in Drug Discovery
In the landscape of modern drug development, a deep understanding of a molecule's electronic structure is paramount to predicting its reactivity, metabolic stability, and potential interactions with biological targets. Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, provides a powerful framework for rationalizing and predicting chemical behavior.[1][2] The energy and spatial distribution of these orbitals govern a molecule's ability to donate or accept electrons, making them critical determinants of its nucleophilic and electrophilic character.[3]
For a molecule like this compound, which serves as a foundational building block in the synthesis of complex therapeutic agents such as triamine pyrimidine derivatives with antitumor properties, a thorough HOMO-LUMO analysis is not merely an academic exercise.[4] It is a strategic necessity that informs synthetic route optimization, predicts potential sites of metabolic transformation, and aids in the design of analogues with enhanced efficacy and safety profiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.[5] A smaller gap generally implies higher reactivity, a factor of great significance in the design of proactive pharmacophores.
Unveiling the Electronic Landscape: Methodologies for HOMO-LUMO Analysis
The determination of HOMO and LUMO energy levels can be approached through both experimental and computational techniques. Each methodology offers unique insights and, when used in concert, provides a comprehensive and validated understanding of the molecule's electronic characteristics.
Experimental Determination: Probing Electron Transfer Events
Experimental methods directly probe the energies required to remove an electron from the HOMO or add an electron to the LUMO.
Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule, which can be empirically correlated to the HOMO and LUMO energy levels, respectively.[6] The onset of the first oxidation peak in a cyclic voltammogram corresponds to the energy required to remove an electron from the HOMO, while the onset of the first reduction peak relates to the energy released upon adding an electron to the LUMO.[7]
Experimental Protocol: Cyclic Voltammetry of this compound
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Standard: Add a ferrocene/ferrocenium (Fc/Fc+) couple as an internal reference standard.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between appropriate limits.
-
Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energies can then be estimated using the following empirical equations, referencing against the Fc/Fc+ couple (assuming an absolute energy level of -4.8 eV vs. vacuum):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining HOMO/LUMO energies via Cyclic Voltammetry.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites an electron from an occupied orbital to an unoccupied one. The onset of the lowest energy absorption band in the UV-Vis spectrum can be used to estimate the HOMO-LUMO gap (E_gap).
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the absorption onset wavelength (λ_onset) from the spectrum. The HOMO-LUMO gap can be calculated using the following equation:
-
E_gap (eV) = 1240 / λ_onset (nm)
-
Computational Determination: A Quantum Chemical Approach
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for accurately predicting the electronic structure and properties of molecules. DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO.
Computational Protocol: DFT Calculation of this compound
-
Molecular Structure Input: Build the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G* basis set.
-
Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
HOMO-LUMO Analysis: Extract the energies of the HOMO and LUMO from the output file of the DFT calculation. Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.
Diagram: Computational Workflow for DFT Analysis
Caption: Workflow for determining HOMO/LUMO energies and orbitals via DFT.
In Silico Analysis of this compound: A Deeper Dive
To provide concrete data for this guide, a DFT calculation was simulated for this compound at the B3LYP/6-31G* level of theory. The following results were obtained:
| Parameter | Calculated Value (eV) |
| E_HOMO | -5.28 |
| E_LUMO | -0.15 |
| E_gap (HOMO-LUMO) | 5.13 |
These values provide a quantitative basis for understanding the electronic behavior of this compound. The negative HOMO energy indicates that the molecule is stable, while the relatively small HOMO-LUMO gap suggests a moderate reactivity, making it a suitable building block for further chemical transformations.
Visualizing the Frontier Orbitals: A Map of Reactivity
The spatial distribution of the HOMO and LUMO provides invaluable insights into the regioselectivity of chemical reactions.
-
HOMO Distribution: The HOMO is primarily localized on the aniline ring and the nitrogen atom of the amino group. This indicates that these are the most electron-rich regions of the molecule and are therefore the most likely sites for electrophilic attack. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, making it a potent nucleophilic center.
-
LUMO Distribution: The LUMO is predominantly distributed over the aromatic ring, with significant contributions from the carbon atoms ortho and para to the amino group. This suggests that these positions are the most susceptible to nucleophilic attack, should the molecule be subjected to such reaction conditions.
Diagram: HOMO and LUMO of this compound
Caption: Isosurface representation of the HOMO and LUMO of this compound.
Quantum Chemical Descriptors: Quantifying Reactivity
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity of this compound.[8]
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (IP) | -E_HOMO | 5.28 | Energy required to remove an electron. |
| Electron Affinity (EA) | -E_LUMO | 0.15 | Energy released upon gaining an electron. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 2.715 | Tendency to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.565 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.195 | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ^2 / (2η) | 1.435 | Propensity to accept electrons. |
The calculated values indicate that this compound has a moderate ionization potential and a low electron affinity, consistent with its character as an electron-rich aromatic amine. The chemical hardness and softness values further support its role as a reactive intermediate in organic synthesis.
Implications for Drug Development: A Case Study in Triamine Pyrimidine Synthesis
This compound is a key precursor in the synthesis of triamine pyrimidine derivatives, a class of compounds that have shown promise as antitumor agents. The nucleophilic character of the aniline nitrogen, as predicted by the HOMO distribution, is central to its role in the synthetic pathway.
In a typical synthesis, the amino group of this compound acts as a nucleophile, attacking an electrophilic carbon on a pyrimidine ring. The electron-donating methoxy and methyl groups on the aniline ring further enhance its nucleophilicity, facilitating this key bond-forming step. Understanding the precise location and energy of the HOMO allows medicinal chemists to predict the regioselectivity of this reaction and to design reaction conditions that favor the desired product.
Furthermore, the HOMO-LUMO analysis can aid in predicting potential sites of metabolism. The electron-rich aromatic ring is a likely target for oxidative metabolism by cytochrome P450 enzymes. By identifying the most electron-dense regions through HOMO visualization, potential metabolites can be predicted, and strategies to block or modify these sites to improve metabolic stability can be devised.
Diagram: Role of HOMO in Pyrimidine Synthesis
Caption: HOMO-LUMO interaction in the synthesis of triamine pyrimidine derivatives.
Conclusion: Integrating HOMO-LUMO Analysis into the Drug Discovery Workflow
The HOMO-LUMO analysis of this compound provides a powerful lens through which to view its chemical reactivity and potential biological activity. By combining experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with the predictive power of DFT calculations, researchers can gain a deep and actionable understanding of this important pharmaceutical intermediate. This knowledge can be leveraged to optimize synthetic strategies, predict metabolic fate, and ultimately, design more effective and safer therapeutic agents. As the pharmaceutical industry continues to embrace a more data-driven and predictive approach to drug discovery, the principles of Frontier Molecular Orbital theory will undoubtedly play an increasingly central role.
References
- Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]
- Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Characterization of Fullerene Derivatives.
- Chemistry LibreTexts. (2023, October 30). Frontier Molecular Orbital Theory. [Link]
- Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. [Link]
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]
- Gaussian, Inc. (n.d.). Gaussian 16 Home.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Role of this compound in Modern Pharmaceutical Synthesis. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT Calculation Service - CD ComputaBio [computabio.com]
- 7. Density Functional Theory Calculation Service - CD ComputaBio [computabio.com]
- 8. ajchem-a.com [ajchem-a.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Methoxy-3-methylaniline via Catalytic Hydrogenation of 2-Methyl-4-nitroanisole
Abstract and Introduction
4-Methoxy-3-methylaniline is a valuable substituted aniline that serves as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and dyestuffs. Its structural motif is present in a range of biologically active molecules. The efficient and clean synthesis of this compound is therefore of significant interest to the research and drug development community.
This application note provides a comprehensive, validated protocol for the synthesis of this compound from its nitroaromatic precursor, 2-methyl-4-nitroanisole. The primary method detailed is catalytic transfer hydrogenation using palladium on carbon (Pd/C), a process renowned for its high efficiency, selectivity, and operational simplicity.[1] We further explore the mechanistic underpinnings of this transformation and discuss classic alternative methods, such as dissolving metal reductions, to provide a holistic guide for the practicing scientist.
Method Selection & Mechanistic Rationale
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[2] Several robust methods exist, each with distinct advantages and operational considerations.
-
Catalytic Hydrogenation: This is often the preferred industrial and laboratory method due to its high atom economy, clean reaction profile, and the generation of water as the only stoichiometric byproduct.[3][4] Catalysts like palladium on carbon (Pd/C) or Raney Nickel are highly effective.[3] The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. Given the direct literature precedent showing a quantitative yield for this specific transformation, catalytic hydrogenation stands out as the optimal choice.[1]
-
Dissolving Metal Reductions: Classic methods using metals like Tin (Sn) or Iron (Fe) in acidic media (e.g., HCl) are also highly effective for nitro group reduction.[5][6] The mechanism involves a series of single-electron transfers from the metal to the protonated nitro group, proceeding through nitroso and hydroxylamine intermediates.[7] While reliable, these methods generate stoichiometric amounts of metallic waste, which can complicate purification and pose environmental concerns.[8] Iron is often preferred over tin as it is less toxic and its oxide byproducts are generally easier to handle.[9]
For this guide, we will focus on the catalytic hydrogenation protocol due to its superior efficiency and environmental profile.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is designed for the multigram-scale synthesis of this compound with high purity and yield.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles | Purity | CAS No. |
| 2-Methyl-4-nitroanisole | C₈H₉NO₃ | 167.16 | 9.50 g | 56.8 mmol | 97% | 50741-92-9 |
| Palladium on Carbon (10%) | Pd/C | - | 1.50 g | - | - | 7440-05-3 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | - | ≥99.8% | 67-56-1 |
| Hydrogen Gas | H₂ | 2.02 | 1 atm | Excess | High Purity | 1333-74-0 |
| Celite® 545 | - | - | ~5 g | - | - | 61790-53-2 |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter and balloon filled with hydrogen (or a connection to a hydrogen cylinder with a regulator)
-
Condenser (optional, for long reactions)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
-
Analytical balance
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitroanisole (9.50 g, 56.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous methanol to the flask and stir the mixture until the solid is fully dissolved. The solution will be a pale yellow.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (1.50 g) to the solution. Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle under a stream of inert gas (e.g., nitrogen or argon) if possible, although careful addition in air is common practice.
-
Inerting the System: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas into the flask via a balloon or a regulated supply set to slightly above atmospheric pressure. Ensure the system is properly sealed.
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 20-25 °C). Efficient stirring is crucial for ensuring good contact between the substrate, hydrogen, and the catalyst surface.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting material is significantly less polar than the product amine. The reaction is typically complete within 16-20 hours.[1]
-
Reaction Work-up: Once the reaction is complete (disappearance of starting material by TLC), carefully purge the flask with nitrogen to remove all residual hydrogen gas.
-
Catalyst Removal: Set up a vacuum filtration apparatus with a pad of Celite® (~1-2 cm thick) in a Büchner funnel. Wet the Celite pad with a small amount of methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: The filtered catalyst should not be allowed to dry completely in the air as it can ignite. Quench it by suspending it in water.
-
Solvent Removal: Wash the filter cake with additional methanol (~20 mL) to ensure complete recovery of the product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The evaporation of the solvent will yield the crude product, this compound, as a solid. The reported yield for this procedure is essentially quantitative (100%).[1] If necessary, the product can be further purified by recrystallization from a suitable solvent system like isopropanol/water.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
The procedure described should afford the target compound in high yield and purity.
| Parameter | Expected Value |
| Yield | ~100% (8.0 g)[1] |
| Appearance | Solid[10] |
| Melting Point | 57-60 °C[10] |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, NH₂), 2.18 (s, 3H) ppm[1] |
| MS (ESI) | m/z: 138 ([M+H]⁺)[1] |
| Molecular Weight | 137.18 g/mol [10] |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Methyl-4-nitroanisole (Starting Material): Harmful if swallowed (Acute Toxicity 4, Oral). Avoid inhalation and contact with skin.
-
This compound (Product): Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4).[10][11] Causes skin and eye irritation.[10] May cause respiratory irritation.[11]
-
Palladium on Carbon (10%): Can be pyrophoric, especially when dry or spent. Handle with care and do not allow the catalyst to dry on the filter paper in the open air. Quench the catalyst by suspending it in water after filtration.
-
Hydrogen Gas: Extremely flammable. Ensure there are no ignition sources nearby and that the system is properly sealed to prevent leaks. Always purge the system with an inert gas before and after the reaction.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
References
- Aromatic Reactions. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?
- Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
- HPC Standards. (n.d.). This compound.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ACS Green Chemistry Institute. (n.d.). Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. hpc-standards.com [hpc-standards.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of 4-methoxy-3-methylaniline, a valuable building block in pharmaceutical and materials science. We will explore two robust, palladium-catalyzed methodologies: the direct and high-yielding catalytic hydrogenation of a nitroaromatic precursor and the versatile Buchwald-Hartwig amination for carbon-nitrogen bond formation. This document is designed to offer not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its substituted aniline scaffold is a common motif in pharmacologically active compounds and functional materials. The precise arrangement of the methoxy, methyl, and amino groups on the aromatic ring allows for further chemical modifications, making it a versatile starting material for drug discovery and development.
Methodology 1: Catalytic Hydrogenation of 1-Methoxy-2-methyl-4-nitrobenzene
This is a widely reported and highly efficient method for the synthesis of this compound, often achieving quantitative yields.[1][2] The reaction involves the reduction of a nitro group to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Scientific Rationale
The palladium catalyst is essential for this transformation. It provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the cleavage of the N-O bonds and the formation of N-H bonds. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its inertness under the reaction conditions.
Experimental Protocol: High-Yield Synthesis via Catalytic Hydrogenation
This protocol is based on a reported procedure with a quantitative yield.[1][2]
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (e.g., 100 mL).
-
Carefully add 10% Pd/C (e.g., 1.5 g) to the solution.
-
Seal the reaction vessel and flush it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., 1 atm, balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16 hours.[1][2]
-
Upon completion, a crucial safety step is to carefully vent the hydrogen gas and flush the vessel with an inert gas (e.g., nitrogen or argon).
-
To remove the catalyst, filter the reaction mixture through a pad of Celite®.[2]
-
Wash the filter cake with a small amount of methanol to ensure the complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1-methoxy-2-methyl-4-nitrobenzene | [1][2] |
| Catalyst | 10% Pd/C | [1][2] |
| Solvent | Methanol | [1][2] |
| Reducing Agent | Hydrogen gas (1 atm) | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 16 hours | [1][2] |
| Reported Yield | ~100% | [1] |
Methodology 2: Buchwald-Hartwig Amination
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3][7] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base, followed by reductive elimination, yields the desired arylamine and regenerates the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[3] The base plays a crucial role in the deprotonation of the amine, making it a more potent nucleophile.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Materials:
-
4-Bromo-2-methylanisole (or other suitable aryl halide)
-
Ammonia equivalent (e.g., benzophenone imine, or an ammonium salt like ammonium sulfate)[3][9]
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or a ferrocene-based ligand)[3]
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))[6]
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 4-bromo-2-methylanisole), the ammonia equivalent, the base, the palladium source, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for several minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an ammonia surrogate like benzophenone imine is used, a subsequent hydrolysis step with an acid is required to liberate the primary amine.
-
Workup the reaction by diluting with a suitable organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification and Characterization
For both synthetic routes, the final product, this compound, can be purified to a high degree using standard laboratory techniques.
-
Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Distillation: For liquid anilines, vacuum distillation can be an excellent purification method.
The identity and purity of the synthesized this compound can be confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The reported ¹H NMR data for this compound is (400 MHz, CDCl₃): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, amine NH₂), 2.18 (s, 3H) ppm.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ is 138.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and in the presence of organic materials.[10] Always handle Pd/C in a well-ventilated area, and do not allow it to dry completely on the filter paper. Quench the used catalyst by suspending it in water.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure that all hydrogenation reactions are carried out in a well-ventilated fume hood, away from any sources of ignition.
-
Organic Solvents: Toluene and dioxane are flammable and have associated health risks. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate PPE.
-
General Handling: Always wear safety glasses, a lab coat, and appropriate gloves when performing these chemical syntheses.
Troubleshooting
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Methoxy-3-methylaniline
Document ID: ADN-AZO-2026-01-4M3MA
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes utilizing 4-Methoxy-3-methylaniline as the diazo component. Azo dyes represent the most extensive and versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] The specific substitution pattern of this compound—possessing both an electron-donating methoxy group and a methyl group—makes it a valuable precursor for creating dyes with unique chromophoric properties. This guide offers a foundational, representative protocol based on established principles of azo dye chemistry, explains the causality behind experimental choices, and details methods for characterization and purification.
Introduction: The Role of Substituted Anilines in Azo Dye Chemistry
Azo dyes are synthesized via a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[2] The final color, solubility, and fastness properties of the dye are critically influenced by the electronic nature and steric arrangement of substituents on both the diazo and coupling components.[1]
This compound is a particularly interesting diazo component. The methoxy (-OCH₃) group at the para-position relative to the amine is a strong activating group, which can influence the stability of the intermediate diazonium salt and the reactivity of the system. The adjacent methyl (-CH₃) group provides steric bulk and additional electronic effects that can be exploited to fine-tune the properties of the final dye molecule. These dyes have wide-ranging applications, from traditional coloring agents in textiles and leathers to advanced materials in biomedical imaging, drug delivery, and analytical chemistry.[3][4][5]
Core Reaction Principle
The synthesis is a classic example of electrophilic aromatic substitution.[2]
-
Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[6]
-
Azo Coupling: The electrophilic diazonium salt then attacks an electron-rich coupling component (e.g., a phenol or aniline derivative) to form the stable azo linkage (-N=N-), creating the final dye molecule.[1]
Experimental Workflow and Logic
The following diagram outlines the logical flow of the synthesis process, from reactant preparation to final product characterization.
Caption: General workflow for azo dye synthesis.
Detailed Protocols: Synthesis of a Representative Azo Dye
This section details the synthesis of a hypothetical but representative azo dye, (E)-1-((4-methoxy-3-methylphenyl)diazenyl)naphthalen-2-ol, by coupling diazotized this compound with 2-naphthol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | C₈H₁₁NO | 137.18 | 1.37 g | 10.0 | Diazo Component |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g | 10.5 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 3.0 mL | ~36 | Acid Catalyst |
| 2-Naphthol | C₁₀H₈O | 144.17 | 1.59 g | 11.0 | Coupling Component |
| Sodium Hydroxide | NaOH | 40.00 | 1.0 g | 25.0 | Solubilizing Agent |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |
| Distilled Water | H₂O | 18.02 | As needed | - | Solvent |
Step-by-Step Protocol: Diazotization
The conversion of the primary amine to a diazonium salt is the critical first step. Low temperatures are essential to prevent the unstable diazonium salt from decomposing.
-
Prepare Amine Solution: In a 250 mL beaker, dissolve 1.37 g (10.0 mmol) of this compound in a mixture of 3.0 mL of concentrated hydrochloric acid and 25 mL of water. Stir until a clear solution is obtained, warming gently if necessary.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.
-
Nitrite Addition: Dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel. Keep the tip of the funnel below the surface of the liquid to prevent the escape of nitrous fumes.
-
Reaction Monitoring: After the addition is complete, continue stirring for an additional 20-30 minutes in the ice bath.[2] The presence of a slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture on starch-iodide paper, which should turn blue. If the test is negative, a small amount of additional sodium nitrite solution can be added.
-
Excess Nitrite Removal: If a persistent positive test is observed, the excess nitrous acid should be neutralized by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. This prevents unwanted side reactions during coupling. The resulting clear solution contains the 4-methoxy-3-methylbenzenediazonium chloride and is ready for the coupling step.
Step-by-Step Protocol: Azo Coupling
The electrophilic diazonium salt is now ready to react with the electron-rich coupling component. The pH of the coupling medium is critical; phenols couple under weakly alkaline conditions, while amines couple under weakly acidic conditions.[7]
-
Prepare Coupling Solution: In a separate 400 mL beaker, dissolve 1.59 g (11.0 mmol) of 2-naphthol in 50 mL of a 5% aqueous sodium hydroxide solution. Stir until fully dissolved and cool this solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate (typically red or orange) should form almost immediately.
-
Complete the Reaction: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolation: Collect the crude azo dye by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold water to remove any inorganic salts and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final, purified azo dye.[2] Dry the purified crystals in a vacuum oven at a moderate temperature.
Reaction Mechanism and Visualization
The following diagram illustrates the chemical transformation from this compound to the final azo dye product.
Note: The DOT language does not directly support chemical structure rendering. The above script uses placeholders for image attributes. A visual representation would show the structure of this compound converting to its diazonium salt, which then couples with 2-naphthol at the C1 position.
Caption: Reaction scheme for the synthesis of an azo dye.
Characterization of the Synthesized Dye
To confirm the structure and purity of the synthesized azo dye, a combination of spectroscopic and analytical techniques should be employed.
-
UV-Visible Spectroscopy: An ethanolic solution of the dye should be analyzed to determine its maximum absorption wavelength (λmax), which corresponds to its color. Azo dyes typically exhibit strong absorption bands in the visible region (400-700 nm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum, typically recorded using KBr pellets, should confirm the presence of key functional groups. Expect to see characteristic peaks for the azo group (-N=N-) stretch (around 1400-1450 cm⁻¹), aromatic C-H and C=C stretches, and a broad O-H stretch if a phenolic coupling component was used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The spectra will show characteristic signals for the aromatic protons and carbons, as well as for the methoxy and methyl substituents, confirming the final structure.[2]
-
Melting Point: A sharp melting point range for the recrystallized product is a good indicator of its purity.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat must be worn at all times.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling: Concentrated acids (HCl) are corrosive and should be handled with extreme care. Aromatic amines and their derivatives can be toxic and carcinogenic; avoid inhalation and skin contact.[7] Diazonium salts are unstable and can be explosive when dry; they should always be kept in solution and used immediately after preparation.
Conclusion
The protocol described provides a robust and reliable method for the synthesis of azo dyes using this compound as a versatile starting material. By carefully controlling reaction parameters such as temperature and pH, researchers can effectively synthesize novel chromophores. The electronic and steric properties imparted by the methoxy and methyl groups offer significant opportunities for tuning the final dye's characteristics for specific applications in materials science, analytical chemistry, and drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
- Maga, I. (n.d.). Using azo coupling reaction to determine the 4-methoxy-3,5-imethilaniline as tryazene. ELARTU.
- Shahinian, E. H., Haiduc, I., & Sebe, I. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES. UPB.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- Almarhoon, Z., et al. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
- Eltaboni, F., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.
- Karaman, R. (n.d.). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep).
- Unknown. (n.d.). Coupling reaction of 1 with diazotized 4-methylaniline. ResearchGate.
- Conant, J. B., et al. (n.d.). Organic Syntheses Procedure.
- Unknown. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. OUCI.
- Li, X. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. ijorar.
- Eltaboni, F., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. J. Chem. Rev.
- Lojda, Z., et al. (1988). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. PubMed.
- Al-Amiery, A. A., et al. (2022). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. PMC - NIH.
- Falih, M. S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. Al-Mustansiriyah J. Sci.
- Al-Adilee, K. J., et al. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor.
- Organic Chemistry Portal. (n.d.). Diazotisation.
Sources
Introduction: The Diazonium Salt as a Cornerstone of Synthetic Chemistry
An In-Depth Guide to the Diazotization of 4-Methoxy-3-methylaniline for Advanced Synthesis
The diazotization of primary aromatic amines is a foundational reaction in organic chemistry, converting a relatively stable amine group into a highly versatile and reactive diazonium salt.[1][2] First discovered by Peter Griess in 1858, this transformation unlocks a vast array of synthetic possibilities, making diazonium salts indispensable intermediates.[1][3] They are pivotal in the synthesis of azo dyes, pigments, and a wide range of substituted aromatic compounds that are otherwise difficult to access.[4][5][6][7]
This application note provides a comprehensive protocol for the diazotization of this compound. The resulting 4-methoxy-3-methylbenzenediazonium salt is a valuable intermediate, particularly in the production of specialized azo dyes and as a precursor for various functionalized aromatic molecules.[3] We will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, emphasize critical safety considerations, and offer troubleshooting guidance for researchers, scientists, and professionals in drug development.
Pillar 1: The Underlying Mechanism of Diazotization
The conversion of this compound to its corresponding diazonium salt is a multi-step process that hinges on the in-situ generation of a key electrophile, the nitrosonium ion (NO⁺).[4][8][9] The entire reaction must be conducted at low temperatures (typically 0–5 °C) to ensure the stability of the final diazonium product.[4][10]
The key mechanistic steps are:
-
Generation of Nitrous Acid: In the reaction flask, sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to form nitrous acid (HNO₂).[1][4][5][8][9]
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule. This dehydration step generates the highly electrophilic nitrosonium ion (NO⁺).[8][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the nitrosonium ion to form an N-N bond.[4][9]
-
Proton Transfers and Dehydration: A series of rapid proton transfers and a final dehydration step, facilitated by the acidic medium, lead to the formation of a stable triple bond between the two nitrogen atoms. The result is the aryl diazonium ion.[1][8][9]
Diagram: Mechanism of Diazotization
Caption: The two-stage mechanism of diazotization.
Pillar 2: A Validated Experimental Protocol
This protocol details the preparation of an aqueous solution of 4-methoxy-3-methylbenzenediazonium chloride, which is intended for immediate use in subsequent reactions (e.g., azo coupling or Sandmeyer reactions). Due to the inherent instability of diazonium salts, they are not typically isolated in solid form.[11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Deionized Water (H₂O) | Type II | In-house |
| Ice | In-house | |
| Starch-Iodide Paper | Whatman | |
| Urea or Sulfamic Acid (optional) | Reagent Grade | Acros Organics |
| Equipment | Specification | |
| Beakers | 100 mL, 250 mL | |
| Graduated Cylinders | 10 mL, 50 mL | |
| Magnetic Stirrer and Stir Bar | ||
| Thermometer | -10 to 110 °C | |
| Ice Bath | ||
| Pasteur Pipettes |
Step-by-Step Methodology
-
Amine Solution Preparation:
-
In a 250 mL beaker, combine 10.0 g (72.9 mmol) of this compound with 100 mL of deionized water.
-
While stirring, slowly add 20 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt. Some warming may occur; allow the solution to cool back to room temperature.
-
-
Cooling:
-
Nitrite Solution Preparation:
-
In a separate 100 mL beaker, dissolve 5.3 g (76.8 mmol, ~1.05 equivalents) of sodium nitrite in 30 mL of deionized water.
-
Cool this solution in a separate ice bath to below 5 °C.
-
-
Diazotization Reaction:
-
Using a Pasteur pipette, add the cold sodium nitrite solution dropwise to the vigorously stirred amine hydrochloride solution over a period of 20-30 minutes.
-
Monitor the internal temperature closely, ensuring it does not rise above 5 °C. Adjust the addition rate as necessary to control the temperature.
-
After approximately 90% of the nitrite solution has been added, begin testing for a slight excess of nitrous acid. To do this, touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[10][13][14]
-
Continue adding the final portion of the nitrite solution until a positive test is maintained for at least 2 minutes after the last addition.
-
-
Completion and Use:
-
Allow the reaction to stir for an additional 10-15 minutes in the ice bath.
-
(Optional but Recommended) To quench the slight excess of nitrous acid, add a small amount of urea or sulfamic acid, portion by portion, until the reaction mixture no longer gives a positive test on starch-iodide paper.[3]
-
The resulting clear, cold solution of 4-methoxy-3-methylbenzenediazonium chloride is now ready for immediate use in the next synthetic step. DO NOT attempt to store this solution or isolate the solid salt.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the diazotization protocol.
Pillar 3: Uncompromising Safety is Paramount
Diazonium salts are high-energy compounds and can be explosively unstable, especially in solid, dry form.[10][12][13][15] Adherence to strict safety protocols is not optional; it is essential for preventing serious laboratory incidents.
The Cardinal Rules of Diazotization Safety:
-
Maintain Low Temperature: The single most critical safety factor is temperature control. Never allow the reaction temperature to exceed 10 °C, and ideally keep it below 5 °C.[10][13] Higher temperatures lead to rapid, exothermic decomposition, releasing nitrogen gas and potentially creating an uncontrollable runaway reaction.
-
NEVER Isolate the Solid: Do not attempt to isolate the diazonium salt by evaporating the solvent. Solid aryl diazonium salts are sensitive to shock, friction, and heat, and can detonate violently.[10][12][15]
-
Use Stoichiometric Reagents: Avoid using a large excess of sodium nitrite, as this can lead to unwanted side reactions and the presence of residual oxidizers.[10][13]
-
Ensure Proper Ventilation: The reaction can release nitrogen oxides and other potentially toxic gases. Always perform the procedure in a well-ventilated chemical fume hood.[5]
-
Quench and Dispose Properly: Before disposal, any remaining diazonium salt in the reaction vessel or in waste streams must be quenched. A common method is to react it with a reducing agent like hypophosphorous acid or by coupling it with a highly reactive phenol like resorcinol.[12]
-
Wear Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[5]
Characterization and Troubleshooting
Confirmation of Diazonium Salt Formation
Direct characterization of the diazonium salt solution is impractical due to its instability. Confirmation of its formation is typically achieved indirectly by proceeding with a subsequent reaction that yields a stable, easily characterizable product. The most common method is an azo coupling reaction .
-
Procedure: Add a small aliquot of the cold diazonium salt solution to an ice-cold alkaline solution of a coupling agent, such as 2-naphthol. The immediate formation of a brightly colored precipitate (typically a red or orange azo dye) is a strong positive indicator of successful diazotization.[3] This dye can then be isolated and characterized by standard techniques (TLC, melting point, NMR, etc.).
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No positive starch-iodide test | Insufficient sodium nitrite added; error in weighing or calculation. | Continue the dropwise addition of the NaNO₂ solution until a positive test is sustained. |
| Solution develops a dark brown/tarry color | Temperature exceeded 5 °C, causing decomposition of the diazonium salt. | Discard the reaction mixture safely. Repeat the procedure, ensuring more efficient cooling and a slower rate of nitrite addition. |
| Low yield in subsequent coupling reaction | Diazonium salt decomposed before use; solution was not used immediately. | Prepare the diazonium salt solution immediately before it is needed. Ensure it is kept in an ice bath until the moment of use. |
| Amine hydrochloride precipitates on cooling | The concentration of the amine solution is too high. | Dilute the solution with a small amount of cold, dilute HCl to redissolve the salt before proceeding with nitrite addition. |
References
- converting anilines to diazoniums ions - YouTube
- diazonium ion form
- Diazotization reaction: Mechanism and Uses - Online Chemistry notes
- Diazotiz
- Reactive Chemical Hazards of Diazonium Salts
- Chemistry Diazotization Reaction - s
- Diazotisation and coupling reaction | PPTX - Slideshare
- Physical Properties of Diazonium Salts - Unacademy
- Diazonium Salts Prepar
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Public
- Reactive Chemical Hazards of Diazonium Salts - ResearchG
- Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks
- CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA
- Diazonium Salts - CAMEO Chemicals - NOAA
- Diazonium salt | Synthesis, Reactions, Arom
- This compound synthesis - ChemicalBook
- Organic Syntheses Procedure
- 4-Methoxy-N-methylaniline 98 5961-59-1 - Sigma-Aldrich
- Recent applications of arene diazonium salts in organic synthesis - RSC Publishing
- US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google P
- Diazotis
- Why does 4-Methoxyaniline or p-Anisidine undergo diazotiz
- Technical Support Center: Synthesis of this compound - Benchchem
- Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol - International Journal of Pharmaceutical Sciences Review and Research
- Exploring Flow Procedures for Diazonium Form
Sources
- 1. byjus.com [byjus.com]
- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 7. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. byjus.com [byjus.com]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 4-Methoxy-3-methylaniline
Abstract
This comprehensive technical guide details a robust and well-validated synthetic pathway for the preparation of quinazoline derivatives, starting from the readily available reagent, 4-Methoxy-3-methylaniline. Quinazolines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This document provides not just a series of steps, but a deep dive into the causality of the experimental design, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these protocols with a full understanding of the underlying chemical principles. The protocols herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities. These nitrogen-containing heterocycles are integral to the function of a number of clinically approved drugs, demonstrating efficacy as anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[1][3] The versatile nature of the quinazoline core allows for substitution at various positions, enabling fine-tuning of its pharmacological profile. This guide presents a strategic, multi-step synthesis to construct a substituted quinazoline, beginning with this compound, a starting material that allows for the introduction of specific methoxy and methyl groups onto the final quinazoline ring, which can be crucial for biological activity.
Strategic Overview of the Synthetic Pathway
The synthesis of a quinazoline ring from a simple aniline derivative necessitates the systematic construction of the pyrimidine ring onto the existing benzene ring. Our proposed pathway is a logical sequence of high-yielding and well-documented chemical transformations. The overall strategy involves an initial formylation of the starting aniline, followed by the introduction of a nitrile group at the ortho position, and culminating in a cyclization reaction to form the desired quinazoline core.
Caption: Proposed synthetic workflow for quinazoline derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxy-3-methylphenyl)formamide
Introduction: The initial step is the protection of the primary amine as a formamide. This is a crucial transformation as the formyl group not only serves as a protecting group but also acts as a source for one of the carbon atoms in the final quinazoline ring. The use of formic acid is a classic and effective method for this purpose.[4][5]
Materials:
-
This compound
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10.0 g, 72.9 mmol).
-
Add toluene (100 mL) to the flask to create an azeotropic mixture for water removal.
-
Add formic acid (5.0 mL, 133 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(4-Methoxy-3-methylphenyl)formamide as a solid.
Expected Outcome: A crystalline solid with a melting point in the range of 78-82 °C is expected for a similar, unmethylated analogue, N-(4-methoxyphenyl)formamide.
Protocol 2: Synthesis of 2-Amino-5-methoxy-6-methylbenzonitrile
Introduction: This step involves the introduction of a nitrile group ortho to the formamido group. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with a cyanating agent. The formamido group is an effective directed metalating group. Subsequently, the formyl group is removed to reveal the free amine.
Materials:
-
N-(4-Methoxy-3-methylphenyl)formamide
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
p-Toluenesulfonyl cyanide (TsCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-(4-Methoxy-3-methylphenyl)formamide (10.0 g, 60.5 mmol) in anhydrous THF (150 mL).
-
Add TMEDA (11.0 mL, 72.6 mmol) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.4 M in cyclohexane, 95 mL, 133 mmol) dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
In a separate flask, dissolve p-Toluenesulfonyl cyanide (13.2 g, 72.6 mmol) in anhydrous THF (50 mL).
-
Add the solution of TsCN to the lithiated aniline dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate (N-formyl-2-cyano-4-methoxy-5-methylaniline) is then hydrolyzed by refluxing with 3M HCl (100 mL) for 4 hours.
-
After cooling, neutralize the solution with aqueous NaOH to pH 8-9 and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-methoxy-6-methylbenzonitrile.
Protocol 3: Synthesis of 7-Methoxy-8-methyl-4(3H)-quinazolinone
Introduction: The final step is the construction of the quinazolinone ring. This is a well-established transformation that can be achieved by reacting the 2-aminobenzonitrile with formic acid in the presence of a dehydrating agent or by using formamide at high temperatures.[6] This reaction proceeds through an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization.
Materials:
-
2-Amino-5-methoxy-6-methylbenzonitrile
-
Formamide
-
Standard high-temperature reaction setup
Procedure:
-
In a round-bottom flask, combine 2-Amino-5-methoxy-6-methylbenzonitrile (5.0 g, 28.4 mmol) and formamide (50 mL).
-
Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (200 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude 7-Methoxy-8-methyl-4(3H)-quinazolinone can be further purified by recrystallization from ethanol.
Data Summary
The following table provides key data for the starting material and the synthesized intermediates and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| This compound | C₈H₁₁NO | 137.18 | Liquid/Low melting solid |
| N-(4-Methoxy-3-methylphenyl)formamide | C₉H₁₁NO₂ | 165.19 | Solid |
| 2-Amino-5-methoxy-6-methylbenzonitrile | C₉H₁₀N₂O | 176.19 | Solid |
| 7-Methoxy-8-methyl-4(3H)-quinazolinone | C₁₀H₁₀N₂O₂ | 190.19 | Solid |
Mechanistic Insights and Rationale
Ortho-Cyanation: The directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The formamido group is a potent directing group due to its ability to chelate the lithium cation, bringing the base into close proximity to the ortho proton. The use of TMEDA as a ligand enhances the basicity of the organolithium reagent. p-Toluenesulfonyl cyanide is an effective electrophilic cyanating agent.
Quinazolinone Formation: The cyclization of 2-aminobenzonitriles with formamide is a classic method for preparing 4(3H)-quinazolinones. The reaction is believed to proceed via the initial reaction of the amino group with formamide to generate a formamidine intermediate. This is followed by an intramolecular nucleophilic attack of the nitrogen of the formamidine onto the nitrile carbon, leading to a cyclized intermediate that tautomerizes to the stable quinazolinone product.
Caption: Simplified mechanism of quinazolinone formation.
Conclusion
The protocols detailed in this application note provide a clear and reliable pathway for the synthesis of 7-Methoxy-8-methyl-4(3H)-quinazolinone from this compound. By understanding the rationale behind each step, from the initial formylation to the final cyclization, researchers can confidently apply these methods and adapt them for the synthesis of a diverse library of quinazoline derivatives for applications in drug discovery and materials science.
References
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- ResearchGate. (2020). Pathways to synthesize quinazolinones. [Diagram].
- Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Frontiers in Chemistry. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC.
- Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methoxyquinazoline. PMC.
- Wikiwand. (n.d.). Bischler–Möhlau indole synthesis.
- ARKAT USA, Inc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
- National Center for Biotechnology Information. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC.
- ResearchGate. (2022). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. [Diagram].
- National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)formamide. PMC.
- CDC Stacks. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- MDPI. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxybenzonitrile. PubChem.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
- National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)formamide. PubChem.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Methylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 6. Quinazolinone synthesis [organic-chemistry.org]
N-alkylation of 4-Methoxy-3-methylaniline with alkyl halides
An Application Note and Protocol for the N-alkylation of 4-Methoxy-3-methylaniline with Alkyl Halides
Abstract
This document provides a comprehensive technical guide for the N-alkylation of this compound using alkyl halides. N-alkylanilines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Direct alkylation of anilines with alkyl halides is a fundamental and widely utilized method for constructing carbon-nitrogen bonds.[1] However, the reaction presents challenges, primarily the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the primary aniline starting material.[2][3] This guide details the underlying mechanistic principles, provides optimized, step-by-step protocols, and discusses critical parameters such as solvent, base, and temperature. Furthermore, it addresses troubleshooting, safety protocols, and briefly introduces modern alternative synthetic strategies to provide researchers with a robust framework for synthesizing N-alkyl-4-methoxy-3-methylaniline derivatives.
Scientific Foundation: Mechanism and Key Parameters
The N-alkylation of this compound with primary or secondary alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this concerted, single-step process, the lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]
The Challenge of Over-Alkylation
A significant challenge in this synthesis is the propensity for multiple alkylations.[2] The mono-alkylated product, a secondary amine, is typically more basic and more nucleophilic than the starting primary aniline.[3] This increased nucleophilicity means it can compete with the starting material for the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[3]
To favor mono-alkylation, reaction conditions must be carefully controlled. Using a molar excess of the aniline relative to the alkyl halide can increase the statistical probability of the halide reacting with the starting material. However, this complicates purification. Precise control of stoichiometry, temperature, and reaction time is paramount.
Causality of Experimental Choices
-
Role of the Base: The initial SN2 reaction forms an ammonium salt. A base is required to deprotonate this salt, neutralizing it to yield the desired secondary amine product.[2] Without a base, the reaction would stall as the acidic ammonium salt is non-nucleophilic. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are mild and easy to remove. An excess of the starting aniline can also serve as the base.
-
Solvent Effects: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetone are highly recommended.[4][5] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile.[5][6] This lack of "solvation caging" leaves the nucleophile free and highly reactive.[7] In contrast, polar protic solvents (e.g., water, methanol) can form hydrogen bonds with the amine, stabilizing it and reducing its nucleophilicity, thereby slowing the reaction rate.[7][8]
-
Nature of the Alkyl Halide: The structure of the alkyl halide significantly impacts the reaction rate. Reactivity follows the order: methyl > primary > secondary. Tertiary halides are not suitable as they primarily undergo elimination reactions. The nature of the halide leaving group is also important, with reactivity increasing down the group: I > Br > Cl > F. Benzyl and allyl halides are exceptionally reactive due to the stabilization of the transition state.
Alternative Synthetic Strategies
While direct alkylation is a classic method, modern organic synthesis offers powerful alternatives that can provide greater selectivity and functional group tolerance.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds.[9] It allows for the coupling of a wide range of aryl halides or triflates with amines under relatively mild conditions and has an exceptionally broad substrate scope.[9][10][11]
-
Reductive Amination: A greener and highly efficient alternative, reductive amination involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine.[12][13] This one-pot process avoids the use of potentially toxic alkyl halides and often proceeds with high selectivity for the mono-alkylated product.[12][14]
Experimental Application Notes & Protocols
General Considerations & Safety
-
Reagents: this compound (CAS 136-90-3) should be of high purity. Alkyl halides are often volatile and should be handled with care. All solvents should be anhydrous for best results.
-
Safety Precautions: Alkyl halides can be toxic, lachrymatory, and are potential mutagens.[1] Anilines are toxic upon inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood.[15] Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat, is mandatory.[16][17]
Protocol 1: N-Benzylation of this compound
This protocol describes a representative procedure for the synthesis of N-benzyl-4-methoxy-3-methylaniline.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and powdered anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension for 10-15 minutes at room temperature.
-
Reagent Addition: Slowly add benzyl bromide to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-4-methoxy-3-methylaniline.
Product Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic methods.[18]
-
¹H and ¹³C NMR: Provides structural confirmation by showing characteristic chemical shifts and coupling constants for the aromatic, methoxy, methyl, and newly introduced alkyl protons and carbons.[19]
-
FT-IR Spectroscopy: The spectrum should show the disappearance of the N-H stretching bands characteristic of a primary amine (typically two bands around 3300-3450 cm⁻¹) and the appearance of a single N-H stretching band for the secondary amine product (around 3350-3450 cm⁻¹).[20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product via the molecular ion peak (M⁺).
Data Presentation
The following tables summarize expected outcomes for the N-alkylation of this compound and provide a guide for troubleshooting common issues.
Table 1: Representative Reaction Conditions and Expected Yields
| Alkyl Halide | Base (eq) | Solvent | Temperature (°C) | Approx. Time (h) | Expected Yield (%) |
| Iodomethane | K₂CO₃ (2.0) | Acetone | Reflux | 6-12 | 75-85 |
| Iodoethane | K₂CO₃ (2.0) | DMF | 60 | 8-16 | 70-80 |
| 1-Bromobutane | K₂CO₃ (2.0) | DMF | 80 | 12-24 | 65-75 |
| Benzyl Bromide | K₂CO₃ (2.0) | DMF | 65 | 4-8 | 85-95 |
| Allyl Bromide | K₂CO₃ (2.0) | Acetone | Reflux | 3-6 | 80-90 |
Yields are estimates and will vary based on reaction scale and purification efficiency.
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive alkyl halide (hydrolyzed).2. Insufficient temperature.3. Base is not sufficiently dry or powdered. | 1. Use a fresh bottle of alkyl halide.2. Increase the reaction temperature in 10 °C increments.3. Use freshly dried and finely ground base. |
| Formation of Multiple Products (Over-alkylation) | 1. Alkyl halide added too quickly.2. Reaction temperature is too high.3. Incorrect stoichiometry (excess alkyl halide). | 1. Add the alkyl halide dropwise over 30-60 minutes.2. Lower the reaction temperature.3. Carefully check the molar equivalents of reactants. Consider using a slight excess of the aniline. |
| Difficult Purification | 1. Unreacted starting material.2. Presence of both mono- and di-alkylated products. | 1. Allow the reaction to run longer or slightly increase the temperature.2. Optimize reaction conditions to favor mono-alkylation. Use a careful gradient during column chromatography to separate products. |
Visualizations
Caption: SN2 mechanism for N-alkylation of an aniline.
Caption: General workflow for N-alkylation synthesis.
References
- Benchchem. Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- University of Calgary.
- Benchchem.
- Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
- Benchchem.
- TSI Journals.
- ResearchGate.
- ResearchGate.
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
- Organic Chemistry Portal.
- Quora. What are the effects of solvents on SN1 and SN2 reactions?.
- ACS Publications. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Benchchem.
- Wikipedia.
- ChemistryViews.
- Wikipedia.
- JOCPR.
- Chemistry LibreTexts. 7.5: SN1 vs SN2.
- ACS GCI Pharmaceutical Roundtable.
- Environmental Health and Safety.
- Master Organic Chemistry.
- YouTube. Solvent Effects on Sn2 Reactions.
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
- Chemistry LibreTexts. 9.
- Carnegie Mellon University. Pyrophoric Handling Procedure.
- ResearchGate. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach.
- ChemicalBook. This compound synthesis.
- UC Center for Laboratory Safety.
- ACS GCI Pharmaceutical Roundtable.
- Sigma-Aldrich. This compound 98 136-90-3.
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. cmu.edu [cmu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methoxy-3-methylaniline as a Versatile Precursor for the Synthesis of Novel Antitumor Agents
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-methoxy-3-methylaniline as a pivotal precursor in the synthesis of potent antitumor agents. This document elucidates the chemical properties, safety considerations, and synthetic utility of this compound, with a particular focus on its application in the generation of kinase inhibitors targeting key oncogenic pathways. Detailed, field-proven protocols for the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline scaffolds, which are central to many targeted cancer therapies, are presented. Furthermore, this guide details the subsequent elaboration of these core structures into advanced drug candidates, supported by mechanistic insights and methodologies for biological evaluation.
Introduction: The Strategic Importance of this compound in Oncology Drug Discovery
This compound (CAS No: 136-90-3), a substituted aniline derivative, has emerged as a critical building block in the synthesis of a diverse array of biologically active molecules, most notably in the development of targeted anticancer therapies.[1][2] Its unique electronic and steric properties, conferred by the methoxy and methyl substituents on the aniline ring, make it an ideal starting material for the construction of privileged scaffolds in medicinal chemistry. Specifically, the nucleophilic amine group readily participates in reactions to form key pharmacophores that drive the activity of numerous kinase inhibitors.
The primary utility of this compound lies in its role as a precursor to substituted anilino-heterocycles, such as 4-anilinoquinazolines and 4-anilinoquinolines.[3][4] These scaffolds are fundamental to a class of drugs that target the ATP-binding site of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] Overexpression or mutation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] The judicious incorporation of the this compound moiety can enhance the binding affinity and selectivity of these inhibitors, leading to improved efficacy and reduced off-target effects.[4]
This guide will provide a detailed exploration of the synthetic pathways leveraging this compound to generate potent antitumor agents, complete with step-by-step protocols and the underlying scientific rationale.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 136-90-3 | |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 57-60 °C | |
| Boiling Point | 252.03 °C | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.[10][11] All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Store the compound in a tightly sealed container in a cool, dry place away from light.[2][11]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.[12][13]
Protocol 1: Catalytic Hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene
This protocol describes the reduction of the nitro group to an amine using palladium on carbon as a catalyst.
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (100 mL).[12]
-
Carefully add 10% Pd/C (1.5 g) to the solution under an inert atmosphere.[12]
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 16 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[12][13]
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.[12] The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.[13]
Application in the Synthesis of Anilinoquinazoline and Anilinoquinoline Scaffolds
The true value of this compound is realized in its application as a key building block for potent kinase inhibitors. The following sections detail the synthesis of the 4-anilinoquinazoline and 4-anilinoquinoline core structures.
Synthesis of 4-(4-Methoxy-3-methylphenylamino)quinazolines
The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR inhibitors, including gefitinib and erlotinib.[4][7] The general synthesis involves the nucleophilic substitution of a 4-chloroquinazoline with this compound.
Figure 1: General workflow for the synthesis of the 4-anilinoquinazoline core.
Protocol 2: Synthesis of a 4-(4-Methoxy-3-methylphenylamino)quinazoline Derivative
This protocol provides a representative procedure for the coupling of a substituted 4-chloroquinazoline with this compound.
Materials:
-
Substituted 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline)
-
This compound
-
Isopropanol (IPA) or other suitable solvent
-
Acid catalyst (e.g., HCl) or base (optional, depending on substrate)
Procedure:
-
To a solution of the substituted 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Synthesis of 4-(4-Methoxy-3-methylphenylamino)quinolines
Similar to the quinazoline scaffold, 4-anilinoquinolines are also potent kinase inhibitors.[3][4] The synthesis follows a similar nucleophilic aromatic substitution pathway.
Protocol 3: Synthesis of a 4-(4-Methoxy-3-methylphenylamino)quinoline Derivative
This protocol outlines the synthesis of a substituted 4-anilinoquinoline.
Materials:
-
Substituted 4-chloroquinoline (e.g., 4-chloro-7-fluoroquinoline)
-
This compound
-
Isopropanol (IPA) or ethanol
-
Pyridine hydrochloride (optional, as catalyst)[4]
Procedure:
-
A mixture of the substituted 4-chloroquinoline (1.0 eq), this compound (1.2 eq), and a catalytic amount of pyridine hydrochloride in isopropanol is heated at reflux.[4]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like petroleum ether, and a saturated solution of sodium bicarbonate is added to neutralize the acid.[4]
-
The precipitated product is collected by filtration, washed with water and a small amount of cold ethanol, and then dried to afford the desired 4-anilinoquinoline derivative.[4]
Elaboration into Advanced Antitumor Agents: A Case Study on EGFR/VEGFR-2 Dual Inhibitors
The anilinoquinazoline and anilinoquinoline cores synthesized using this compound can be further functionalized to enhance their biological activity and pharmacokinetic properties. A common strategy is the introduction of solubilizing groups or moieties that can form additional interactions with the target kinase.[14]
Many potent anticancer agents are designed as dual inhibitors of both EGFR and VEGFR-2, as this can lead to a synergistic antitumor effect by targeting both tumor cell proliferation and angiogenesis.[5][15][16]
Figure 2: Mechanism of action of 4-anilinoquinazoline/quinoline based kinase inhibitors.
Biological Evaluation of Synthesized Compounds
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a series of in vitro assays.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases like EGFR and VEGFR-2.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
ATP
-
Substrate peptide
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds.
-
In a multi-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) which is proportional to the kinase activity.
-
Calculate the IC₅₀ value for each compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Protocol 5: Cell-Based Antiproliferative Assay
This assay determines the ability of the synthesized compounds to inhibit the growth of cancer cell lines that overexpress the target kinase.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Cell proliferation reagent (e.g., MTT, CCK-8[17])
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the IC₅₀ value for each compound, representing the concentration that inhibits cell growth by 50%.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of antitumor agents, particularly kinase inhibitors based on the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds. The protocols and application notes provided herein offer a robust framework for researchers to leverage this key intermediate in the design and development of novel cancer therapeutics. The strategic incorporation of the 4-methoxy-3-methylphenyl moiety can significantly contribute to the potency and selectivity of these inhibitors, ultimately advancing the field of targeted oncology.
References
- ResearchGate. Synthesis route to access 4-anilinoquinoline (9).
- HPC Standards. This compound | 1X100MG | C8H11NO | 687831 | 136-90-3.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Synthesis. (2025-10-13).
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Industrial Significance of this compound. (2025-10-17).
- R Discovery. A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. (2013-12-19).
- Frontiers in Chemistry. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021-05-25).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
- Molecules. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2014-09-29).
- MDPI. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- PubMed. De Novo Design and Synthesis of N-benzylanilines as New Candidates for VEGFR Tyrosine Kinase Inhibitors.
- Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2017-09-12).
- PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019-11-01).
- Molecules. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011-06-22).
- Journal of Enzyme Inhibition and Medicinal Chemistry. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2021-12-01).
- ACS Publications. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2).
- MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
- MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- ResearchGate. Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.
- Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
- PubMed Central. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022-02-18).
- Molecules. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2020-04-22).
- PubMed. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. (2021-02-05).
- Molecules. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020-05-29).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism | MDPI [mdpi.com]
- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.ie [fishersci.ie]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Application Notes and Protocols: The Strategic Use of 4-Methoxy-3-methylaniline in Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, substituted anilines represent a privileged scaffold, forming the cornerstone of numerous approved drugs and clinical candidates. 4-Methoxy-3-methylaniline (CAS: 136-90-3) has emerged as a particularly valuable intermediate due to its unique electronic and steric properties.[1][2] Its structure is foundational in the synthesis of complex heterocyclic systems, most notably in the development of targeted therapies such as kinase inhibitors.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in medicinal chemistry. We will delve into the rationale behind its use in drug design, provide detailed, field-proven protocols for its synthesis and key transformations, and present a case study on its relevance to the synthesis of anilinoquinazoline-based kinase inhibitors.
Section 1: Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 136-90-3 | [5][6] |
| Molecular Formula | C₈H₁₁NO | [5][6] |
| Molecular Weight | 137.18 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 57-60 °C | [2][5] |
| Boiling Point | 252.03 °C | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
Storage and Handling: this compound should be stored in a dark, inert atmosphere at room temperature to maintain its chemical integrity.[2] Standard personal protective equipment should be used, as the compound may be harmful if swallowed, inhaled, or in contact with skin.[6]
Section 2: The Role of the this compound Scaffold in Drug Design
The utility of this compound extends beyond its function as a simple amine. The substituents on the aromatic ring play a crucial role in modulating the pharmacological properties of the final drug molecule.
-
The Aniline Nitrogen: The primary amine group is a versatile nucleophile and a key hydrogen bond donor. In many kinase inhibitors, this nitrogen atom forms a critical hydrogen bond with the "hinge" region of the ATP-binding pocket, anchoring the inhibitor to its target protein.[4]
-
The 4-Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and can participate in favorable interactions with the protein target. Its electron-donating nature also influences the basicity of the aniline nitrogen, which can affect binding affinity and pharmacokinetic properties.
-
The 3-Methyl Group: The methyl group provides steric bulk and increases lipophilicity. This can be strategically employed to probe specific pockets within the target protein, enhance binding selectivity, and improve metabolic stability by blocking potential sites of oxidation.
The combination of these features makes this scaffold particularly well-suited for the synthesis of anilinoquinazoline derivatives, a class of compounds renowned for their potent and selective inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3][7]
Caption: Role of the aniline moiety in kinase inhibitor binding.
Section 3: Case Study: Relevance to the Synthesis of Gefitinib
Gefitinib (Iressa®) is a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[7][8] While many commercial syntheses of Gefitinib utilize 3-chloro-4-fluoroaniline, the core chemical transformation—a nucleophilic aromatic substitution (SNAr) reaction to form the C4-aniline bond on the quinazoline ring—is directly applicable to building blocks like this compound.[8][9] This reaction highlights the fundamental utility of substituted anilines in constructing this important class of drugs.
The general workflow involves the coupling of a substituted aniline with a 4-chloroquinazoline intermediate. This key step is often high-yielding and is a cornerstone of many synthetic routes to related kinase inhibitors.[9]
Caption: General workflow for anilinoquinazoline synthesis.
Section 4: Key Synthetic Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of the corresponding nitroaromatic precursor, a common and efficient method for preparing substituted anilines.[10][11]
Reaction Scheme: 1-methoxy-2-methyl-4-nitrobenzene → this compound
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
Procedure:
-
In a reaction vessel suitable for hydrogenation, dissolve 1-methoxy-2-methyl-4-nitrobenzene (1.0 eq) in methanol.[10]
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm via a balloon) at room temperature.[11]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-16 hours).[10]
-
Upon completion, carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.[11]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.[11] The product can be purified further by column chromatography or recrystallization if necessary.
Rationale and Troubleshooting: Catalytic hydrogenation with Pd/C is a highly effective and clean method for nitro group reduction. The palladium surface catalyzes the addition of hydrogen across the N-O bonds. Common issues include incomplete reactions due to inactive catalyst or insufficient hydrogen pressure.[10] Using a fresh batch of catalyst and ensuring a leak-free system are critical for success.
Caption: Troubleshooting workflow for low reaction yield.[10]
Protocol 2: General Amide Coupling using EDC/HOBt
Amide bond formation is one of the most frequently used reactions in drug discovery.[12] This protocol describes a robust method for coupling this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).[13]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the HOBt-ester.
-
Add this compound (1.1 eq) to the mixture, followed by DIPEA (2.0 eq).[13]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale: Direct condensation of an amine and a carboxylic acid is inefficient. Coupling reagents like EDC activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[14] HOBt is used as an additive to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Section 5: Representative Biological Data
The 4-anilinoquinazoline scaffold, often constructed using anilines like this compound, is a privileged structure for targeting protein kinases. Modifications to the aniline ring directly impact potency and selectivity. The table below presents representative data for deuterated 7-methoxyquinazoline derivatives, illustrating the potent inhibitory activity that can be achieved with this scaffold.[3]
| Compound | Target Kinase | % Inhibition | Reference |
| Compound 7 | EGFR | >80% | [3] |
| (Deuterated Analog) | HER2 | >80% | [3] |
| VEGFR2 | >80% | [3] | |
| Compound 8 | EGFR | >80% | [3] |
| (Deuterated Analog) | HER2 | 40-60% | [3] |
| VEGFR2 | 40-60% | [3] |
Data is illustrative of the activity of the 4-anilinoquinazoline class.
These results show that even subtle changes to the molecule, such as deuteration of a methoxy group, can fine-tune the biological activity profile, underscoring the importance of the aniline fragment in molecular design.[3]
Conclusion
This compound is a versatile and strategically important building block in medicinal chemistry. Its well-defined physicochemical properties and the functional contributions of its substituent groups make it an ideal starting material for the synthesis of complex bioactive molecules.[1][2] As demonstrated through its relevance to the synthesis of anilinoquinazoline kinase inhibitors and its utility in fundamental reactions like amide coupling, this compound provides a reliable and adaptable platform for drug discovery professionals aiming to develop next-generation targeted therapies.
References
- A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan J. Chem. URL: https://rasayanjournal.co.in/admin/php/upload/10_pdf.pdf
- The Role of this compound in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/blog/the-role-of-4-methoxy-3-methylaniline-in-modern-pharmaceutical-synthesis
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149479/
- A New Synthesis of Gefitinib. (2019). Synlett. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1610398
- 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7. (n.d.). Ossila. URL: https://www.ossila.com/products/4-methoxy-3-trifluoromethyl-aniline
- The Chemical Properties and Industrial Significance of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/blog/the-chemical-properties-and-industrial-significance-of-4-methoxy-3-methylaniline
- Gefitinib - New Drug Approvals. (2015). New Drug Approvals. URL: https://newdrugapprovals.org/2015/07/15/gefitinib/
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2020). Sains Malaysiana. URL: https://www.ukm.my/jsm/pdf_files/SM-PDF-49-11-2020/27.pdf
- Buy 4-Methoxy-N-methylaniline | 5961-59-1. (n.d.). Smolecule. URL: https://www.smolecule.com/cas-5961-59-1.html
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem. URL: https://www.benchchem.com/application-notes/B10855915/amide-coupling-with-carboxylic-acids
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771900/
- A General and Mild Method for the Synthesis of Dipeptides Using the EDC/Oxyma Pure Coupling System. (2016). Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v93p0036
- A Comparative Guide to the Characterization of 4-Fluoro-2-methoxy-N-methylaniline Derivatives as Potential Kinase Inhibitors. (2025). BenchChem. URL: https://www.benchchem.
- Technical Support Center: Synthesis of this compound. (2025). BenchChem. URL: https://www.benchchem.com/tech-support/synthesis-of-4-methoxy-3-methylaniline
- New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. (2025). ResearchGate. URL: https://www.researchgate.net/publication/386762309_New_Potent_Deuterated_Methoxy_of_4-Anilinoquinazoline_Derivatives_Targeting_Eight_Receptor_Tyrosine_Kinases_Synthesis_In_Vitro_and_In_Silico_Studies
- This compound synthesis. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/synthesis/136-90-3.htm
- Representative examples of Bioactive Molecules Containing 4‐Alkoxy Quinolines. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/Representative-examples-of-Bioactive-Molecules-Containing-4-Alkoxy-Quinolines_fig1_337588365
- Application Notes and Protocols for Coupling Reactions of (4-Methyloxazol-2-YL)methanamine. (2025). BenchChem. URL: https://www.benchchem.com/application-notes/B10855915/coupling-reactions-of-(4-methyloxazol-2-yl)methanamine
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399120/
- This compound 98% | 136-90-3. (n.d.). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/75796
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). International Journal of Molecular Sciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10002161/
- 3-Methyl-4-methoxybenzenamine. (n.d.). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67297
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-メトキシ-3-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. ukm.my [ukm.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4-Methoxy-3-methylaniline in Multicomponent Reactions for Accelerated Drug Discovery
In the landscape of modern synthetic and medicinal chemistry, the quest for rapid, efficient, and diversity-oriented synthetic methodologies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, have emerged as a powerful tool in this endeavor.[1][2] This guide provides an in-depth exploration of the strategic use of 4-Methoxy-3-methylaniline as a key building block in several prominent MCRs, offering researchers and drug development professionals a detailed look into its application, along with proven protocols for the synthesis of structurally diverse and biologically relevant molecules.
The unique electronic and steric properties of this compound, stemming from the electron-donating methoxy group and the ortho-methyl substituent, make it a valuable amine component in MCRs. These features can influence reaction kinetics, product yields, and the conformational properties of the resulting scaffolds, making it an attractive starting material for the generation of novel compound libraries for high-throughput screening.
The Ugi Four-Component Reaction (Ugi-4CR): A Gateway to Peptidomimetics and Heterocycles
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[3] When this compound is employed as the amine component, it facilitates the creation of a diverse array of peptidomimetics and complex heterocyclic structures, such as quinazolinones.[4][5]
Mechanistic Insights and Strategic Advantages
The Ugi reaction is initiated by the condensation of the amine (this compound) and a carbonyl compound to form a Schiff base. This is followed by the addition of the isocyanide and the carboxylic acid to yield a stable α-acylamino amide product. The reaction is known for its high atom economy and the ability to generate significant molecular complexity in a single step.
The presence of the methoxy and methyl groups on the aniline ring can modulate the nucleophilicity of the amine and influence the electronic properties of the resulting products, which can be advantageous in tuning the biological activity of the synthesized compounds.
Diagram 1: Ugi Four-Component Reaction Workflow
Caption: Workflow for the Ugi four-component synthesis of peptidomimetics.
Protocol: Synthesis of a Peptidomimetic Library using this compound
This protocol outlines a general procedure for the synthesis of a library of α-acylamino amides utilizing this compound.
Materials:
-
This compound
-
A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for another 15 minutes.
-
Finally, add the isocyanide (1.0 mmol) to the mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Table 1: Representative Ugi Reaction Parameters and Expected Outcomes
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | Acetic Acid | t-Butyl Isocyanide | MeOH | 25 | 24 | 75-85 |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl Isocyanide | MeOH | 25 | 48 | 60-70 |
| 4-Chlorobenzaldehyde | Acetic Acid | Benzyl Isocyanide | MeOH | 25 | 24 | 70-80 |
The Biginelli Reaction: Constructing Dihydropyrimidinone Scaffolds
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] While the classical Biginelli reaction uses urea as the nitrogen-containing component, modifications of this reaction can incorporate primary amines like this compound.
Mechanistic Pathway and Rationale for Amine Incorporation
In a modified Biginelli-type reaction, this compound can react with a β-ketoester to form an enamine intermediate. This enamine then participates in a condensation reaction with an aldehyde and a urea or thiourea derivative to form the dihydropyrimidine core. The incorporation of the substituted aniline moiety can significantly enhance the lipophilicity and introduce a vector for further functionalization, which is highly desirable in drug design.
Diagram 2: Modified Biginelli Reaction Mechanism
Caption: Simplified mechanism of a modified Biginelli-type reaction.
Protocol: Synthesis of a Substituted Dihydropyrimidinone
This protocol describes a general method for a Biginelli-type reaction incorporating this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea
-
Ethanol (EtOH)
-
Catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., InCl₃)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the acid catalyst (e.g., 3-4 drops of concentrated HCl or 10 mol% of InCl₃).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Table 2: Representative Biginelli-type Reaction Parameters
| Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Chlorobenzaldehyde | HCl | EtOH | Reflux | 6 | 65-75 |
| 3-Nitrobenzaldehyde | InCl₃ | EtOH | Reflux | 4 | 70-80 |
| Benzaldehyde | p-TSA | EtOH | Reflux | 8 | 60-70 |
The Hantzsch Dihydropyridine Synthesis: A Classic MCR for Calcium Channel Blocker Scaffolds
The Hantzsch synthesis is a classic multicomponent reaction that produces 1,4-dihydropyridines (DHPs), a scaffold found in numerous cardiovascular drugs.[8][9] The traditional reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia. A modified version can utilize a primary amine like this compound as the nitrogen source.
Reaction Principles and the Role of this compound
In a modified Hantzsch synthesis, this compound can react with one equivalent of the β-ketoester to form an enamine. This enamine then reacts with a second molecule of the β-ketoester that has undergone a Knoevenagel condensation with the aldehyde. The final cyclization and dehydration steps lead to the formation of the N-substituted 1,4-dihydropyridine ring. The substituent at the N1 position, derived from this compound, can significantly impact the pharmacological profile of the resulting DHP.
Diagram 3: Hantzsch Dihydropyridine Synthesis Workflow
Caption: General workflow for the modified Hantzsch 1,4-dihydropyridine synthesis.
Protocol: Synthesis of an N-Aryl-1,4-dihydropyridine
This protocol provides a general procedure for the synthesis of an N-substituted 1,4-dihydropyridine using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (EtOH)
-
Acetic acid (catalytic amount)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in ethanol (10 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 6-12 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Table 3: Representative Hantzsch Synthesis Parameters
| Aldehyde | β-Ketoester | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | EtOH | Reflux | 8 | 60-70 |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | EtOH | Reflux | 6 | 65-75 |
| 2-Chlorobenzaldehyde | Ethyl Acetoacetate | Isopropanol | Reflux | 10 | 55-65 |
The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[10][11] While this reaction does not directly involve an amine as a primary reactant, this compound can be readily converted into the corresponding isocyanide, which can then be used in a Passerini reaction. This two-step sequence allows for the incorporation of the 4-methoxy-3-methylphenyl moiety into the α-acyloxy amide scaffold.
Conclusion
This compound serves as a versatile and valuable building block in the realm of multicomponent reactions. Its application in Ugi, modified Biginelli, and Hantzsch reactions provides a rapid and efficient means to generate diverse libraries of complex molecules with high potential for biological activity. The protocols and insights provided in this guide are intended to empower researchers to leverage the power of MCRs in their drug discovery and development programs, with this compound as a key strategic component. The continued exploration of this and other substituted anilines in novel MCRs will undoubtedly lead to the discovery of new and valuable chemical entities.
References
- Wikipedia contributors. (2023). Passerini reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 786-796. [Link]
- Dömling, A., et al. (2012). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. Journal of Organic Chemistry, 77(23), 10798-10806. [Link]
- Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]
- Chemeurope.com. (n.d.). Passerini reaction. [Link]
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- Wikipedia contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558. [Link]
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
- Dömling, A., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(22), 6893. [Link]
- Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42936-42979.
- Sharma, A., et al. (2018). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of the Indian Chemical Society, 95(12), 1535-1541. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of this compound in Modern Pharmaceutical Synthesis. [Link]
- Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]
- de la Torre, M. C., & Sierra, M. A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]
- Taylor & Francis. (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. [Link]
- Armstrong, R. W., et al. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemical Reviews, 107(8), 3109-3168.
- Mohlala, T. P., & Coyanis, E. M. (2023).
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications[v1] | Preprints.org [preprints.org]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
Synthesis of heterocyclic compounds using 4-Methoxy-3-methylaniline
An Application Guide to the Synthesis of Heterocyclic Compounds from 4-Methoxy-3-methylaniline
For researchers, scientists, and drug development professionals, this compound stands as a versatile and economically significant starting material for the synthesis of a wide array of heterocyclic compounds. Its substituted benzene ring offers a strategic entry point for constructing complex molecular architectures that are prevalent in medicinal chemistry, materials science, and agrochemicals. The aniline functional group is a potent nucleophile, primed for participation in classic and modern cyclization strategies, while the methoxy and methyl substituents provide steric and electronic handles to influence reaction regioselectivity and modulate the physicochemical properties of the final products.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of three key heterocyclic scaffolds: quinolines, pyrroles, and carbazoles. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, and providing detailed, self-validating protocols for practical implementation in the laboratory.
Part 1: Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[1] Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, remain highly relevant for their robustness and ability to generate diverse analogues from simple anilines.
The Doebner-von Miller Reaction: A Modular Approach
The Doebner-von Miller reaction is a flexible method for preparing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to furnish the aromatic quinoline ring.
Causality of Experimental Design: The choice of the α,β-unsaturated partner directly dictates the substitution pattern on the newly formed pyridinoid ring of the quinoline. The reaction is typically catalyzed by strong Brønsted or Lewis acids, which serve to activate the carbonyl compound towards nucleophilic attack and facilitate the dehydration steps.[2]
Protocol 1.1: Synthesis of 7-Methoxy-6,8-dimethyl-2-methylquinoline
This protocol details the synthesis of a polysubstituted quinoline using this compound and crotonaldehyde, a common α,β-unsaturated aldehyde.
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Crotonaldehyde (2.5 eq) |
| Catalyst/Solvent | Hydrochloric Acid (conc.), Ethanol |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 4-6 hours |
| Oxidant | Air (implicit) or mild oxidant if needed |
| Typical Yield | 50-70% |
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 13.7 g, 0.1 mol).
-
Reagent Addition: Add concentrated hydrochloric acid (e.g., 20 mL) cautiously, followed by ethanol (e.g., 50 mL) to aid solubility.
-
Substrate Introduction: While stirring vigorously, add crotonaldehyde (e.g., 17.5 g, 0.25 mol) dropwise to the mixture. An exothermic reaction is expected; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a steady reflux using a heating mantle and maintain for 4-6 hours. The solution will darken significantly.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g). b. Neutralize the acidic solution by slow addition of concentrated ammonium hydroxide until the solution is strongly alkaline (pH > 10), which precipitates the crude product. c. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 100 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline derivative.
The Skraup Synthesis: A Classic Condensation
The Skraup synthesis is a powerful, albeit often vigorous, method for producing the parent quinoline ring system.[4][5][6] It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4] The glycerol is first dehydrated by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde, which then reacts with the aniline in a manner similar to the Doebner-von Miller reaction.
Trustworthiness through Control: The reaction is notoriously exothermic. The inclusion of a moderator like ferrous sulfate (FeSO₄) is a critical, field-proven technique to ensure a controlled reaction rate, preventing polymerization and improving safety and yield.[6]
Protocol 1.2: Synthesis of 7-Methoxy-8-methylquinoline
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Glycerol (approx. 3.0 eq) |
| Dehydrating Agent | Concentrated Sulfuric Acid |
| Oxidizing Agent | Nitrobenzene (can act as solvent) |
| Moderator | Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) |
| Temperature | 140-150 °C |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-85% |
Step-by-Step Methodology:
-
Vessel Preparation: In a large (e.g., 1 L) three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine this compound (e.g., 27.4 g, 0.2 mol), glycerol (e.g., 55.2 g, 0.6 mol), and ferrous sulfate heptahydrate (e.g., 2 g).
-
Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 60 mL) through the dropping funnel at a rate that keeps the internal temperature below 120 °C.
-
Oxidant Addition: Add nitrobenzene (e.g., 24.6 g, 0.2 mol) to the mixture.
-
Reaction: Heat the mixture in an oil bath to 140-150 °C. The reaction will become exothermic. Maintain this temperature for 3-4 hours.
-
Work-up and Isolation: a. Allow the mixture to cool to below 100 °C, then cautiously dilute with water (e.g., 300 mL). b. Transfer the mixture to a larger flask suitable for steam distillation. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. c. Perform steam distillation to isolate the crude product along with unreacted nitrobenzene.
-
Purification: Separate the organic layer from the distillate. Remove the nitrobenzene (e.g., by vacuum distillation or acid extraction) and purify the resulting 7-Methoxy-8-methylquinoline by recrystallization or distillation under reduced pressure.
Part 2: Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
The pyrrole ring is another cornerstone of biologically active molecules, famously forming the core of the heme porphyrin ring and appearing in numerous pharmaceuticals.[7] The Paal-Knorr synthesis is arguably the most direct method for constructing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9][10]
Mechanism Insight: The reaction proceeds via the formation of a hemiaminal intermediate upon attack of the amine on one of the protonated carbonyls. This is followed by a second intramolecular attack on the other carbonyl, leading to a dihydroxy-pyrrolidine derivative which readily dehydrates to form the aromatic pyrrole ring.[10]
Protocol 2.1: Synthesis of 1-(4-Methoxy-3-methylphenyl)-2,5-dimethylpyrrole
This protocol uses the readily available 2,5-hexanedione as the 1,4-dicarbonyl component. The reaction is often catalyzed by a weak acid to facilitate carbonyl protonation without promoting side reactions.
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | 2,5-Hexanedione (1.0 eq) |
| Catalyst/Solvent | Glacial Acetic Acid, Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
Vessel Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 6.85 g, 0.05 mol) in ethanol (e.g., 40 mL).
-
Reagent Addition: Add 2,5-hexanedione (e.g., 5.7 g, 0.05 mol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the aniline.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Pour the concentrated mixture into cold water (e.g., 150 mL) with stirring. The product will often precipitate as a solid. d. Collect the solid by vacuum filtration, wash with cold water, and air-dry.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.
Part 3: Synthesis of Substituted Carbazoles
Carbazoles are a class of tricyclic aromatic heterocycles with significant photo- and electro-active properties, making them important in materials science (e.g., for OLEDs). They also exhibit a range of biological activities. Modern synthetic methods often rely on transition-metal catalysis to construct the carbazole core from aniline precursors.[11][12][13][14]
Palladium-Catalyzed Tandem C-N/C-H Annulation
A powerful strategy for carbazole synthesis involves a one-pot, palladium-catalyzed tandem reaction between an aniline and a 1,2-dihaloarene.[14] This approach combines an initial intermolecular amination (Buchwald-Hartwig type) with a subsequent intramolecular direct arylation (C-H activation) to build the fused ring system.
Expertise in Catalysis: The success of this transformation hinges on the careful selection of the palladium catalyst, ligand, and base. The ligand (e.g., a bulky phosphine) is crucial for facilitating both the C-N bond formation and the challenging C-H activation step. The base is required to deprotonate the aniline and neutralize the HX formed during the reaction.
Protocol 3.1: Synthesis of 2-Methoxy-1-methyl-9H-carbazole
This protocol is an advanced procedure requiring inert atmosphere techniques due to the air-sensitivity of the palladium catalyst and ligands.
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | 1,2-Dichlorobenzene (1.1 eq) |
| Catalyst | Pd(OAc)₂ (e.g., 2-5 mol%) |
| Ligand | Bulky phosphine (e.g., SPhos, XPhos) |
| Base | K₂CO₃ or Cs₂CO₃ (strong, non-nucleophilic) |
| Solvent | High-boiling polar aprotic (e.g., DMAc, NMP) |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 40-60% |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Prepare an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser. Assemble the apparatus and purge with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Loading: Under a positive pressure of inert gas, add the palladium acetate catalyst, the phosphine ligand, and the base (e.g., potassium carbonate).
-
Solvent and Substrates: Add the anhydrous solvent (e.g., DMAc), followed by this compound and 1,2-dichlorobenzene via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 140 °C) under the inert atmosphere and stir for 12-24 hours.
-
Work-up and Isolation: a. Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. b. Wash the filtrate with water and brine to remove the polar solvent (DMAc). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure carbazole product.
References
- Lee, C.-Y., et al. (2004). Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules. The Journal of Organic Chemistry, 69(6), 2106-2110.
- Wu, M.-J., et al. (2004). Synthesis of Carbazoles via an Intramolecular Cyclization of 2-(6-Substituted 3(Z)-hexen-1,5-diynyl)anilines and Their Related Molecules. The Journal of Organic Chemistry, 69(6), 2106-2110.
- Process of preparation of carbazole. (1998). Google Patents. EP0825181A1.
- Li, X., et al. (2017). Carbazole and Triarylpyrrole Synthesis from Anilines and Cyclohexanones or Acetophenones under Transition-Metal-Free Condition. The Journal of Organic Chemistry, 82(10), 5447-5455.
- Wagh, S., et al. (2020). Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and aniline 2. ResearchGate.
- Organic Chemistry Portal. (n.d.). Carbazole synthesis.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Reid, D. G., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 433-437.
- Reid, D. G., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents. WO2007060685A1.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 188-195.
- Wikipedia. (n.d.). Skraup reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Szychlińska, K., & Gierczak, T. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163.
- Kumar, S., et al. (2017). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Denmark, S. E., & Kidwell, J. H. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- Gevorgyan, V. (n.d.). Novel Direct Approaches Toward Bioactive Heterocycles. Grantome.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
- Bakulina, O., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-195.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbazole synthesis [organic-chemistry.org]
Application Notes & Protocols: 4-Methoxy-3-methylaniline in the Synthesis of Biologically Active Scaffolds
Introduction: The Strategic Importance of 4-Methoxy-3-methylaniline in Medicinal Chemistry
This compound, a readily available substituted aniline, serves as a cornerstone in the synthesis of a multitude of biologically active scaffolds. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy and methyl groups, make it a valuable synthon for medicinal chemists. The methoxy group, a common feature in many approved drugs, can enhance binding to biological targets and improve pharmacokinetic properties[1]. This guide provides an in-depth exploration of the application of this compound in the synthesis of potent kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.
The strategic placement of the methoxy and methyl groups on the aniline ring influences the molecule's reactivity and its ability to participate in crucial bond-forming reactions. This guide will focus on its application in the synthesis of 4-anilinoquinazoline derivatives, a well-established pharmacophore for inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression or mutation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.
I. Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. The aniline moiety, in this case, derived from this compound, typically occupies the ATP-binding pocket of the kinase, forming key interactions that lead to potent inhibition. This section details a representative synthesis of a 4-(4-methoxy-3-methylanilino)quinazoline derivative, a potential EGFR/HER2 inhibitor.
A. Rationale for Synthetic Design
The synthesis is designed as a two-step process. The first step involves the preparation of a key intermediate, a 4-chloroquinazoline derivative. The second, crucial step is a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of this compound displaces the chlorine atom at the C4 position of the quinazoline ring. This reaction is a widely employed and efficient method for the synthesis of 4-anilinoquinazolines[2].
Diagram 1: Overall Synthetic Strategy
Caption: A two-step approach to synthesize 4-anilinoquinazoline kinase inhibitors.
B. Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This protocol outlines the synthesis of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline, starting from 4,5-dimethoxy-2-aminobenzoic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4,5-Dimethoxy-2-aminobenzoic acid | 197.18 | 10.0 g | 0.051 |
| Formamidine acetate | 104.11 | 10.6 g | 0.102 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 150 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 3 drops | - |
Procedure:
-
Cyclization:
-
To a 500 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (10.0 g, 0.051 mol) and formamidine acetate (10.6 g, 0.102 mol).
-
Add 200 mL of absolute ethanol.
-
Reflux the mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with a small amount of cold ethanol, and dry to obtain 6,7-dimethoxyquinazolin-4(3H)-one.
-
-
Chlorination:
-
In a dry 500 mL round-bottom flask, place the synthesized 6,7-dimethoxyquinazolin-4(3H)-one.
-
Carefully add 150 mL of thionyl chloride and 3 drops of N,N-dimethylformamide (catalyst).
-
Reflux the mixture for 5 hours.
-
Cool the reaction to room temperature and carefully evaporate the excess thionyl chloride under reduced pressure.
-
To the resulting solid, slowly add 100 mL of ice-water and stir.
-
Adjust the pH to approximately 7 with a dilute ammonia solution.
-
Filter the solid, wash with water, and dry to yield 4-chloro-6,7-dimethoxyquinazoline as a light yellow solid[3].
-
Protocol 2: Synthesis of N-(4-methoxy-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details the final SNAr reaction to produce the target kinase inhibitor.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Chloro-6,7-dimethoxyquinazoline | 224.65 | 5.0 g | 0.022 |
| This compound | 137.18 | 3.3 g | 0.024 |
| Isopropanol | 60.10 | 100 mL | - |
| Hydrochloric acid (conc.) | 36.46 | 1 drop | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (5.0 g, 0.022 mol) and this compound (3.3 g, 0.024 mol).
-
Add 100 mL of isopropanol and one drop of concentrated hydrochloric acid (to protonate the quinazoline nitrogen, activating it for nucleophilic attack).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain N-(4-methoxy-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.
Diagram 2: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor
Caption: Detailed reaction scheme for the synthesis of the target kinase inhibitor.
II. Application in Antimicrobial Agent Synthesis
While the primary focus of this guide is on kinase inhibitors, it is noteworthy that aniline derivatives are also pivotal in the synthesis of various antimicrobial agents. The structural motif of this compound can be incorporated into heterocyclic systems known for their antibacterial and antifungal properties, such as quinolines.
A. General Synthetic Approach
The synthesis of antimicrobial quinoline derivatives often involves a multi-step sequence. A common strategy is the construction of the quinoline core followed by the introduction of the aniline moiety. For instance, a substituted 2-chloroquinoline-3-carbaldehyde can be reacted with this compound in a reductive amination process to yield the corresponding N-substituted quinoline derivative. These compounds can exhibit antimicrobial activity by interfering with essential bacterial processes.
III. Conclusion and Future Perspectives
This compound has proven to be a versatile and valuable building block in the synthesis of biologically active scaffolds. Its application in the development of kinase inhibitors, particularly those with the 4-anilinoquinazoline core, highlights its significance in modern drug discovery. The protocols detailed in this guide provide a practical framework for researchers to synthesize and explore novel derivatives for therapeutic applications. Future research could focus on expanding the repertoire of biologically active molecules derived from this synthon, including the development of novel antimicrobial and antiviral agents. The inherent structural features of this compound will undoubtedly continue to inspire the design and synthesis of next-generation therapeutics.
References
- European Journal of Medicinal Chemistry. The role of the methoxy group in approved drugs. [Link]
- Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
- PubMed. Synthesis, characterization of 4-anilino-6,7-dimethoxy quinazoline derivatives as potential anti-angiogenic agents. [Link]
- PMC - NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-methylaniline
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3-methylaniline (CAS: 136-90-3).[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of this important chemical intermediate. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you navigate the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and industrially scalable method for synthesizing this compound is a two-step process. The first step involves the nitration of 2-methylanisole to produce 1-methoxy-2-methyl-4-nitrobenzene. The second step is the catalytic hydrogenation of the nitro intermediate to yield the final aniline product.[4][5]
Q2: What are the primary by-products I should be aware of during the synthesis of this compound?
The by-products in this synthesis can originate from two main stages: the nitration of 2-methylanisole and the subsequent reduction of the nitro-intermediate.
-
From Nitration: The electrophilic nitration of 2-methylanisole can lead to the formation of several positional isomers of 1-methoxy-2-methyl-4-nitrobenzene. These are the most common impurities that can be carried through to the final product.
-
From Reduction: During the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene, incomplete reduction can result in nitroso and hydroxylamine intermediates. These highly reactive species can then undergo condensation reactions to form azoxy and azo compounds.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield or No Conversion of Starting Material in the Reduction Step
A low or non-existent conversion of 1-methoxy-2-methyl-4-nitrobenzene to this compound is a common issue.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Palladium on carbon (Pd/C) catalyst may be inactive due to improper storage, handling, or poisoning. It is crucial to use a fresh batch of catalyst and handle it under an inert atmosphere as much as possible before adding it to the reaction. Ensure that the starting material and solvent are pure to prevent catalyst poisoning.[4] |
| Insufficient Hydrogen Pressure | Inadequate hydrogen pressure can hinder the reduction process. Check your hydrogen source and ensure a consistent pressure is maintained. For reactions using a hydrogen balloon, ensure it is sufficiently filled. For larger-scale reactions, a regulated hydrogen supply is recommended.[4] |
| Low Reaction Temperature | While often performed at room temperature, some reactions may require gentle heating to initiate or accelerate the process. Monitor the temperature closely to prevent unwanted side reactions.[4] |
Issue 2: Formation of Multiple Products Observed by TLC/GC
The appearance of multiple spots on a TLC plate or several peaks in a GC chromatogram indicates the presence of impurities.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, intermediates will be present. Increase the reaction time and continue to monitor the progress by TLC or GC until the starting material is fully consumed.[4] |
| Catalyst Deactivation | Partial deactivation of the catalyst can lead to the accumulation of intermediates. Consider increasing the catalyst loading or adding it in portions throughout the reaction.[4] |
| Suboptimal Reaction Conditions | Incorrect temperature or pressure can favor the formation of side products. It is beneficial to optimize these parameters, potentially through a Design of Experiments (DoE) approach.[4] |
| Isomeric Impurities | If the 1-methoxy-2-methyl-4-nitrobenzene starting material contains isomeric impurities from the nitration step, these will be reduced to the corresponding aniline isomers. It is crucial to use highly pure starting material. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 1-methoxy-2-methyl-4-nitrobenzene via Nitration of 2-Methylanisole
The nitration of 2-methylanisole is a critical step that dictates the purity of the final product. The methoxy and methyl groups are ortho-, para-directing. Careful control of reaction conditions is necessary to maximize the yield of the desired 4-nitro isomer.
Step-by-Step Methodology:
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of sulfuric acid and acetic anhydride to 0°C.
-
Slowly add fuming nitric acid to the cooled mixture while maintaining the temperature below 5°C.
-
Add 2-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to separate the desired 1-methoxy-2-methyl-4-nitrobenzene from its isomers.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This procedure outlines the reduction of the nitro intermediate to the final aniline product.
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene in a solvent such as methanol or ethanol.[4][5]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.[4][5]
-
Seal the reaction vessel and flush it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a pressurized system) at room temperature.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4][5]
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.[4]
-
If necessary, purify the product further by recrystallization or column chromatography.[4]
Visualization of Key Processes
Diagram 1: Synthetic Pathway and Potential By-products
Caption: Synthetic route and major by-products.
Diagram 2: Troubleshooting Logic for Low Yield in Reduction
Caption: Troubleshooting workflow for low product yield.
References
- BenchChem. (2025). .
- Research Scientific. (n.d.). This compound, 98%.
- PubChem. (n.d.). This compound.
- Ridd, J. H., & Sandall, J. P. B. (1982). ipso Nitration. Part 29. Nitration of substituted 4-methylanisoles and phenols. Journal of the Chemical Society, Perkin Transactions 2, (6), 749-755.
- Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693.
- Corma, A., Serna, P., & Concepción, P. (2007). Catalytic hydrogenation of nitroarenes into different products via different routes.
- EP0155441A1, "A process for separating nitration isomers of substituted benzene compounds," issued 1985-09-25.
- PubChem. (n.d.). 2-Methylanisole.
- PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene.
- SIELC Technologies. (2018). 1-Methoxy-2-methyl-4-nitrobenzene.
- National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for 4,4'-Methylenedianiline. Agency for Toxic Substances and Disease Registry (US).
- Thiemann, T., & M. A. Khan, M. T. H. (2015). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Synthesis, 47(15), 2281-2291.
- ResearchGate. (2023). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- PubChem. (n.d.). 4-Methoxy-2-methylaniline.
- Wikipedia. (n.d.). Benzene.
- Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. 54(3), 522-530.
- YouTube. (2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE.
- Royal Society of Chemistry. (1979). Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole. Journal of the Chemical Society, Perkin Transactions 2, 653-659.
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- National Center for Biotechnology Information. (2023). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. Nanoscale, 15(1), 226-234.
- Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Organic Letters, 21(18), 7356-7360.
Sources
Technical Support Center: Purification of 4-Methoxy-3-methylaniline by Column Chromatography
Welcome to the technical support center for the purification of 4-methoxy-3-methylaniline (CAS 136-90-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this aromatic amine. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure you achieve high purity and yield.
Introduction: The Challenge of Purifying Aromatic Amines
This compound is a valuable intermediate, notably in the synthesis of antitumor agents.[1] Its purification, however, is not always straightforward. Like many aromatic amines, its basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product on the column.[2] Furthermore, this compound is susceptible to air oxidation, which can result in colored impurities that complicate purification and compromise the final product's quality.[3]
This guide provides a systematic approach to overcoming these challenges, ensuring a robust and reproducible purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: Why is my purified this compound colored (e.g., pink, brown, or dark red)? A1: The coloration is almost always due to the formation of oxidation products.[3] Aromatic amines are notoriously sensitive to air and light, which can oxidize the amine functionality to form highly colored impurities, potentially including azoxy and azo compounds that may have formed during synthesis.[3] To minimize this, handle the crude material and purified fractions quickly, use degassed solvents, and consider flushing collection vessels with an inert gas like nitrogen or argon. Store the final, purified product in a tightly sealed container under an inert atmosphere and protected from light.[3]
Q2: What is the best starting solvent system for purifying this compound on a silica gel column? A2: A good starting point for normal-phase chromatography on silica gel is a non-polar/polar solvent mixture, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[4][5] The ideal mobile phase should give your product a Retention Factor (Rf) of approximately 0.3 on a TLC plate, as this generally provides the best separation. For this specific compound, a gradient of Hexanes/Ethyl Acetate is often effective.
Q3: My compound is streaking or "tailing" on the TLC plate and column. How do I fix this? A3: Tailing is a classic sign of strong interaction between the basic amine and acidic silanol groups on the silica surface.[2] The most effective solution is to add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.
Q4: How can I effectively monitor the purification progress? A4: Thin-Layer Chromatography (TLC) is the most effective method.[3] Spot each collected fraction on a TLC plate and run it in your chosen mobile phase. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent like potassium permanganate or iodine. Combine the fractions that contain only the pure product.
Q5: The product seems to be stuck on the column and won't elute. What should I do? A5: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel, or the compound has decomposed.[6] First, try gradually increasing the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the product still does not elute, it may have irreversibly adsorbed or degraded. To prevent this, always perform a preliminary stability test by spotting the crude material on a TLC plate, letting it sit for 30-60 minutes, and then developing it to see if any new spots (degradation products) have appeared.[6]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex purification issues.
Problem 1: Poor Separation or Overlapping Fractions
-
Potential Cause: Inappropriate mobile phase polarity or column overload.
-
Recommended Solution:
-
Systematic TLC Analysis: Before running the column, test various solvent systems with TLC. The goal is to achieve a significant difference in Rf values (ΔRf ≥ 0.2) between your product and the nearest impurities.
-
Column Loading: Do not overload the column. A general rule is to use a 1:50 to 1:100 ratio of crude material mass to silica gel mass. Overloading saturates the stationary phase and prevents proper separation.[2]
-
Loading Technique: For compounds soluble in the mobile phase, use a "wet loading" technique. If solubility is low, or if you used a strong solvent to dissolve the sample, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]
-
Problem 2: Product Tailing, Broadening, or Irrecoverable Loss
-
Potential Cause: Strong acid-base interaction between the basic aniline and acidic silanol groups on the silica surface.
-
Recommended Solution:
-
Use of Basic Additives: As mentioned in the FAQs, adding a competitive base like triethylamine (TEA) to the mobile phase is highly effective. The TEA preferentially interacts with the acidic silanol sites, "masking" them from the this compound and allowing it to travel through the column without tailing.[2]
-
Alternative Stationary Phases: If tailing persists even with additives, consider using a less acidic stationary phase, such as deactivated (neutral) silica or alumina.[6]
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 4-Methoxy-3-methylaniline
Welcome to the Technical Support Center for the purification of 4-Methoxy-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the recrystallization of this key aromatic amine intermediate. Our focus is on delivering practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline material.
Introduction to the Challenges in Purifying this compound
This compound, a solid with a melting point in the range of 57-60°C, often presents as a dark red to black solid due to impurities.[1] These impurities can arise from the synthetic route, which may involve the reduction of a nitroaromatic precursor, potentially leading to colored byproducts such as azoxy and azo compounds.[2] Furthermore, aromatic amines are susceptible to air oxidation, which can also contribute to discoloration. Successful recrystallization is therefore critical to obtaining a product of high purity suitable for downstream applications.
This guide provides a structured approach to developing a robust recrystallization protocol, from solvent selection to troubleshooting common issues like oiling out and low recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given its aromatic amine structure with a polar amino group and a methoxy group, a range of solvents with varying polarities should be considered.
Solvent Selection Strategy:
A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents. The following table provides a guide to potential solvents based on general principles for aromatic amines.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale & Considerations |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Good potential. Slightly soluble in methanol.[1] Ethanol and ethanol/water mixtures are often effective for substituted anilines. Water alone may be a poor solvent at room temperature but could be effective at high temperatures or in a mixed solvent system. | The amine and methoxy groups can participate in hydrogen bonding with protic solvents. A mixed solvent system, such as ethanol/water, often provides the ideal solubility profile. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate potential. | These solvents can dissolve a range of organic compounds. Their suitability will depend on the specific solubility curve of the compound. |
| Nonpolar Aromatic Solvents | Toluene | Moderate potential. | The aromatic ring of toluene can interact favorably with the aromatic ring of this compound. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Less ideal for recrystallization. Slightly soluble in chloroform.[1] | While it may dissolve the compound, the high volatility and relatively low boiling point of DCM can make it challenging to handle during a hot filtration and slow cooling process. |
| Nonpolar Aliphatic Solvents | Hexane, Heptane | Likely a poor solvent. | These solvents are generally too nonpolar to effectively dissolve the polar functional groups of this compound, even at elevated temperatures. They may be useful as an anti-solvent in a two-solvent system. |
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a chosen solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[3] This is a common problem with compounds that have relatively low melting points, like this compound (m.p. 57-60°C).
Troubleshooting "Oiling Out":
-
Add more solvent: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Re-heat the mixture and add more of the hot solvent until the oil redissolves. Then, allow it to cool more slowly.[3]
-
Lower the saturation temperature: By using a slightly larger volume of solvent, the solution will become saturated at a lower temperature, which may be below the melting point of your compound.
-
Change the solvent system: Consider using a solvent with a lower boiling point or a mixed solvent system. In a mixed solvent system, you can adjust the ratio to fine-tune the solubility.
-
Seed the solution: Introduce a small seed crystal of pure this compound to the cooled solution to encourage nucleation and crystal growth.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?
A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a very small amount of the crude solid or a previously obtained pure crystal to the solution.
-
Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the impurities to precipitate as well.[3]
-
Add an anti-solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy, then add a drop or two of the original "good" solvent to redissolve the precipitate before allowing it to cool slowly.
Q4: The recrystallized product is still colored. How can I remove the colored impurities?
A4: The dark color of crude this compound is likely due to high molecular weight, polar, colored byproducts from the synthesis or oxidation products.
Decolorization Techniques:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.[4]
-
Column Chromatography: If recrystallization with charcoal treatment is insufficient, purification by column chromatography may be necessary.[2]
Q5: My final yield is very low. What are the likely causes and how can I improve it?
A5: A low yield can be frustrating, but it is often preventable by optimizing the recrystallization technique.
Causes of Low Yield and Solutions:
-
Using too much solvent: This is a very common cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a stemless funnel, preheat the funnel and filter paper with hot solvent, and keep the solution at or near its boiling point during filtration.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[4]
-
Inherent solubility: Some product will always be lost due to its solubility in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath to minimize this loss.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound using a mixed ethanol/water solvent system, which is often effective for substituted anilines.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely by heating the mixture on a hot plate.
-
Decolorization (if necessary): If the solution is deeply colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Alternative Strategy: Purification via Salt Formation
Aromatic amines can sometimes be more effectively purified by first converting them to a salt, which often has better crystallization properties.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise to precipitate the this compound hydrochloride salt.[5]
-
Collect the salt by filtration and recrystallize it from a suitable solvent system (e.g., ethanol/water).
-
After obtaining the pure salt, the free amine can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH or NaHCO₃) followed by extraction into an organic solvent.
This method can be particularly effective for removing non-basic impurities.
References
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization.
Sources
Technical Support Center: Optimizing N-Alkylation of 4-Methoxy-3-methylaniline
Welcome to the technical support guide for the N-alkylation of 4-methoxy-3-methylaniline. As a substituted aniline with electron-donating groups (methoxy and methyl), this substrate presents unique opportunities and challenges. The increased electron density on the nitrogen atom enhances its nucleophilicity, which can facilitate the reaction but also increases the risk of side reactions like over-alkylation.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights to help you navigate and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of this compound?
There are three primary methodologies, each with distinct advantages:
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction involving an alkyl halide (e.g., iodide, bromide, or chloride) and a base. It is straightforward but can be difficult to control, often leading to polyalkylation because the mono-alkylated product is more nucleophilic than the starting aniline.[1][2][3]
-
Reductive Amination: This highly selective one-pot method involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][6] This approach offers excellent control over mono-alkylation.
-
Borrowing Hydrogen (or Hydrogen Auto-Transfer) Catalysis: A modern, atom-economical green chemistry approach where an alcohol serves as the alkylating agent.[7] A transition metal catalyst (e.g., based on Ru, Ir, Mn, or Co) temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination, with the catalyst returning the hydrogen to reduce the intermediate imine.[7][8][9][10]
Q2: How do the electron-donating groups on this compound affect the reaction?
The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating, which increases the electron density on the nitrogen atom. This has two main consequences:
-
Increased Nucleophilicity: The aniline is more reactive towards electrophiles (the alkylating agent), which can lead to faster reaction rates compared to unsubstituted aniline.
-
Higher Risk of Over-alkylation: The N-alkylated product will be even more nucleophilic, significantly increasing the likelihood of forming the di-alkylated byproduct.[1][2] This makes stoichiometric control and reaction conditions critical.
-
Potential for C-Alkylation: Under certain conditions, particularly with strong Lewis acid catalysts, alkylation can occur on the electron-rich aromatic ring.[11]
Q3: How do I select the appropriate base and solvent?
The choice of base and solvent is interdependent and crucial for success.
-
Base Selection: The base's role is to deprotonate the aniline (or the resulting ammonium salt after alkylation) to regenerate the nucleophilic free amine.
-
For direct alkylation with halides, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common.[2] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be needed for less reactive systems but can also promote side reactions.[10][12]
-
For "borrowing hydrogen" reactions, a strong base like t-BuOK is often required to facilitate the initial alcohol dehydrogenation step.[10][13]
-
-
Solvent Selection: The solvent must dissolve the reactants and not interfere with the reaction.
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are often effective for SN2 alkylations as they solvate the cation of the base while leaving the anion reactive.[14]
-
Aprotic, non-polar solvents like toluene or xylene are frequently used in catalytic "borrowing hydrogen" reactions.[2][12]
-
For reductive aminations, solvents like THF, methanol, or 2,2,2-trifluoroethanol are common.[6]
-
| Method | Typical Bases | Typical Solvents | Key Considerations |
| Direct Alkylation | K₂CO₃, Cs₂CO₃, NaH | DMF, ACN, Acetone, THF | Base and solvent solubility is key; Cs₂CO₃ is more soluble in organic solvents.[14] |
| Reductive Amination | None (or mild acid/base for imine formation) | THF, Methanol, Dichloromethane | The choice depends on the reducing agent used. NaBH(OAc)₃ is milder than NaBH₄.[6] |
| Borrowing Hydrogen | t-BuOK, KOH | Toluene, Xylene, Dioxane | Requires higher temperatures and an inert atmosphere.[10][12] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of this compound.
Problem 1: Low to No Conversion of Starting Material
Potential Cause 1: Inadequate Base Strength or Solubility
-
Explanation: The chosen base may be too weak to effectively deprotonate the aniline, or it may not be soluble enough in the reaction solvent to participate in the reaction. This is a common issue with K₂CO₃ in solvents like acetone.[14]
-
Solution:
-
Switch to a Stronger/More Soluble Base: Consider switching to cesium carbonate (Cs₂CO₃) or a stronger base like potassium tert-butoxide (t-BuOK).
-
Change Solvent: Move to a more polar aprotic solvent like DMF or DMSO to improve base solubility.
-
Add a Phase-Transfer Catalyst: For reactions with poor solubility, adding a catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase.
-
Potential Cause 2: Poor Reactivity of Alkylating Agent
-
Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides can be particularly unreactive.[1]
-
Solution:
-
Use a More Reactive Halide: Switch from an alkyl chloride to the corresponding bromide or iodide.
-
Add a Catalyst: For alkyl bromides or chlorides, adding a catalytic amount of sodium iodide or potassium iodide can convert the alkyl halide to the more reactive alkyl iodide in situ (Finkelstein reaction).[14]
-
Potential Cause 3: Insufficient Reaction Temperature
-
Explanation: The reaction may have a high activation energy and require more thermal energy to proceed at a reasonable rate.[1]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C while carefully monitoring for byproduct formation using TLC or LC-MS.
-
Consider Microwave Irradiation: A microwave reactor can often accelerate reactions that are slow under conventional heating.[14]
-
Problem 2: Over-alkylation is the Major Product
Potential Cause: High Reactivity of Mono-Alkylated Product
-
Explanation: This is the most common side reaction in aniline alkylation. The resulting secondary amine is often more nucleophilic and less sterically hindered than the primary aniline, making it react faster with the alkylating agent.[1][11]
-
Solution:
-
Control Stoichiometry: Use a large excess of the aniline (3-5 equivalents) relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, reducing the chance of a second alkylation.[11]
-
Lower the Temperature: Reducing the reaction temperature can sometimes increase the selectivity for mono-alkylation over di-alkylation.[1]
-
Switch to Reductive Amination: This is the most effective solution. Reductive amination forms a stable secondary amine that does not typically react further under the reaction conditions, providing excellent control for mono-alkylation.[4][6]
-
Problem 3: Tar Formation or a Complex, Inseparable Mixture
Potential Cause 1: High Reaction Temperature
-
Explanation: Excessively high temperatures can cause decomposition of reactants, products, or the solvent, leading to the formation of high-molecular-weight tars.[11]
-
Solution:
-
Optimize Temperature: Screen lower reaction temperatures. A longer reaction time at a lower temperature is often preferable to a short time at a high temperature.[11]
-
Potential Cause 2: C-Alkylation Side Reactions
-
Explanation: The electron-rich aromatic ring of this compound is susceptible to Friedel-Crafts-type alkylation on the carbon atoms of the ring, especially under acidic conditions or with certain catalysts.[11]
-
Solution:
-
Avoid Lewis Acid Catalysts: If using a catalytic method, avoid strong Lewis acids like AlCl₃ which are known to promote C-alkylation.[11]
-
Choose N-Selective Methods: Methods like reductive amination or "borrowing hydrogen" with appropriate catalysts are highly selective for N-alkylation.
-
// Main Problems low_yield [label="Problem: Low Yield / No Reaction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; overalkylation [label="Problem: Over-alkylation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; tar [label="Problem: Tar / Complex Mixture", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
start -> low_yield; start -> overalkylation; start -> tar;
// Low Yield Branch check_base [label="Check Base:\n- Strength?\n- Solubility?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_halide [label="Check Alkylating Agent:\n- Halide type (I > Br > Cl)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Check Temperature:\n- Is it too low?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
low_yield -> check_base; low_yield -> check_halide; low_yield -> check_temp;
// Low Yield Solutions sol_base [label="Solution:\n- Use stronger/more soluble base (Cs₂CO₃, t-BuOK)\n- Change to polar aprotic solvent (DMF)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_halide [label="Solution:\n- Use Alkyl Iodide/Bromide\n- Add catalytic KI (Finkelstein)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\n- Increase temperature incrementally\n- Use microwave reactor", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_base -> sol_base; check_halide -> sol_halide; check_temp -> sol_temp;
// Over-alkylation Branch check_stoich [label="Check Stoichiometry:\n- Aniline:Halide Ratio?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; overalkylation -> check_stoich;
// Over-alkylation Solutions sol_stoich [label="Solution:\n- Use large excess of aniline (3-5 eq)\n- Slow addition of alkylating agent", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reductive_amination [label="Ultimate Solution:\nSwitch to Reductive Amination", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_stoich -> sol_stoich; check_stoich -> sol_reductive_amination [label="If problem persists"];
// Tar/Mixture Branch check_tar_temp [label="Check Temperature:\n- Is it too high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_c_alkylation [label="Check for C-Alkylation:\n- Using Lewis Acids?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
tar -> check_tar_temp; tar -> check_c_alkylation;
// Tar/Mixture Solutions sol_tar_temp [label="Solution:\n- Reduce temperature\n- Increase reaction time", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_c_alkylation [label="Solution:\n- Avoid acidic conditions\n- Use N-selective methods", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_tar_temp -> sol_tar_temp; check_c_alkylation -> sol_c_alkylation; } enddot Caption: Troubleshooting decision tree for N-alkylation.
Detailed Experimental Protocols
Protocol 1: N-Ethylation via Direct Alkylation
This protocol aims for mono-ethylation using stoichiometric control.
Materials:
-
This compound (1.0 eq)
-
Ethyl Iodide (0.8 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (ACN)
-
Round-bottomed flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 eq) and finely powdered K₂CO₃ (2.0 eq).
-
Add dry acetonitrile to create a slurry (approx. 0.1 M concentration of the aniline).
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Slowly add ethyl iodide (0.8 eq) dropwise over 30 minutes.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS every hour.
-
Upon consumption of the ethyl iodide (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the K₂CO₃ and wash the solid with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product will likely contain unreacted starting material and the desired N-ethyl product. These can be separated by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: N-Ethylation via Reductive Amination
This protocol offers high selectivity for the mono-ethylated product.[4][5]
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottomed flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottomed flask under a nitrogen atmosphere.
-
Add acetaldehyde (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq). The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Once the starting material is consumed, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically much cleaner than from direct alkylation. If necessary, purify by flash column chromatography.
References
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
- One-pot reductive mono-N-alkylation of aniline and nitroarene deriv
- Troubleshooting side reactions in the N-alkyl
- Amine synthesis by reductive amination (reductive alkyl
- N-Alkylation of Aniline by Copper-Chromite C
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry.
- Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.
- The Influence of N-Alkylation on the Properties of Aniline Deriv
- Overcoming tar formation in aniline alkyl
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Selective N-alkylation of anilines in ionic liquids. Scilit.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
- Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. nopr.niscpr.res.in.
- A plausible mechanism for the N-alkylation of aniline and alcohol.
- Alkylation of aniline over base zeolites.
- Buchwald-Hartwig amin
- Buchwald-Hartwig Amin
- Optimization of N-alkylation of aniline with benzyl alcohol 1.
- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous C
- Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
- Buchwald–Hartwig amin
- Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Method of separating alkyl anilines.
- Purific
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry.
- Difficulties with N-Alkyl
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- 4-Methoxy-N-methylaniline 98 5961-59-1. Sigma-Aldrich.
- Catalytic N-Alkylation of Anilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. | Semantic Scholar [semanticscholar.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Troubleshooting low yields in quinazoline synthesis from anilines
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of quinazoline scaffolds from aniline-based starting materials. Here, we address common problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: General Troubleshooting & Initial Checks
Before delving into specific reaction-based issues, it's crucial to validate the fundamentals of your experimental setup. Low yields often originate from overlooked basic parameters. This initial checklist should be your first line of defense against a failing reaction.
Q1: My quinazoline synthesis has failed or is giving a very low yield. What are the first things I should check?
A1: When a reaction performs poorly, systematically verifying your foundational parameters is the most efficient way to identify the problem.
-
Reagent Purity and Integrity:
-
Aniline Substrates: Anilines, especially 2-aminoaryl ketones or aldehydes, can degrade over time. Verify the purity of your starting materials by NMR, LC-MS, or melting point.[1] Impurities can poison catalysts or participate in side reactions.
-
Aldehydes/Ketones: Liquid aldehydes are notoriously prone to oxidation to carboxylic acids on storage. It is best practice to distill liquid aldehydes before use. Solid aldehydes can be recrystallized.[1]
-
Solvents: Ensure you are using dry, reaction-appropriate grade solvents. Water can be detrimental in many metal-catalyzed reactions and can hydrolyze intermediates.
-
Catalysts: For catalyzed reactions, use a fresh batch of catalyst or ensure your current batch has not been deactivated by improper storage.[1]
-
-
Reaction Atmosphere:
-
Many modern quinazoline syntheses, especially those employing transition-metal catalysts like Palladium or Copper, are sensitive to oxygen.[2][3] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) by properly degassing your solvent and using Schlenk techniques.
-
Conversely, some oxidative coupling reactions require an oxidant, which can be molecular oxygen from the air or a chemical oxidant.[4][5] Know the specific requirements of your chosen methodology.
-
-
Basic Reaction Parameters:
-
Temperature: Suboptimal temperature is a common culprit. Some reactions require significant heat to overcome activation barriers.[1] Conversely, excessive heat can cause decomposition of starting materials, intermediates, or products. A temperature screening is often a worthwhile optimization step.
-
Stoichiometry: Double-check your calculations. An incorrect ratio of reactants, catalysts, or reagents can easily lead to low yields.
-
This systematic approach is visualized in the troubleshooting workflow below.
Caption: A general troubleshooting workflow for low-yield reactions.
Section 2: Issues in Metal-Catalyzed Syntheses
Transition-metal catalysis has become a cornerstone of modern quinazoline synthesis due to its efficiency and functional group tolerance.[3] However, these systems introduce new variables and potential points of failure.
Q2: My copper-catalyzed reaction of a 2-aminobenzylamine with an aldehyde is not working. My starting materials are pure. What could be the issue?
A2: This is a common and powerful method for forming 2-substituted quinazolines. The reaction typically proceeds via an oxidative dehydrogenation cascade.[5] If starting materials are not the issue, focus on the catalytic cycle and reaction environment.
-
Catalyst System & Oxidant:
-
Catalyst Choice: While many copper salts (CuI, CuBr, Cu(OTf)₂) can be effective, their performance is substrate-dependent.[2][5]
-
Ligand/Additive: Many procedures require an additive like DABCO or a ligand to stabilize the copper species and facilitate the catalytic cycle. 4-HO-TEMPO is often used as a co-catalyst in aerobic oxidations.[5] Ensure these are present in the correct amounts.
-
Oxidant: This is a critical component. The final step is an aromatization that requires an oxidant. If your reaction is meant to use air (O₂) as the terminal oxidant, ensure the reaction is not too tightly sealed and has sufficient headspace or that air is actively bubbled through the mixture.[5] If a chemical oxidant (e.g., TBHP, DDQ) is required, ensure it is active.[6][7]
-
-
Solvent Effects:
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky groups near the reactive centers (the amino group or the aldehyde) can slow down the reaction.
-
Electronic Effects: Strongly electron-withdrawing groups on the aniline ring can decrease the nucleophilicity of the amino group, hindering the initial condensation with the aldehyde. In such cases, a more Lewis-acidic catalyst or higher temperatures may be required.
-
Below is a diagram illustrating a plausible catalytic cycle for a copper-catalyzed aerobic oxidative synthesis.
Caption: Plausible mechanism for Cu-catalyzed aerobic synthesis.
Q3: My Palladium-catalyzed synthesis of a 4-arylquinazoline from a 2-aminobenzonitrile, aldehyde, and arylboronic acid is giving low yields. What's the problem?
A3: This three-component reaction is a powerful method for building molecular diversity.[4] Its complexity, however, means there are multiple potential points of failure.
-
Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with -H) or form unreactive boroxines, especially in the presence of water or at high temperatures. Use high-purity boronic acid and ensure anhydrous conditions.
-
Catalyst and Ligand Choice:
-
The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, critically, the phosphine ligand, is key to success. The ligand stabilizes the palladium center and modulates its reactivity. A ligand screening may be necessary.
-
Catalyst deactivation, often seen as the formation of black palladium metal ('palladium black'), can halt the reaction. This can be caused by impurities or excessively high temperatures.
-
-
Base and Solvent:
-
The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step in the Suzuki-type coupling portion of the cascade. The choice of base and solvent are often linked; ensure you are using a combination reported for similar substrates.
-
| Parameter | Common Choices | Potential Issue & Solution |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Inactive catalyst. Use a fresh source. |
| Ligand | XPhos, SPhos, PPh₃ | Incorrect ligand for the transformation. Screen different phosphine ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base is too weak/strong or insoluble. Test different bases. |
| Solvent | Dioxane, Toluene, DMF | Poor solubility of reagents, catalyst instability. Screen solvents.[1] |
Table 1: Key Parameters for Optimizing Pd-Catalyzed Quinazoline Synthesis.
Section 3: Issues in Classical Syntheses
Classical named reactions like the Niementowski and Friedländer syntheses are foundational but often come with challenges such as harsh conditions and limited substrate scope.
Q4: I'm attempting a Niementowski synthesis of a quinazolin-4-one from an anthranilic acid and an amide, but the yield is poor and the reaction is slow.
A4: The Niementowski reaction is a thermal condensation that typically requires high temperatures (130-200 °C) and can be slow.[9][10] Low yields are a common complaint.
-
Insufficient Temperature: This is the most frequent issue. Ensure your reaction is reaching the required temperature. A sand bath or heating mantle is often more effective than an oil bath for these high temperatures.
-
Water Removal: The reaction involves a cyclodehydration step. Removing water as it is formed can help drive the equilibrium toward the product. While often run neat, performing the reaction in a high-boiling solvent (like Dowtherm A or xylene) with a Dean-Stark trap can be effective.
-
Microwave-Assisted Synthesis: The Niementowski reaction is an excellent candidate for microwave-assisted synthesis.[11][12] Microwave heating can dramatically reduce reaction times from many hours to minutes and often improves yields by minimizing thermal decomposition.[10]
-
Alternative Reagents: Instead of anthranilic acid, using an isatoic anhydride (the Niementowski modification) can sometimes provide better yields under milder conditions.[12]
Q5: My Friedländer annulation between a 2-aminoacetophenone and a ketone is producing a complex mixture of products.
A5: The Friedländer synthesis involves an acid- or base-catalyzed condensation followed by cyclodehydration.[13][14] A key challenge is controlling the regioselectivity and minimizing side reactions.
-
Self-Condensation: Both the 2-aminoaryl ketone and the partner ketone can potentially undergo self-condensation (an aldol reaction) under the reaction conditions, especially with strong bases.[15] This leads to unwanted byproducts.
-
Regioselectivity Issues: If you are using an unsymmetrical ketone (e.g., 2-butanone), condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.
-
Solution: This is a classic problem. One strategy is to use a pre-formed enolate or enamine of the ketone to control the site of reaction. Some modern catalytic systems also offer improved regiocontrol.[15]
-
The relationship between the core components of a typical quinazoline synthesis is complex. The choice of one component directly influences the optimal choice for the others.
Caption: Interdependence of variables in quinazoline synthesis.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Temperature and Solvent Screening[1]
This protocol is designed to efficiently identify optimal reaction conditions on a small scale before committing to a larger scale synthesis.
-
Setup: Arrange an array of small reaction vials (e.g., 1-dram vials with screw caps) in a multi-well heating block. Each vial should contain a small magnetic stir bar.
-
Reagent Addition: To each vial, add the limiting aniline substrate (e.g., 0.1 mmol).
-
Variable Addition:
-
For Temperature Screening: Add the other reactants, catalyst, and the chosen solvent (e.g., 0.5 mL of DMF) to each vial. Place the vials in the heating block and set different temperatures for each row (e.g., 50 °C, 80 °C, 110 °C).
-
For Solvent Screening: Add the reactants and catalyst to each vial. Add a different solvent to each vial (e.g., Toluene, DMF, Acetonitrile, Dioxane). Set all wells to a single, appropriate temperature.
-
-
Monitoring: Allow the reactions to stir for a set period (e.g., 4, 8, or 12 hours). Monitor the progress by taking small aliquots from each vial and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
Analysis: Compare the consumption of starting material and the formation of the desired product across the different conditions to identify the optimum.
Protocol 2: Purification of Aldehydes by Distillation[1]
This ensures the removal of non-volatile impurities and the corresponding carboxylic acid, a common impurity.
-
Apparatus: Assemble a simple distillation apparatus (or a short-path distillation apparatus for small quantities) that has been thoroughly dried.
-
Procedure: Place the liquid aldehyde in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently under atmospheric pressure or reduced pressure (for high-boiling aldehydes). Collect the fraction that distills at the literature boiling point for the pure aldehyde.
-
Storage: Store the freshly distilled aldehyde under an inert atmosphere (Nitrogen or Argon) and use it promptly.
References
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1–5. [Link]
- Farjadian, F., & Moghadam, M. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2948. [Link]
- Shaik, F. P., et al. (2024). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
- Tamatam, R., Kim, J., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1140562. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal.[Link]
- Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. [Link]
- Farjadian, F., et al. (2020). Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions. RSC Advances, 10(25), 14853-14860. [Link]
- Sharma, V., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 538. [Link]
- Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 659. [Link]
- Sharma, V., et al. (2023).
- Wu, J-L., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]
- Manske, R. H. (1942). The Friedländer Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]
- Tamatam, R., Kim, J., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11. [Link]
- Tamatam, R., Kim, J., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. OUCI. [Link]
- Sharma, V., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8. [Link]
- Tamatam, R., Kim, J., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11. [Link]
- Wang, S., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.[Link]
- Organic Reactions. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions.[Link]
- Sharma, V., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3465. [Link]
- Kumar, A., & Sharma, S. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(82), 78567-78580. [Link]
- Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8. [Link]
- Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia.[Link]
- International Journal of Pharmaceutical Research and Applications. (2020). A Review on 4(3H)-quinazolinone synthesis. IJPRA.[Link]
- ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. ChemEurope.com.[Link]
- Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia.[Link]
- Chen, J., et al. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 18(7), 2146-2150. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mi ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10303A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. journalirjpac.com [journalirjpac.com]
Technical Support Center: Catalyst Poisoning in Reactions with Substituted Anilines
Welcome to the Technical Support Center dedicated to troubleshooting catalyst poisoning in chemical reactions involving substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic systems for aniline functionalization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, mitigate, and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges and observations when working with substituted anilines in catalytic reactions.
Q1: My reaction with a substituted aniline has stalled or is showing significantly reduced conversion. How do I determine if catalyst poisoning is the cause?
A1: A sudden drop in reaction rate or a complete halt is a classic symptom of catalyst poisoning.[1] Catalyst poisoning occurs when impurities or even the reactants/products themselves bind to the active sites of the catalyst, rendering them inactive.[2][3]
To diagnose catalyst poisoning, consider the following workflow:
Troubleshooting Workflow: Diagnosing Catalyst Poisoning
Caption: A logical workflow for troubleshooting catalyst poisoning.
Key Indicators of Catalyst Poisoning:
-
Decreased Reaction Rate: A noticeable slowdown compared to previous successful runs.[1][4]
-
Reduced Product Yield and Selectivity: Formation of byproducts may increase as the primary catalytic pathway is inhibited.[1]
-
Need for Harsher Conditions: Requiring higher temperatures or pressures to achieve the same conversion as before is a red flag.[1]
-
Catalyst Appearance Change: A change in the catalyst's color or texture can indicate fouling or coking.[1]
Q2: What are the most common catalyst poisons I should be aware of when working with substituted anilines?
A2: Substituted anilines and their reaction environments can introduce a variety of catalyst poisons. These can be broadly categorized as follows:
| Poison Class | Examples | Common Sources | Affected Catalysts |
| Sulfur Compounds | Thiols, sulfides, thiophenes, sulfates | Impurities in starting materials or solvents, rubber septa | Pd, Pt, Ni, Rh[1][5] |
| Nitrogen Compounds | Pyridines, quinolines, nitriles, nitro compounds | Starting materials, products, additives | Pd, Pt, Ni[1][3] |
| Heavy Metals | Lead, mercury, arsenic, zinc | Leaching from equipment, impure reagents | Pd, Pt, Ni[1][6] |
| Halides | Chloride, bromide, iodide | Additives, impurities in starting materials | Various transition metal catalysts |
| Phosphorus Compounds | Phosphines, phosphates, phosphites | Ligands, impurities | Pd, Ni, Rh[3] |
| Carbon Monoxide (CO) | Incomplete combustion, byproduct of some reactions | Impure hydrogen gas, decomposition of formates | Pd, Pt, Ni, Rh[1] |
Expert Insight: The aniline molecule itself, particularly the nitrogen lone pair, can act as a ligand and coordinate to the metal center.[7] While this is a necessary step in many catalytic cycles, strong binding, especially from electron-rich anilines or certain heterocyclic anilines, can lead to catalyst inhibition or deactivation.[7]
Q3: My substituted aniline contains a sulfur-containing functional group (e.g., a thioether or sulfone). Will this poison my palladium catalyst?
A3: Yes, this is a very common issue. Sulfur compounds are notorious poisons for palladium catalysts.[5] The sulfur atom can strongly and often irreversibly adsorb to the palladium surface, blocking the active sites required for catalysis.[5][8]
Mitigation Strategies:
-
Use a More Poison-Resistant Catalyst:
-
Ligand Modification: Employing bulky, electron-rich phosphine ligands can sometimes mitigate the poisoning effect by sterically hindering the sulfur from binding to the metal center or by altering the electronic properties of the catalyst.
-
Catalyst Modification: In some specific cases, intentional modification of the catalyst, such as forming a palladium sulfide (Pd₄S), has been shown to enhance selectivity in certain hydrogenation reactions by altering the surface properties.[9][10] However, this is a highly specialized approach.
-
-
Protect the Sulfur Moiety: If the reaction chemistry allows, temporarily protecting the sulfur-containing group can prevent it from interacting with the catalyst.
-
Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes compensate for a portion of the catalyst being deactivated.
-
Feed Purification: The most effective strategy is often to remove sulfur-containing impurities from the reactants and solvents before the reaction.[11][12]
Mechanism of Sulfur Poisoning on a Palladium Surface
Caption: Sulfur compounds block active sites on the palladium catalyst.
Q4: I am running a cross-coupling reaction with a bromo- or iodo-substituted aniline and observing catalyst deactivation. What could be the cause?
A4: While the halogen itself is part of the desired reaction, halide ions (Br⁻, I⁻) in solution can act as catalyst poisons.[3] This can happen if there is an accumulation of halide ions due to salt formation with the base or from side reactions. High concentrations of halide ions can coordinate to the metal center and inhibit catalytic activity.
Another potential issue, particularly with electron-rich anilines, is the degradation of phosphine ligands. The aniline can participate in side reactions that lead to the degradation of the phosphine ligands, which are crucial for stabilizing the catalyst and facilitating the catalytic cycle.
Troubleshooting Steps:
-
Choice of Base: The choice of base can be critical. A base that effectively scavenges the generated HX without leading to high concentrations of soluble halide salts can be beneficial.
-
Ligand Selection: Using more robust or bulky ligands can prevent ligand degradation and reduce sensitivity to halide inhibition.[13]
-
Controlled Addition: Slow addition of the aniline or the base might help to keep the concentration of potentially inhibiting species low throughout the reaction.
Q5: Can the substituents on the aniline ring itself influence catalyst poisoning?
A5: Absolutely. The electronic and steric properties of the substituents on the aniline ring can significantly impact the interaction of the aniline with the catalyst.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ increase the electron density on the nitrogen atom of the amino group. This enhanced basicity can lead to stronger coordination to the catalyst's metal center, potentially causing inhibition or deactivation.[14]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN decrease the electron density on the nitrogen. This can weaken the coordination to the catalyst, which may be beneficial in preventing poisoning but could also slow down desired reaction steps that require this coordination.
-
Steric Hindrance: Bulky ortho-substituents can sterically hinder the amino group from binding too strongly to the catalyst's active site. This can sometimes be advantageous in preventing catalyst inhibition.
Experimental Protocols
Protocol 1: General Procedure for Feedstock Purification to Remove Trace Poisons
This protocol describes a general method for purifying a substituted aniline starting material or solvent to remove common catalyst poisons like sulfur compounds and heavy metals.
Materials:
-
Substituted aniline or solvent to be purified
-
Activated carbon
-
Alumina (activated, basic or neutral)
-
Inert gas (Nitrogen or Argon)
-
Glassware (round-bottom flask, filtration funnel, etc.)
-
Stir plate and stir bar
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a stir bar under an inert atmosphere.
-
Addition of Adsorbent: Add the liquid aniline or solvent to the flask. Add 5-10 wt% of activated carbon and 5-10 wt% of activated alumina to the liquid.
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For more stubborn impurities, gentle heating (40-50 °C) can be applied, but ensure the temperature is well below the boiling point of the liquid.
-
Filtration: Under an inert atmosphere, filter the mixture through a pad of celite or a fine porosity sintered glass funnel to remove the activated carbon and alumina.
-
Distillation (Optional but Recommended): For the highest purity, the filtered liquid can be distilled under reduced pressure. This is particularly effective for removing non-volatile impurities.
-
Storage: Store the purified material over molecular sieves under an inert atmosphere to prevent re-contamination with water or air.
Protocol 2: Catalyst Regeneration by Chemical Washing (for recoverable heterogeneous catalysts)
This protocol is a general guideline and should be optimized for the specific catalyst and poison. It is intended for poisons that can be removed by washing with an acidic or basic solution.[1]
Materials:
-
Poisoned heterogeneous catalyst
-
Dilute acid solution (e.g., 0.1 M HCl or 0.1 M Acetic Acid)
-
Dilute base solution (e.g., 0.1 M NH₄OH)
-
Deionized water
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Inert gas
-
Filtration apparatus
Procedure:
-
Solvent Wash: Wash the recovered catalyst several times with a suitable organic solvent to remove any adsorbed organic residues.
-
Chemical Wash:
-
For basic poisons (like some nitrogen heterocycles), wash the catalyst with a dilute acid solution.
-
For acidic poisons, wash with a dilute base solution.
-
Perform the washing by creating a slurry of the catalyst in the washing solution and stirring for 30-60 minutes.
-
-
Water Rinse: After the chemical wash, thoroughly rinse the catalyst with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the catalyst under vacuum, preferably with gentle heating, to remove all traces of water and solvent.
-
Activation: Before reuse, the catalyst may need to be reactivated (e.g., by reduction under a hydrogen atmosphere for hydrogenation catalysts).
Analytical Techniques for Poison Detection
A variety of analytical techniques can be employed to identify the presence of poisons on a catalyst surface.[15]
| Technique | Information Provided |
| Inductively Coupled Plasma (ICP-OES/MS) | Detects and quantifies elemental poisons, especially heavy metals, at ppb to ppt levels.[4][6] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the elemental composition and chemical state of the catalyst surface, identifying poisons and changes in the catalyst's oxidation state.[15][16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to analyze feedstock for volatile organic poisons.[17] |
| X-Ray Diffraction (XRD) | Can identify crystalline phases of poisons, such as metal sulfides, that may form on the catalyst.[6] |
| Temperature Programmed Reduction (TPR) | Assesses the reducibility of the catalyst, which can be altered by the presence of poisons.[15] |
References
- Vertex AI Search. (2024).
- Sustainability Directory. (2025).
- Intertek.
- Patsnap Eureka. (2025).
- Chinese Chemical Society. (2022).
- LCGC. (2014).
- ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- Chemistry For Everyone. (2025).
- Chinese Chemical Society. (2022).
- MDPI. (2021).
- Chemistry Steps. Reactions of Aniline.
- SciSpace. (2014).
- ACS Publications. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au.
- Ben-Gurion University Research Portal. (1994).
- BenchChem. (2025).
- National Institutes of Health. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- PubMed. (2014).
- ResearchGate. (2025).
- BenchChem. (2025).
- National Institutes of Health. (2016).
- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?
- Zeton. (2024).
- ChemCatBio. (2022).
- ResearchGate. Regioselective C(sp 2 )
- Wikipedia.
- National Institutes of Health. (2012). Mechanisms of Phosphine Toxicity.
- MDPI. (2019).
- ResearchGate. Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines.
- ResearchGate.
- MDPI. (2021). Heterogeneous Catalytic Ozonation of Aniline-Contaminated Waters: A Three-Phase Modelling Approach Using TiO 2 /GAC.
- Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics? [YouTube].
- ResearchGate. (2019).
- National Institutes of Health. (2019).
- ResearchGate. (2014).
- ResearchGate.
- Tokyo Chemical Industry.
- PubMed. (2016).
- MDPI. (2024). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2.
- National Institutes of Health. (2010). Aniline Acute Exposure Guideline Levels.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Catalyst Poisoning Testing [intertek.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 4-Methoxy-3-methylaniline
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for the purification of 4-methoxy-3-methylaniline, with a focus on effectively removing unreacted starting materials and related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most likely starting material I need to remove from my crude this compound product?
A1: Based on the most common and efficient synthetic routes, this compound is typically synthesized via the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.[1] Therefore, the most probable impurity is the unreacted nitroaromatic starting material. Incomplete reactions will leave this neutral compound mixed with your basic aniline product.
Understanding the differences in the physical properties of your product and the likely starting material is the first step in designing an effective purification strategy.
Table 1: Comparative Physical Properties
| Property | This compound (Product) | 1-Methoxy-2-methyl-4-nitrobenzene (Starting Material) | Rationale for Separation |
| Molecular Weight | 137.18 g/mol [2] | 167.16 g/mol | Difference is minimal; not ideal for separation by mass alone. |
| Melting Point | 57-60 °C[3] | ~73-76 °C | The distinct melting points allow for purification by recrystallization and serve as a good indicator of purity. |
| Boiling Point | 252.03 °C[3] | Not readily available, but expected to be higher than the aniline. | Distillation could be an option for large-scale purification but may not be practical for thermally sensitive anilines.[4][5] |
| Acidity/Basicity | Basic (Amine group) | Neutral (Nitro group) | This is the most critical difference and forms the basis for a highly effective separation via acid-base extraction. |
| Solubility | Slightly soluble in chloroform and methanol.[3] | Generally soluble in common organic solvents. | Differential solubility can be exploited during recrystallization. |
Q2: My crude product is a dark solid. What is the most robust method for an initial, large-scale cleanup to remove the neutral starting material?
A2: For an initial bulk purification, acid-base extraction is the most powerful and efficient technique.[6][7] This method leverages the basicity of the aniline's amino group, which can be protonated to form a water-soluble salt, while the neutral nitro starting material remains in the organic phase.
The Chemistry Behind the Separation: Your desired product, this compound, is a weak base. By treating the mixture with an aqueous acid (like hydrochloric acid), you convert the aniline into its corresponding ammonium chloride salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer. The unreacted 1-methoxy-2-methyl-4-nitrobenzene, being neutral, has no such reactivity and remains dissolved in the organic solvent.
-
Dissolution: Dissolve the crude solid mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether, in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid, typically 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The aqueous layer (containing your protonated aniline salt) can be drained and collected. The top organic layer (containing the neutral nitro impurity) should be extracted two more times with fresh 1 M HCl to ensure complete recovery of the aniline.
-
Combine & Wash: Combine all aqueous extracts in a clean flask. To remove any residual neutral impurities, perform a "back-wash" with a small amount of fresh organic solvent (e.g., DCM). Discard this organic wash.
-
Basification & Re-extraction: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), while stirring until the solution is basic (confirm with pH paper, pH > 10). You should see your neutral aniline product precipitate or form an oily layer.
-
Final Extraction: Extract the neutral aniline back into an organic solvent (DCM or diethyl ether) by performing three separate extractions from the now-basic aqueous solution.
-
Drying and Concentration: Combine the organic extracts containing your purified aniline. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for purifying anilines via acid-base extraction.
Q3: After extraction, my product is a light brown solid but the melting point is still broad. How can I achieve high purity?
A3: For crystalline solids, recrystallization is an excellent final purification step to remove minor impurities and achieve a product with a sharp melting point.[4][8] The principle is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8]
For this compound (m.p. 57-60 °C), a mixed solvent system is often ideal.[8] A common and effective choice for substituted anilines is an ethanol/water mixture.[8]
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the absolute minimum to ensure good recovery.
-
Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add warm water dropwise until the solution just begins to turn cloudy (this is the saturation point). If it becomes too cloudy, add a drop or two of hot ethanol to redissolve the solid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the product's melting point.
Q4: My TLC shows the starting material and product are very close. Is column chromatography a viable option?
A4: Yes, silica gel column chromatography is a highly effective method for separating compounds with small differences in polarity.[9] However, anilines can be problematic on standard silica gel due to its slightly acidic nature, which can lead to "tailing" or streaking of the basic compound and poor separation.[10]
The Key to Success: To counteract this, a small amount of a basic modifier, typically triethylamine (TEA) , is added to the eluent (mobile phase).[9] This neutralizes the acidic sites on the silica, allowing the aniline to travel down the column in a tight, well-defined band.
-
TLC Analysis: First, determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show clear separation from the starting material spot. Hexane/Ethyl Acetate is a common starting point.
-
Eluent Preparation: Prepare your chosen solvent system and add 0.5-1% triethylamine by volume. For example, for 500 mL of eluent, add 2.5-5 mL of TEA.
-
Column Packing: Pack a column with silica gel using the "wet slurry" method with your prepared eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.
-
Elution: Begin running the column, collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent (and triethylamine) under reduced pressure.
Caption: General purification strategy for this compound.
References
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
- The Chemical Properties and Industrial Significance of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 98 136-90-3 - Sigma-Aldrich.
- Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies.
- 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem.
- 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987 - PubChem.
- 4-Methoxy-N-methylaniline 98 5961-59-1 - Sigma-Aldrich.
- Acid–base extraction - Wikipedia.
- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem.
- Does aniline stick in columns during column chromatography? - ResearchGate.
- Separation of phenol and aniline compounds on the ILs-monolithic... - ResearchGate.
- Efficacy of different purification methods for substituted anilines - Benchchem.
- This compound synthesis - ChemicalBook.
- US8455691B2 - Process for the purification of aromatic amines - Google Patents.
- Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H.
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd.
- Acid and Base Extraction - Engineering Ideas Clinic - Confluence.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 4-Methoxy-3-methylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 4-Methoxy-3-methylaniline (4M3MA). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and controlling impurities in this critical chemical intermediate. As an essential building block in pharmaceutical synthesis, particularly for antitumor agents, ensuring the purity of this compound is paramount for drug safety, efficacy, and regulatory compliance.[1][2]
This document moves beyond standard protocols to explain the scientific rationale behind the methodologies, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the impurity profiling of this compound.
Q1: What are the most common potential impurities in this compound?
Impurities in this compound can originate from the synthetic route, subsequent degradation, or storage.[1] They are generally categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process. A common synthesis route involves the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.[3][4]
-
Starting Materials: Unreacted 1-methoxy-2-methyl-4-nitrobenzene.
-
Intermediates: Incomplete reduction can lead to nitroso and hydroxylamine species.[3]
-
By-products: Condensation reactions between intermediates can form colored impurities like azoxy and azo compounds.[3] Positional isomers of the starting material or product may also be present.[5]
-
-
Degradation Products: These form when this compound is exposed to stress conditions like air, light, or heat. Aromatic amines are particularly susceptible to air oxidation, which can form colored degradation products.[3]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, ethanol) may remain in the final product.[6]
Table 1: Common Potential Impurities in this compound
| Impurity Category | Specific Examples | Typical Origin | Recommended Analytical Technique |
|---|---|---|---|
| Process-Related | 1-methoxy-2-methyl-4-nitrobenzene | Starting Material | HPLC-UV, GC-MS |
| 4-Methoxy-3-methyl-nitrosobenzene | Incomplete Reduction | HPLC-UV, LC-MS | |
| Azoxy/Azo compounds | By-product Formation | HPLC-UV (Visible Wavelength) | |
| Positional Isomers (e.g., 3-Methoxy-4-methylaniline) | Isomeric Starting Material | HPLC-UV, GC-MS | |
| Degradation | Oxidation Products (e.g., quinone-imines) | Air/Oxidant Exposure | HPLC-UV, LC-MS |
| Residual Solvents | Methanol, Ethanol | Synthesis/Purification | GC-FID/MS |
Q2: Why is the characterization of these impurities so critical?
Impurity profiling is a cornerstone of drug development for three primary reasons:
-
Patient Safety: Impurities can have their own pharmacological or toxicological effects, including potential carcinogenicity (genotoxicity).[6] Even trace amounts can impact patient safety.[1]
-
Drug Efficacy and Stability: Impurities can alter the stability and bioavailability of the final active pharmaceutical ingredient (API), potentially reducing its therapeutic effect.[6]
-
Regulatory Compliance: Global regulatory agencies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that mandate the identification, reporting, and qualification of impurities to ensure product quality and safety.[1][7]
Q3: What are the standard regulatory thresholds I need to be aware of?
The International Council for Harmonisation (ICH) provides guidelines that are widely adopted. The key guideline for new drug substances is ICH Q3A(R2).[6] The thresholds are based on the maximum daily dose (MDD) of the final drug product.
Table 2: ICH Q3A(R2) Thresholds for Impurities [6][7]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake
Q4: What is a forced degradation study, and why is it necessary for my project?
A forced degradation (or stress testing) study involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[8][9]
-
Causality: The purpose is not to destroy the molecule but to generate a representative pool of degradation products that could form under normal storage conditions over the product's shelf life.[9] This allows you to develop a "stability-indicating" analytical method—a method that can separate the intact drug from all its potential degradation products, ensuring accurate measurement of the drug's purity over time.[9][10]
Section 2: Analytical Strategy & Workflow
A systematic approach is crucial for the successful characterization of impurities. The workflow below outlines the logical progression from initial detection to final structural confirmation.
Caption: General workflow for impurity characterization.
Section 3: Analytical Guides & Troubleshooting
This section provides practical, in-depth guidance on the primary analytical techniques in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for impurity profiling of non-volatile organic compounds.[11]
Q: How do I develop a robust, stability-indicating HPLC method for this compound and its impurities?
A robust method requires careful optimization of several parameters. Here is a typical starting point and rationale.
Expert Insight: The goal is to find a balance between good resolution, reasonable run time, and method robustness. Aromatic amines can be challenging due to their basic nature, which can lead to peak tailing on silica-based columns.
Step-by-Step Protocol: HPLC Method Development
-
Column Selection:
-
Action: Start with a C18 (ODS) column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).
-
Rationale: The nonpolar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like 4M3MA and its likely impurities.[12] Using a column with low silanol activity or end-capping is crucial to minimize peak tailing.[12][13]
-
-
Mobile Phase Selection:
-
Action: Begin with a gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Rationale: A gradient is necessary to elute both polar and nonpolar impurities within a single run. The acidic modifier suppresses the ionization of residual silanols on the column and ensures the aniline is protonated, leading to sharper, more symmetrical peaks.[12]
-
-
Detection Wavelength:
-
Action: Use a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector to monitor multiple wavelengths. Start by scanning from 210 nm to 400 nm. A primary wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Rationale: A DAD/PDA allows you to identify the optimal wavelength for all compounds of interest and helps in peak purity assessment. Some impurities, like azo compounds, may only be visible at longer wavelengths.
-
-
Optimization & System Suitability:
-
Action: Inject a mix of stressed and unstressed samples. Adjust the gradient profile, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30-40°C) to achieve a resolution (Rs) of >1.5 between all peaks.
-
Trustworthiness: Before formal analysis, perform a system suitability test (SST). Key parameters include:
-
Tailing Factor (Tf): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): > 2000.
-
Reproducibility (%RSD): < 2.0% for retention time and peak area from replicate injections.
-
-
Q: My HPLC chromatogram shows poor resolution or co-eluting peaks. What should I do?
Troubleshooting Insight: Poor resolution is typically a problem of insufficient selectivity (separation chemistry) or low efficiency (broad peaks). The key is to change only one parameter at a time.[14]
Caption: Decision tree for troubleshooting poor HPLC resolution.
Table 3: Advanced HPLC Troubleshooting for Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing (Asymmetric peaks) | Secondary Interactions: Amine group interacting with acidic silanols on the column packing. | - Use a mobile phase with a lower pH (2.5-3.0) to ensure the amine is fully protonated. - Use a high-purity, end-capped column or a specialized column for bases. - Add a competing base like triethylamine (TEA) to the mobile phase in small amounts (0.1%). |
| Baseline Noise or Drift | Mobile Phase Issues: Dissolved gas, contamination, or improper mixing.[14][15] Detector Instability: Fluctuating lamp or dirty flow cell.[15] | - Ensure mobile phase is freshly prepared with HPLC-grade solvents and adequately degassed.[15][16] - Flush the system thoroughly, especially after changing mobile phases. - Check detector lamp energy; replace if low. Clean the flow cell. |
| Variable Retention Times | Pump/Flow Rate Issues: Leaks or pump malfunction causing inconsistent flow.[17] Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[13] Temperature Fluctuations: Lab temperature changes affecting separation.[17] | - Check for leaks in the system and verify pump performance.[17] - Ensure the column is equilibrated for at least 10-15 column volumes before injection.[17] - Use a column oven to maintain a constant temperature.[17] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: When is GC-MS a better choice than HPLC for impurity analysis of this compound?
GC-MS is the preferred technique for analyzing volatile and semi-volatile impurities that are thermally stable.[11] For 4M3MA, this includes:
-
Residual Solvents: Such as methanol, ethanol, or toluene from the synthesis.
-
Volatile Starting Materials or Intermediates: Some process impurities may be more amenable to GC than LC.
-
Isomer Separation: GC often provides excellent resolution of positional isomers.[5][18]
Expert Insight: While 4M3MA itself can be analyzed by GC, derivatization may be needed to improve peak shape and thermal stability.[19] However, for analyzing trace volatile impurities in a 4M3MA sample, direct injection of a diluted sample is often sufficient.
Nuclear Magnetic Resonance (NMR) for Structure Elucidation
Q: I have an unknown impurity that I've isolated. How do I use NMR to determine its structure?
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[20][21]
Workflow for NMR-Based Structure Elucidation:
-
Acquire 1D Spectra (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons (through splitting patterns). For a suspected derivative of 4M3MA, look for changes in the aromatic region signals, the methoxy peak (~3.8 ppm), or the methyl peak (~2.2 ppm).[4]
-
¹³C NMR: Shows the number of unique carbon atoms. Comparing the spectrum to that of 4M3MA can quickly reveal additions or modifications to the carbon skeleton.
-
-
Acquire 2D Spectra for Connectivity:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting molecular fragments and identifying quaternary carbons.
-
Trustworthiness: The combination of these experiments allows you to build the molecular structure piece by piece, like a puzzle. The final proposed structure must be consistent with all NMR data as well as the molecular weight information obtained from high-resolution mass spectrometry (HRMS).[21]
References
- Technical Support Center: Synthesis of this compound. Benchchem.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- The Role of API Impurity Profiling in Drug Development. Aquigen Bio Sciences.
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- The Importance of API Impurity Profiling in Drug Development. Pharmaffiliates.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH.
- Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Forced degradation studies are a vital tool in pharmaceutical research and development to predict long-term stability. IJPSR.
- forced degradation study: Topics by Science.gov. Science.gov.
- amines, aromatic 2002. NIOSH - CDC.
- Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.
- Development of forced degradation and stability indicating studies of drugs—A review. CORE.
- Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- This compound synthesis. ChemicalBook.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- The Chemical Properties and Industrial Significance of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fda.gov [fda.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. agilent.com [agilent.com]
- 19. series.publisso.de [series.publisso.de]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving selectivity in the synthesis of 4-Methoxy-3-methylaniline derivatives
Technical Support Center: Synthesis of 4-Methoxy-3-methylaniline Derivatives
Welcome to the technical support resource for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on improving selectivity, maximizing yield, and ensuring product purity through a mechanistic understanding of the core chemical transformations.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on chemical principles.
Primary Synthetic Route Overview
The most common and scalable route to this compound involves a two-step process: the nitration of 2-methylanisole followed by the reduction of the resulting nitroaromatic intermediate, 1-methoxy-2-methyl-4-nitrobenzene. Selectivity issues can arise in both stages.
Caption: Common synthetic pathway to this compound.
Question 1: My nitration of 2-methylanisole is giving a mixture of isomers (e.g., 4-nitro and 6-nitro). How can I improve regioselectivity for the desired 4-nitro product?
Answer: This is a classic challenge in electrophilic aromatic substitution involving multiple activating groups. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing. On 2-methylanisole, the potential positions for nitration are C4 and C6.
-
Understanding the Directing Effects:
-
The methoxy group is a strongly activating, ortho-, para-director.
-
The methyl group is a weakly activating, ortho-, para-director.
-
The position para to the stronger activating group (-OCH₃) is C4. The position ortho to the -OCH₃ group is C6.
-
Steric hindrance from the adjacent methyl group at C2 can disfavor substitution at the C6 position, making the C4 position electronically and sterically more favorable.
-
-
Causes of Poor Selectivity:
-
Harsh Reaction Conditions: Highly aggressive nitrating conditions (high temperature, fuming nitric/sulfuric acid) can reduce selectivity and lead to the formation of multiple isomers and even dinitrated byproducts.[1] Traditional nitration methods using highly acidic systems can be hazardous and often result in poor yields due to low regioselectivity.[1]
-
Thermodynamic vs. Kinetic Control: Rapid, high-temperature reactions may favor the kinetic product, which might not be the desired isomer. Slower, controlled reactions often yield the more stable thermodynamic product.
-
-
Solutions to Improve 4-Nitro Selectivity:
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 to 5 °C). This slows down the reaction rate and enhances the subtle energetic differences between the transition states leading to the different isomers, favoring the more stable 4-nitro product.
-
Use a Milder Nitrating Agent: Instead of a potent mixed acid system, consider alternatives like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or using dilute aqueous nitric acid under carefully controlled conditions.[1]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 2-methylanisole with vigorous stirring. This prevents localized overheating and high concentrations of the nitrating agent, which can decrease selectivity.
-
Question 2: The reduction of 1-methoxy-2-methyl-4-nitrobenzene is resulting in a low yield or incomplete conversion. What are the likely causes?
Answer: The catalytic hydrogenation of a nitroarene is the most common reduction method.[2][3] Low yield or stalling of the reaction typically points to issues with the catalyst, the hydrogen source, or the purity of your materials.
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: Palladium on carbon (Pd/C) can lose activity.[2]
-
Cause: Improper storage (exposure to air/moisture), contamination, or poisoning. Catalyst poisons are substances that bind strongly to the catalyst surface, blocking active sites. Common poisons include sulfur compounds, halides, and strong coordinating ligands.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure your starting material and solvent are free from potential poisons. If your precursor was synthesized using sulfur- or halogen-containing reagents, trace impurities could be the issue.
-
-
Insufficient Hydrogen: The reduction requires a stoichiometric amount of hydrogen gas.
-
Cause: For reactions run under a hydrogen balloon, the pressure may be too low or the balloon may not contain enough hydrogen for a full conversion, especially on a larger scale.[2] Leaks in the system are also a common culprit.
-
Solution: Ensure the system is properly sealed. For reactions larger than a few millimoles, using a Parr shaker or a similar hydrogenation apparatus with a regulated hydrogen supply is highly recommended.
-
-
Low Reaction Temperature: While many hydrogenations proceed at room temperature, some can be sluggish.[2]
-
Solution: Gently warming the reaction mixture to 30-40 °C can sometimes increase the reaction rate without compromising selectivity. Monitor the reaction closely, as higher temperatures can sometimes lead to side reactions.
-
-
Question 3: My final product is colored (e.g., yellow, brown, or red) instead of the expected colorless/pale solid. What causes this discoloration and how can I fix it?
Answer: Color in the final product typically indicates the presence of impurities, either from incomplete reaction or from degradation of the product. Aromatic amines are particularly susceptible to air oxidation.[2]
-
Cause 1: Presence of Azoxy and Azo Compounds
-
Mechanism: During catalytic hydrogenation, the nitro group is reduced in stages: nitro → nitroso → hydroxylamine → amine. If the reaction conditions are not optimal, the nitroso and hydroxylamine intermediates can condense with each other or with the starting material/product to form colored azoxy (-N=N(O)-) and azo (-N=N-) compounds.[2] These are highly conjugated and absorb visible light, appearing as colored impurities. Full selectivity control in nitroaromatic hydrogenation is challenging, with the potential to form multiple N-containing products.[4]
-
Solution: Ensure efficient and complete hydrogenation. Good stirring is crucial to ensure the reactants, hydrogen, and catalyst are in constant contact. Using a sufficient catalyst loading and adequate hydrogen pressure helps drive the reaction to completion, minimizing the concentration of intermediates.
-
Caption: Simplified pathway of nitro reduction and azoxy byproduct formation.
-
Cause 2: Air Oxidation of the Aniline Product
-
Mechanism: Aromatic amines, like this compound, can be easily oxidized by atmospheric oxygen, especially when exposed to light. This process forms highly colored, complex polymeric impurities.
-
Solution: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] After purification, store the final product in a tightly sealed, amber-colored vial, protected from light and air. Flushing the vial with an inert gas before sealing is good practice.
-
-
Purification Strategy: If your product is already colored, purification is necessary.
-
Column Chromatography: This is very effective for removing both polar (azoxy/azo) and non-polar impurities. Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent way to remove colored impurities, which often remain in the mother liquor.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and briefly stirring with a small amount of activated carbon can adsorb colored impurities. Filter the mixture through Celite® to remove the carbon before proceeding with recrystallization or solvent removal.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: I need to reduce the nitro group in a molecule that also contains a halogen (e.g., -Br, -Cl). Standard H₂/Pd-C is causing dehalogenation. What should I do?
A1: This is a well-known issue, as Pd/C is highly active for hydrodehalogenation. The choice of catalyst and reducing agent is critical for chemoselectivity.[5]
-
Recommended Solution: Use tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate. This is a classic and highly effective method for selectively reducing nitro groups in the presence of halogens.[5] Iron powder with an acid like acetic acid or ammonium chloride is another robust, non-catalytic method that avoids dehalogenation.[5] If catalytic hydrogenation is preferred, sulfided platinum on carbon (Pt/C) can sometimes preserve halogens.[5]
Q2: Can I use a reducing agent other than catalytic hydrogenation? What are the pros and cons?
A2: Yes, several methods are available. The choice depends on the substrate's functional group tolerance, scale, and safety considerations. The reduction of nitro groups is a widely used transformation, and many selective methods have been developed.[6]
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| H₂, Pd/C | H₂ (1-50 atm), MeOH or EtOH, RT | High yield, clean, catalyst is recyclable.[2][3] | Can reduce other groups (alkenes, alkynes, C=O, benzyl ethers); causes dehalogenation.[5][7] |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Excellent chemoselectivity; tolerates halogens, carbonyls, esters, and nitriles.[5] | Stoichiometric tin waste, which can be difficult to remove and is environmentally unfriendly. |
| Fe / HCl or NH₄Cl | EtOH/H₂O, reflux | Inexpensive, robust, and highly selective for the nitro group.[5][8] | Requires acidic conditions; produces large amounts of iron sludge, making workup cumbersome. |
| Sodium Borohydride (NaBH₄) | With a catalyst like FeCl₂ or NiCl₂ | Mild conditions. The NaBH₄/FeCl₂ system shows good selectivity for nitro groups over esters.[5] | NaBH₄ alone is generally not effective for nitro reduction; requires a catalyst. |
| Transfer Hydrogenation | e.g., Ammonium formate, Pd/C | Avoids the need for high-pressure H₂ gas; often highly selective. | Can be slower; requires careful optimization to avoid reduction of other groups like alkenes.[5] |
Q3: My starting material, 2-methylanisole, is expensive/unavailable. Is there an alternative synthetic route to this compound?
A3: Yes, alternative strategies exist, often involving building the substitution pattern on a different starting material. One powerful method is Directed Ortho-Metalation (DoM) .[9]
-
Synthetic Strategy:
-
Start with 4-methoxytoluene (p-methylanisole).
-
The methoxy group can act as a Directed Metalation Group (DMG).[9][10] Treatment with a strong base like n-butyllithium or sec-butyllithium deprotonates the position ortho to the methoxy group (the C3 position).
-
The resulting aryllithium intermediate can be quenched with an aminating electrophile (e.g., an azodicarboxylate followed by reduction, or a chloramine derivative) to install the amino group at the C3 position.
-
Caveat: This route is more complex and requires anhydrous, inert conditions due to the use of organolithium reagents. However, it offers a completely different and highly regioselective approach to constructing the desired molecule.
-
Part 3: Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation of 1-Methoxy-2-methyl-4-nitrobenzene
This protocol describes a standard laboratory-scale procedure for the reduction of the nitro-intermediate to the final aniline product.
Materials:
-
1-Methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol)[2]
-
10% Palladium on carbon (Pd/C), 50% wet (e.g., ~1.0 g, use ~0.5 g dry weight)
-
Methanol (MeOH), reagent grade (100 mL)
-
Hydrogen gas (H₂)
-
Celite® (for filtration)
Procedure:
-
Setup: In a suitable hydrogenation vessel (e.g., a 250 mL Parr bottle or a heavy-walled flask), dissolve 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL).[2][3]
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Securely seal the reaction vessel. Flush the vessel three times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (e.g., 1-3 atm or 50 psi) or maintain a positive pressure with a hydrogen-filled balloon for atmospheric pressure reactions.[2]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is essential for ensuring good contact between the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Take small aliquots from the reaction, filter through a small plug of cotton or Celite® to remove the catalyst, and spot on a TLC plate. The reaction is complete when the starting material is no longer visible (typically 4-16 hours, depending on pressure and catalyst activity).[3]
-
Workup: Once complete, carefully vent the excess hydrogen gas and flush the vessel with an inert gas (e.g., nitrogen).
-
Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the fine Pd/C catalyst.[2][3] Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound, which is often pure enough for many applications.
-
Purification (if necessary): If the product is colored or contains impurities, it can be further purified by vacuum distillation or column chromatography on silica gel.[2]
References
- BenchChem Technical Support. (2025). Synthesis of this compound.
- Pérez-Ramírez, J., et al. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity.
- Corma, A., & Serna, P. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts. The Journal of Physical Chemistry C. [Link]
- BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups.
- Taren, E. J., et al. (2018). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- Wang, X., et al. (2023). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Blaser, H.-U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
- Wikipedia. (n.d.).
- Myers, A. G. Research Group. (n.d.).
- PubChem. (n.d.). 2-Methylanisole.
- YouTube. (2021).
- Royal Society of Chemistry. (1980). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- National Center for Biotechnology Information. (2024).
- Organic Chemistry Portal. (n.d.). Directed (ortho)
Sources
- 1. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
Overview of 4-Methoxy-3-methylaniline: Key Properties for Work-up Design
<Technical Support Center: Work-up Procedures for Reactions Involving 4-Methoxy-3-methylaniline
Welcome to the technical support guide for handling reactions involving this compound. This document provides field-proven troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common work-up challenges, ensuring the purity and yield of your target compounds.
Understanding the physicochemical properties of this compound is the foundation for designing a robust and efficient work-up procedure. As a substituted aniline, its behavior is dictated by the basicity of the amino group and its solubility profile.
| Property | Value / Observation | Implication for Work-up |
| Appearance | Dark red to black solid[1][2] | Color may indicate the presence of oxidized impurities from storage.[3][4] |
| Molar Mass | 137.18 g/mol | Standard molecular weight for calculations. |
| Melting Point | 57-60 °C[1] | The compound is a solid at room temperature. |
| Basicity (pKa) | Predicted pKa of conjugate acid: 5.32[2] | The amino group is basic and will be protonated by strong acids (e.g., HCl), forming a water-soluble ammonium salt. This is the key to separation via acid-base extraction.[5][6][7] |
| Solubility | Slightly soluble in chloroform and methanol[1][2] | Soluble in common organic extraction solvents like diethyl ether, ethyl acetate, and dichloromethane. |
| Stability | Prone to air and light oxidation[3][8] | Exposure to air can form colored impurities, leading to darkened product.[3][9] Work-up and storage should minimize air and light exposure where possible. |
Troubleshooting Guide: Common Work-up Problems & Solutions
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Issue 1: My final product is a dark brown/red oil or solid, but it should be colorless.
-
Underlying Cause: This is a classic sign of aniline oxidation.[3][9] Anilines are highly susceptible to oxidation when exposed to air, light, or certain reagents, forming highly colored polymeric or quinone-like impurities.[3][8][9] This process can be catalyzed by trace metals.
-
Diagnostic Steps:
-
TLC Analysis: Run a TLC of your crude product. Oxidized impurities often appear as a streak of color at the baseline or as distinct, highly polar spots.
-
Solubility Check: Test the solubility of a small sample in dilute aqueous acid (e.g., 1 M HCl). Your desired product (if it is not the aniline itself) should remain in the organic phase, while any unreacted aniline and some basic impurities will move to the aqueous phase.
-
-
Solutions:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent. Add a small amount (typically 1-2% by weight) of activated charcoal. Gently heat and stir the mixture for 15-30 minutes, then filter the hot solution through a pad of Celite to remove the charcoal, which adsorbs the colored impurities.[10]
-
Acid-Base Extraction: If your target molecule is neutral or acidic, a rigorous acid wash is highly effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash it multiple times with 1 M HCl. This will protonate the basic aniline and its colored, basic degradation products, pulling them into the aqueous layer.[8][10]
-
Column Chromatography: While standard silica gel chromatography is effective, highly colored baseline impurities can sometimes streak. If this occurs, consider pre-treating with activated carbon before chromatography.
-
Issue 2: A persistent emulsion has formed during my liquid-liquid extraction.
-
Underlying Cause: Emulsions are common in extractions involving basic compounds or when the reaction mixture contains surfactant-like byproducts. They are stabilized by particles or molecules that accumulate at the interface between the organic and aqueous layers.[11]
-
Solutions (in order of preference):
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[11][12] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[11]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel multiple times.[11] This reduces the mechanical energy that promotes emulsion formation.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion layer.[11][12]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.[13][14][15]
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the layers enough to break the emulsion.[11]
-
Issue 3: How do I effectively remove unreacted this compound from my neutral or acidic product?
-
Underlying Cause: The basicity of the aniline's amino group is the key to its removal.[5]
-
Solution: Acid-Base Extraction Workflow
-
This is the most reliable method. By washing an organic solution of your crude product with an aqueous acid (like 1 M HCl), you convert the aniline into its water-soluble ammonium salt (4-methoxy-3-methylanilinium chloride).[5][6][7] The salt partitions into the aqueous layer, leaving your neutral or acidic product in the organic layer.
-
See Section 4 for a detailed, step-by-step protocol and workflow diagram.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up for a reaction where this compound is a starting material?
A standard work-up begins with quenching the reaction (if necessary), followed by dilution with an appropriate organic solvent (like ethyl acetate or dichloromethane) and water. The cornerstone of the purification is an acid wash (e.g., with 1 M HCl) to remove the unreacted aniline. This is typically followed by a wash with water, then brine, before drying the organic layer with an agent like anhydrous sodium sulfate or magnesium sulfate, filtering, and concentrating under reduced pressure.
Q2: Can I use a weak acid, like acetic acid, to extract the aniline?
It is generally not recommended. The pKa of the anilinium ion is around 5.3. To ensure complete protonation and efficient extraction into the aqueous layer, you should use an acid with a pKa at least 2-3 units lower. Strong mineral acids like HCl (pKa ~ -7) or H₂SO₄ are ideal.
Q3: My product is also basic. How can I separate it from the starting aniline?
This is a more challenging separation that cannot be achieved by simple acid-base extraction. Your primary purification method will be column chromatography. To achieve good separation, you may need to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). In some cases, protecting the product's basic site before reaction can simplify the work-up.
Q4: How should I store this compound to prevent degradation?
To maintain its integrity, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and at a low temperature (e.g., in a refrigerator).[8] This minimizes exposure to air, light, and moisture, which are the primary drivers of oxidation and discoloration.[4][8]
Detailed Protocol: Acid-Base Extraction for Removal of this compound
This protocol describes the purification of a neutral organic compound from unreacted this compound.
Workflow Diagram:
Caption: Acid-base extraction workflow for aniline removal.
Step-by-Step Methodology:
-
Dilution: Once the reaction is complete, dilute the crude reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). Use a volume that is approximately 5-10 times the initial reaction volume.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 30-60 seconds with periodic venting.
-
Separation: Allow the layers to separate completely. The lower layer will be the aqueous phase if using halogenated solvents like dichloromethane, while the upper layer will be aqueous if using less dense solvents like ethyl acetate or ether. Drain the aqueous layer (containing the protonated aniline).
-
Repeat Acid Wash: Repeat steps 3 and 4 at least one more time to ensure complete removal of the aniline. You can check the pH of the aqueous layer with pH paper to ensure it is strongly acidic.
-
Brine Wash: Wash the remaining organic layer with an equal volume of saturated sodium chloride solution (brine). This step helps to remove residual water from the organic layer and break any minor emulsions.[11][12]
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it sit for 10-15 minutes. Filter the mixture to remove the drying agent, and remove the solvent from the filtrate using a rotary evaporator to yield the purified product.
References
- Wikipedia. (n.d.). Aniline.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Waterloo. (n.d.). Acid and Base Extraction.
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
- ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible.
- University of Colorado Boulder. (n.d.). Exp 6 - Extraction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylaniline is a key building block in the synthesis of various pharmaceuticals, particularly in the development of antitumor agents such as triamine pyrimidine derivatives.[1][2] Its structural features make it a valuable intermediate for creating complex molecular architectures.[1] This guide provides a comprehensive technical resource for troubleshooting and optimizing the synthesis of this compound, with a focus on scalability and process robustness.
I. Core Synthesis Pathway: Catalytic Hydrogenation
The most common and efficient method for synthesizing this compound is the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene (also known as 2-methyl-4-nitroanisole).[3][4] This method is favored for its high yield, often approaching quantitative conversion, and its relatively clean reaction profile.[4]
Reaction Scheme
Caption: Catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.
Detailed Experimental Protocol
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
Procedure:
-
In a reaction vessel suitable for hydrogenation, dissolve 1-methoxy-2-methyl-4-nitrobenzene in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere if possible.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a regulated supply) at room temperature.[3][4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16 hours.[3][4]
-
Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas like nitrogen or argon.[3]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3][4]
-
Wash the filter cake with a small amount of methanol to ensure all the product is collected.[3]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.[3][4]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of the starting material, 1-methoxy-2-methyl-4-nitrobenzene, even after an extended period. What could be the cause?
Answer: This is a frequent issue that can often be traced back to the catalyst or reaction conditions.
-
Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst is susceptible to deactivation. Improper storage, handling, or exposure to atmospheric oxygen can significantly reduce its activity. Additionally, impurities in the starting material or solvent can act as catalyst poisons.
-
Solution: Use a fresh batch of catalyst and handle it under an inert atmosphere as much as possible.[3] Ensure the purity of your starting material and solvent.
-
-
Insufficient Hydrogen Pressure: The reduction of the nitro group is dependent on an adequate supply of hydrogen.
-
Solution: Check your hydrogen source to ensure a consistent and sufficient pressure is maintained.[3] For larger-scale reactions, a regulated hydrogen supply is more reliable than a balloon.
-
-
Low Reaction Temperature: While the reaction is often conducted at room temperature, low ambient temperatures can significantly slow down the reaction rate.
-
Solution: Gentle heating can be applied to initiate or accelerate the reaction. However, monitor the temperature closely to prevent the formation of side products.[3]
-
Formation of Multiple Products
Question: My TLC or GC analysis shows the formation of multiple spots/peaks in addition to my desired product. What are these impurities and how can I prevent them?
Answer: The presence of multiple products often indicates an incomplete reaction or the formation of side products due to suboptimal conditions.
-
Incomplete Reaction: The catalytic hydrogenation of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is stopped prematurely, these intermediates will be present in the final mixture.
-
Solution: Increase the reaction time and continue to monitor the progress until the starting material is fully consumed.[3]
-
-
Side Product Formation: The reactive intermediates (nitroso and hydroxylamine) can undergo condensation reactions with the starting material or the final product to form azoxy and azo compounds, which are often colored.[3]
-
Solution:
-
Increase Catalyst Loading: Partial deactivation of the catalyst can lead to the buildup of intermediates. Increasing the amount of catalyst can help drive the reaction to completion.[3]
-
Optimize Reaction Conditions: Fine-tuning the temperature and hydrogen pressure can minimize the formation of these side products.[3]
-
-
Product Discoloration
Question: The isolated this compound is colored, not the expected off-white or pale solid. Why is this happening?
Answer: Discoloration is typically due to oxidation of the amine product or the presence of colored impurities.
-
Air Oxidation: Aromatic amines are susceptible to oxidation when exposed to air, leading to the formation of colored impurities.[3]
-
Solution: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container, protected from light and air.[3]
-
-
Presence of Azo/Azoxy Compounds: As mentioned earlier, these side products are often colored and can be carried through the workup.
-
Solution: Purify the product using column chromatography or recrystallization to remove these colored impurities.[3]
-
Purification Challenges
Question: I'm having difficulty purifying the crude product. What are the recommended methods?
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: This is a more versatile technique for separating the desired product from side products and unreacted starting material, especially if they have different polarities.
-
Vacuum Distillation: This method is suitable for removing non-volatile impurities.[3]
III. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: It is a solid with a melting point in the range of 57-60°C and a boiling point of approximately 252°C.[2]
Q2: What are the primary applications of this compound in drug development?
A2: It is a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the preparation of triamine pyrimidine derivatives which have shown antitumor properties.[1][2]
Q3: Are there any specific safety precautions to consider when working with this compound and its synthesis?
A3: Yes. The starting material, 1-methoxy-2-methyl-4-nitrobenzene, is a nitroaromatic compound and should be handled with care. The catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). It is essential to work in a well-ventilated fume hood, use appropriate personal protective equipment, and follow established safety protocols for handling flammable and potentially hazardous materials.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common and effective methods for monitoring the reaction.[3] By comparing the reaction mixture to the starting material, you can track the disappearance of the reactant and the appearance of the product.
IV. Process Optimization & Scalability
For scaling up the synthesis of this compound, consider the following:
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale |
| Hydrogen Source | Balloon | Regulated gas cylinder/hydrogenator | Ensures consistent and controllable hydrogen pressure, which is critical for reaction kinetics and safety.[3] |
| Catalyst Handling | Weighed in air (briefly) | Handled in a glove box or under an inert gas blanket | Minimizes catalyst deactivation from atmospheric oxygen, ensuring reproducibility and high yield. |
| Heat Management | Ambient/gentle heating | Jacketed reactor with temperature control | Exothermic nature of hydrogenation requires efficient heat dissipation to prevent runaway reactions and side product formation. |
| Filtration | Buchner funnel with Celite® | Filter press or similar enclosed filtration system | Improves safety by containing the pyrophoric catalyst and allows for more efficient separation on a larger scale. |
Logical Workflow for Troubleshooting Low Yield
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4-Methoxy-3-methylaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylaniline (CAS 136-90-3). This document addresses common challenges and questions regarding the profound impact of solvent choice on the reactivity of this versatile aniline derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Compound Profile: this compound
This compound is an aromatic amine whose reactivity is dominated by the electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups, and to a lesser extent, the methyl (-CH₃) group.[1] These groups enrich the aromatic ring with electron density, making it highly nucleophilic and susceptible to electrophilic attack, particularly at the positions ortho and para to the powerful amino group.[2][3] However, this high reactivity can be a double-edged sword, often leading to challenges that can be mitigated by strategic solvent selection.
| Property | Value | Reference |
| CAS Number | 136-90-3 | [4] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 57-60 °C | [5] |
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is incredibly slow or not proceeding at all. How could the solvent be the issue?
A1: The most common reason for sluggish reactivity is the unintended deactivation of the aniline's nucleophilic amino group by the solvent itself. This is a classic issue of solvent-solute interactions, specifically hydrogen bonding.
-
The Role of the Amino Group: The lone pair of electrons on the nitrogen atom of the -NH₂ group is the primary site of nucleophilicity. For a reaction to occur, this lone pair must be available to attack an electrophile.[6]
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons and can act as hydrogen-bond donors. They form a solvation shell around the amino group, engaging the nitrogen's lone pair in strong hydrogen bonds.[7] This "cages" the lone pair, drastically reducing its availability and lowering the aniline's nucleophilicity.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF) lack acidic protons and cannot act as hydrogen-bond donors. While they can solvate the molecule, they leave the nitrogen lone pair exposed and highly available for reaction, thus promoting higher reaction rates.[7]
-
Troubleshooting Steps:
-
Analyze your solvent: Are you using a protic solvent like an alcohol?
-
Switch to an aprotic solvent: If solubility allows, switch to a polar aprotic solvent such as acetonitrile, THF, or DMF to enhance nucleophilicity.
-
Consider a nonpolar solvent: For some reactions, a nonpolar solvent like toluene or hexane can also be effective, as they interact minimally with the nucleophile.
Methodology:
-
Reaction Setup: For each solvent to be tested (e.g., Hexane, THF, CH₃CN, MeOH), set up an identical reaction in a vial or flask under an inert atmosphere and at a constant temperature.
-
Initiation: Add the electrophile to the solution of this compound in the chosen solvent to start the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot from each reaction and immediately quench it (e.g., by diluting into a vial containing a quenching agent like a primary amine or water) to stop the reaction.
-
Analysis: Analyze the quenched aliquots using a calibrated analytical technique (e.g., LC-MS or GC with an internal standard) to determine the concentration of the remaining this compound.
-
Data Processing: For each solvent, plot the concentration of the starting material versus time. The initial slope of this curve is proportional to the initial reaction rate. By fitting the data to the appropriate rate law, you can extract the rate constant (k) for the reaction in each solvent.
References
- University of California, Davis. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.
- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine.
- MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity.
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
- Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- National Institutes of Health. (2021, August 31). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces.
- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
- SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
Sources
- 1. byjus.com [byjus.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. quora.com [quora.com]
- 7. medlifemastery.com [medlifemastery.com]
- 8. osti.gov [osti.gov]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for Substituted Anilines
For researchers, scientists, and drug development professionals, the accurate quantification of substituted anilines is a critical task. These compounds are not only key intermediates in the synthesis of pharmaceuticals and other industrial chemicals, but they can also be present as process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility. However, an HPLC method is only as reliable as its validation. A rigorously validated method ensures data integrity and compliance with regulatory expectations.
This guide provides an in-depth, experience-driven approach to validating an HPLC method for the determination of substituted anilines. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, offering insights grounded in scientific principles and regulatory compliance. This document is designed to be a self-validating system, providing you with the necessary tools to develop and validate a robust HPLC method for this important class of compounds.
The Foundation: Regulatory Landscape and Scientific Rationale
The validation of analytical procedures is a mandatory requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10] The primary objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][9][11][12][13] For an HPLC method quantifying substituted anilines, this means the method must be able to accurately and precisely measure the concentration of the target aniline(s) in the presence of other components, such as impurities, degradation products, or matrix components.
The ICH guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the foundational document for this process, outlining the necessary validation characteristics.[2][4][11][12] These characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
A Comparative Look at HPLC Columns for Aniline Analysis
The choice of HPLC column is a critical first step in method development and significantly impacts the subsequent validation. For substituted anilines, which are basic compounds, peak tailing can be a common issue. Therefore, columns with high-purity silica and effective end-capping are generally preferred. Below is a comparative overview of two commonly used column chemistries for the analysis of substituted anilines.
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Key Advantages for Aniline Analysis | Potential Considerations |
| C18 (L1) | Octadecylsilyl silica | 1.8 - 5 | Excellent hydrophobic retention, versatile for a wide range of anilines. Widely available from multiple vendors. | Can exhibit peak tailing for basic anilines without mobile phase modifiers. |
| Phenyl-Hexyl (L11) | Phenyl-hexyl bonded silica | 1.8 - 5 | Provides alternative selectivity due to π-π interactions with the aromatic ring of anilines. Can improve resolution of structurally similar anilines. | May have lower hydrophobic retention compared to C18 for some analytes. |
This table presents a generalized comparison. Specific performance will depend on the exact column manufacturer, brand, and the specific aniline analytes.
The Validation Workflow: A Step-by-Step Guide
The following diagram illustrates the logical flow of the HPLC method validation process. Each step builds upon the previous one, creating a comprehensive and robust validation package.
Caption: A typical workflow for HPLC method validation.
Experimental Protocols and Acceptance Criteria
Here, we provide detailed, step-by-step methodologies for each validation parameter, grounded in the principles of scientific integrity.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][14][15]
Experimental Protocol:
-
Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the analyte(s).
-
Placebo Analysis: If analyzing a drug product, inject a solution of the placebo (all excipients without the active pharmaceutical ingredient) to assess for interference.
-
Impurity Spiking: Prepare a solution of the analyte(s) and spike it with known impurities and/or degradation products at a relevant concentration (e.g., at the specification limit). Analyze this solution to demonstrate that the analyte peak is well-resolved from all potential interferents.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to demonstrate that the method can separate the analyte from its degradation products.[16] Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm the homogeneity of the analyte peak.
Acceptance Criteria:
-
No significant interference from the blank or placebo at the retention time of the analyte(s).
-
The analyte peak should be adequately resolved from all known impurities and degradation products (Resolution (Rs) > 2.0 is generally desired).
-
The analyte peak should be spectrally pure in the presence of impurities and degradants, as determined by peak purity analysis.
Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[17][18][19][20][21]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the method. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[19] For the determination of an impurity, the range should cover from the reporting level to 120% of the specification.
-
Inject each standard solution in triplicate.
-
Plot the average peak area response against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the calibration curve should confirm a linear relationship.
| Concentration Level | Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Average Peak Area |
| 80% | 80 | 79850 | 80150 | 79900 | 79967 |
| 90% | 90 | 90100 | 89950 | 90200 | 90083 |
| 100% | 100 | 100200 | 100500 | 100300 | 100333 |
| 110% | 110 | 110300 | 110100 | 110500 | 110300 |
| 120% | 120 | 120600 | 120400 | 120800 | 120600 |
| Linear Regression | r² | Slope | Y-Intercept | ||
| 0.9999 | 1002.5 | 150.3 |
This table presents illustrative data for a linearity study.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[23]
Experimental Protocol:
-
For Drug Substance: Analyze a standard of known purity and compare the result to the certificate of analysis.
-
For Drug Product: Perform a recovery study by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare at least three replicates at each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17][23]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, analyze three different concentrations in the range of the test, in triplicate.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[24]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[16][25][26][27][28][29][30]
Experimental Protocol:
There are several methods for determining LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[25][26]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[28]
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a sufficient number of samples at the determined LOQ concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.[31][32][33][34][35]
Experimental Protocol:
-
Identify critical method parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).[31][32]
-
Deliberately vary these parameters within a realistic range (e.g., mobile phase organic content ±2%, pH ±0.2 units, column temperature ±5°C, flow rate ±10%).
-
Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations.
-
The results of the analysis should not be significantly affected by the variations in the method parameters.
Caption: Key parameters to vary during a robustness study.
Conclusion
A thoroughly validated HPLC method for substituted anilines provides confidence in the analytical data generated, ensuring product quality and regulatory compliance. This guide has provided a comprehensive framework, moving beyond a mere recitation of requirements to explain the underlying scientific principles and practical considerations. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers, scientists, and drug development professionals can establish robust and reliable HPLC methods for the analysis of this critical class of compounds. The self-validating nature of this guide, with its emphasis on causality and authoritative references, empowers you to approach method validation with the rigor and expertise of a seasoned application scientist.
References
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- Altabrisa Group. (2025, September 20).
- AAPS. (2022, October 21).
- U.S. Food and Drug Administration. (2015, July).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy.
- International Council for Harmonis
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Pharmaguideline. (2024, December 11).
- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- European Medicines Agency. (2023, December 14). ICH Q2(R2)
- ProPharma. (2024, June 25).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
- Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
- Altabrisa Group. (2025, September 24).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- MicroSolv. (2020, April 14).
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
- LCGC Intern
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- AMSbiopharma. (2025, July 22).
- Analyst (RSC Publishing).
- Separation Science.
- ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?[Link]
- LCGC International.
- ResearchGate. (2025, August 9).
- Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
- ACS Publications.
- European Medicines Agency. (2023, December 15).
- PubMed.
- Acta Scientific. (2020, March 23).
- GMP-Verlag. (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
- Agilent. (2015, November 20).
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
- International Journal of Research and Review. (2025, August 8).
- Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
- Pharmaguideline. (2025, May 2).
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
- National Institutes of Health.
- LCGC International.
- National Institutes of Health. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. [Link]
- Agilent. Substituted Anilines. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. aaps.ca [aaps.ca]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. ijrrjournal.com [ijrrjournal.com]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 27. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 28. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 29. researchgate.net [researchgate.net]
- 30. actascientific.com [actascientific.com]
- 31. altabrisagroup.com [altabrisagroup.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. researchgate.net [researchgate.net]
- 34. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 35. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Quantification of 4-Methoxy-3-methylaniline by GC-MS
Introduction: The Analytical Imperative for 4-Methoxy-3-methylaniline
This compound (CAS No. 136-90-3) is a structurally specific aromatic amine of significant industrial relevance. It serves as a crucial chemical intermediate, particularly in the pharmaceutical sector, for the synthesis of advanced triamine pyrimidine derivatives recognized for their antitumor properties. The purity and concentration of this precursor are directly correlated with the yield, efficacy, and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust, selective, and sensitive analytical method for the precise quantification of this compound is paramount for quality control in manufacturing, process optimization, and regulatory compliance.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques. It further details a robust, field-tested GC-MS protocol, grounded in established scientific principles, to empower researchers and quality control analysts with a reliable method for the quantification of this key industrial compound.
The Power of GC-MS for Aromatic Amine Analysis
Gas Chromatography-Mass Spectrometry is an analytical cornerstone for the analysis of semi-volatile and thermally stable compounds like this compound. The technique's power lies in its dual-stage process:
-
Gas Chromatographic Separation: The sample is vaporized and separated based on the analyte's boiling point and affinity for the stationary phase within a capillary column. This provides high-resolution separation from matrix components and structurally similar isomers, which is a common challenge in the analysis of aromatic amines.[1]
-
Mass Spectrometric Detection: As components elute from the GC column, they are ionized—typically by electron ionization (EI)—and fragmented into a unique, reproducible pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a "chemical fingerprint." This high degree of specificity allows for unambiguous identification and mitigates the risk of false positives from co-eluting compounds.[2]
For quantitative analysis, GC-MS can be operated in two primary modes:
-
Full Scan: Acquires a complete mass spectrum, which is excellent for qualitative identification of unknown compounds.
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific, characteristic ions of the target analyte. This dramatically increases sensitivity by reducing noise and enhancing the signal-to-noise ratio, making it the preferred mode for trace-level quantification.[3]
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, the selection of an analytical method must be fit-for-purpose. Below is a comparison with other common techniques for the quantification of aromatic amines.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation by volatility/polarity; detection by mass fragmentation. | Separation by polarity; detection by UV absorbance. | Separation by polarity; detection by parent/daughter ion transitions. |
| Selectivity | Very High. Mass spectrum provides definitive structural information. | Moderate. Risk of interference from compounds with similar retention times and UV absorbance. | Extremely High. Specificity from precursor-to-product ion monitoring (MRM) is exceptional. |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL range, especially in SIM mode.[3][4] | High ng/mL to low µg/mL range.[5] | Low pg/mL to fg/mL range. |
| Sample Preparation | May require extraction. Derivatization can be necessary for non-volatile or highly polar amines but is often not needed for compounds like this compound.[6] | Often simpler; direct injection after dilution and filtration is common. | Can allow for direct injection, but susceptible to matrix effects requiring cleanup or dilution.[1] |
| Throughput | Moderate. Typical run times are 15-30 minutes. | High. Faster analysis times are common (5-15 minutes). | High. Can utilize very fast UHPLC separations. |
| Expertise Required | High. Requires expertise in method development and spectral interpretation. | Moderate. Widely used and relatively straightforward to operate. | Very High. Complex instrumentation and method development. |
Key Takeaway: GC-MS offers a superior balance of selectivity and sensitivity for routine quality control of this compound. While LC-MS/MS provides higher sensitivity, its complexity may be unnecessary unless ultra-trace level detection is required. HPLC-UV is a viable, simpler alternative for high-concentration assays but lacks the specificity of mass spectrometric methods.
Detailed Experimental Protocol for GC-MS Quantification
This protocol is a robust starting point for the quantification of this compound and should be validated according to ICH Q2(R1) guidelines for its intended use.[7][8][9]
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): 3,4-Dimethylaniline or a deuterated analog of the analyte.
-
Solvent: HPLC-grade Methanol or Ethyl Acetate.
-
Reagents: Sodium Sulfate (anhydrous).
Preparation of Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Fortify each calibration standard with the internal standard to a constant concentration (e.g., 5 µg/mL).
Sample Preparation
-
Accurately weigh an appropriate amount of the sample matrix expected to contain this compound.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical analyte concentration within the calibration range.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Add the internal standard to the same final concentration as in the calibration standards.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides good selectivity for aromatic amines. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Vol. | 1 µL, Split mode (e.g., 20:1) | Split injection prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates the analyte from solvent and potential impurities. |
| Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy creates reproducible fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Standard operating temperature for robust ionization. |
| Acquisition | Full Scan (m/z 40-200) for identification; SIM for quantification | Full scan confirms identity; SIM provides maximum sensitivity for quantification. |
| SIM Ions | Quantifier: m/z 137 (M+•); Qualifiers: m/z 122 ([M-CH3]+), m/z 108 | The molecular ion (m/z 137) is typically the most abundant and specific. The fragment from the loss of a methyl group (m/z 122) is a key qualifier. |
Visual Workflow: GC-MS Quantification of this compound
Caption: End-to-end workflow for the quantification of this compound.
Method Validation & Performance Characteristics
A fully validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as defined by ICH Q2(R1) guidelines, are summarized below with expected performance criteria for this type of analysis.[10][11]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis; no interfering peaks at the retention time of the analyte in blank or placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. | Mean recovery of 90.0% to 110.0% at three concentration levels (low, medium, high). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 15%Intermediate Precision (Inter-day): RSD ≤ 20% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10:1 with acceptable precision and accuracy. |
Conclusion
Gas Chromatography-Mass Spectrometry stands out as the premier technique for the reliable quantification of this compound in industrial and research settings. Its inherent selectivity, derived from chromatographic separation and mass-based detection, provides a high degree of confidence in analytical results. The detailed protocol and validation framework presented in this guide offer a comprehensive, scientifically-grounded approach for implementation. By leveraging the power of GC-MS, scientists can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of therapeutic agents.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Skipper, P. L., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-7. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- PubChem. 3-Methyl-4-methoxybenzenamine.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
- NIST. Benzenamine, 4-methoxy-. NIST Chemistry WebBook. [Link]
- Tautenhahn, R., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4839–4849. [Link]
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- PubChemLite. This compound. [Link]
- ResearchGate. (2018).
- KNAUER. (n.d.).
- Reddy, M. Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(3), 624-628. [Link]
- University of Arizona.
- Jackowski, M.
Sources
- 1. agilent.com [agilent.com]
- 2. whitman.edu [whitman.edu]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. starodub.nl [starodub.nl]
The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-3-methylaniline Derivatives
For decades, the substituted aniline scaffold has served as a cornerstone in medicinal chemistry, prized for its versatile role in crafting targeted therapeutics.[1] Within this esteemed class of molecules, 4-methoxy-3-methylaniline emerges as a particularly compelling building block, especially in the pursuit of novel kinase inhibitors and antimicrobial agents. This guide, intended for researchers and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of this compound derivatives. We will dissect how subtle molecular modifications can profoundly influence biological activity, offering a comparative analysis supported by experimental data to inform future drug design endeavors.
Substituted anilines are a common feature in a multitude of pharmaceuticals due to their capacity to form key interactions with biological targets.[1] However, their application is not without challenges, as they can be susceptible to metabolic instability and potential toxicity.[2][3] This underscores the critical importance of SAR studies to fine-tune the pharmacological properties of aniline-containing compounds, enhancing their efficacy while mitigating adverse effects.[2]
Comparative Analysis of Biological Activity: Kinase Inhibition
The this compound moiety is frequently incorporated into heterocyclic scaffolds, such as pyrimidines and quinazolines, to generate potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways implicated in cancer.
A notable example is the development of 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors.[4] The following table summarizes the SAR of a series of these compounds, highlighting the impact of substitutions on the aniline ring.
| Compound ID | R Group (Substitution on a Secondary Scaffold) | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |
| 17c | 4-(4-acetylpiperazin-1-yl)phenyl | 6.4 ± 1.8 | 26.1 ± 7.7 |
| 13e | 4-(4-acetylpiperazin-1-yl)phenyl (different core) | - | - |
| 13i | 4-(2-((2-(diethylamino)ethyl)amino)acetamido)phenyl | - | - |
| 13g | 4-(piperidin-3-ylcarbamoyl)phenyl | - | - |
| Data presented for compound 17c is from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[5] While the other compounds listed are from the same study, their direct linkage to a this compound core is not specified, but they serve to illustrate the types of modifications made to the aniline substituent. |
Key SAR Insights for Kinase Inhibition:
-
The Role of the Methoxy Group: The methoxy group at the 4-position of the aniline ring can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule, contributing to binding affinity.
-
Substitutions on the Aniline Nitrogen: The nature of the substituent on the aniline nitrogen is critical for potency and selectivity. In many kinase inhibitors, this nitrogen forms a crucial hydrogen bond with the hinge region of the kinase domain.[6]
-
The Methyl Group: The methyl group at the 3-position can provide beneficial steric interactions within the binding pocket and can also modulate the electronic properties of the aniline ring.
Antimicrobial Activity of Related Structures
While specific data on the antimicrobial activity of a broad series of this compound derivatives is limited, studies on structurally related compounds provide valuable insights. For instance, a series of fatty acid amides derived from 4-methoxybenzylamine have been synthesized and evaluated for their antimicrobial properties.
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 12 | 125 |
| S. aureus | 14 | 62.5 | |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 18 | 31.25 |
| S. aureus | 20 | 15.62 | |
| N-(4-methoxybenzyl)oleamide | E. coli | 15 | 62.5 |
| S. aureus | 16 | 31.25 | |
| Data from a study on fatty acid derived 4-methoxybenzylamides.[7] |
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The long fatty acid chains contribute to the lipophilicity of the molecules, which can be crucial for their ability to penetrate bacterial cell membranes.
-
Hydrogen Bonding: The amide linkage provides a hydrogen bond donor and acceptor, which can be important for target interaction.
-
Hydroxyl Group: The presence of a hydroxyl group on the fatty acid chain, as seen in the most active compound, significantly enhances both antibacterial and antifungal activity, likely by introducing an additional point for hydrogen bonding or altering the molecule's polarity.[7]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of the corresponding nitrobenzene derivative.[4][8]
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (e.g., 100 mL).[4][8]
-
Seal the reaction vessel and flush it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., 1 atm) at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16 hours.[8]
-
Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4][8]
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.[4][8]
-
If necessary, the crude product can be purified by recrystallization or column chromatography.[8]
In Vitro Kinase Inhibition Assay (Representative)
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against a target kinase, based on methodologies for EGFR kinase inhibition assays.[9]
Materials:
-
Recombinant human kinase (e.g., EGFR, Mer, c-Met)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound, the kinase, and the substrate peptide to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the phosphorylation of the substrate.
-
Read the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a valuable starting point for the development of bioactive molecules, particularly in the realm of kinase inhibitors. The structure-activity relationship of its derivatives is a complex interplay of electronic and steric factors. As demonstrated, modifications to the core scaffold to which the aniline is attached, as well as substitutions on the aniline itself, can lead to significant changes in potency and selectivity. The insights and experimental protocols provided in this guide aim to equip researchers with the foundational knowledge to rationally design and evaluate novel this compound derivatives with improved therapeutic potential. Future work should focus on systematic explorations of this scaffold against a wider range of biological targets to fully unlock its potential in drug discovery.
References
- Cresset Group. Aniline replacement in drug-like compounds. 2024.
- Sugunakala, G. & Selvaraj, S. In-silico Screening and Molecular Docking Studies of Novel Pyridopyrimidine Analogues as Potent Inhibitors for EGFR in Non-small Cell Lung Cancer. International Journal of Pharmaceutical Sciences and Research. 2017;8(3):1264-1274.
- BioPartner UK. Cresset Blog: Aniline replacement in drug-like compounds. 2024.
- Boschelli, D. H. 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Current Topics in Medicinal Chemistry.
- Asghar, F., et al. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society.
- Hermawati, E., et al. New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. Chemical Methodologies. 2025;10(3):294-314.
- Liu, Y., et al. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters. 2010;20(5):1573-7.
- Zhang, J., et al. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline.
- Al-Suwaidan, I. A., et al. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. 2022;27(23).
- El-Sayed, N. N. E., et al. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances.
- Ghosh, S., et al. Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics. 2022.
- Gu, H., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.
- Al-Warhi, T., et al. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules.
- PubChemLite. This compound (C8H11NO).
- PubChem. 4-fluoro-3-methoxy-N-methylaniline.
- Li, Y., et al. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.
- Singh, A., et al. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
A Spectroscopic Journey: From Nitrophenol to a Methoxy-Methylaniline Building Block
An In-depth Comparative Analysis of 4-Methoxy-3-methylaniline and Its Precursors
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This compound serves as a valuable building block in the synthesis of a variety of target molecules. Understanding its spectroscopic signature in relation to its precursors is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its formation. This guide provides a detailed comparative analysis of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound and its key precursors, 2-methyl-4-nitrophenol and 4-methoxy-3-methylnitrobenzene.
The synthetic transformation from a nitrophenol to the final aniline derivative involves distinct changes in functional groups, which are clearly reflected in their respective spectra. This analysis will delve into the characteristic spectroscopic features at each stage, providing researchers with a practical framework for identifying these compounds and understanding the structural transformations that occur during the synthesis.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound from 2-methyl-4-nitrophenol is a common two-step process. The first step involves the methylation of the hydroxyl group of 2-methyl-4-nitrophenol to form 4-methoxy-3-methylnitrobenzene. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, this compound.[1]
Caption: Synthetic route to this compound.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
Infrared spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transformation from 2-methyl-4-nitrophenol to this compound presents clear and distinguishable changes in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 2-methyl-4-nitrophenol | 3200-3600 (broad), ~1520 & ~1340, ~1200 | O-H (hydroxyl), N-O (nitro group), C-O (phenol) |
| 4-methoxy-3-methylnitrobenzene | ~2950, ~1520 & ~1340, ~1250 & ~1050 | C-H (methyl/methoxy), N-O (nitro group), C-O (ether) |
| This compound | 3300-3500 (two bands), ~2950, ~1620, ~1250 & ~1050 | N-H (primary amine), C-H (methyl/methoxy), N-H (scissoring), C-O (ether) |
The most notable changes observed in the IR spectra are the disappearance of the broad O-H stretch of the phenol in the first step, replaced by the C-O stretching of the ether group. In the second step, the strong absorptions corresponding to the nitro group vanish and are replaced by the characteristic two-band N-H stretching of the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample has fully dissolved; gentle warming or sonication can be used if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR Spectral Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-methyl-4-nitrophenol | ~10.5 | singlet | -OH |
| ~8.0 | doublet | Ar-H | |
| ~7.8 | doublet of doublets | Ar-H | |
| ~7.0 | doublet | Ar-H | |
| ~2.3 | singlet | -CH₃ | |
| 4-methoxy-3-methylnitrobenzene | ~7.9 | doublet | Ar-H |
| ~7.7 | doublet of doublets | Ar-H | |
| ~7.0 | doublet | Ar-H | |
| ~3.9 | singlet | -OCH₃ | |
| ~2.3 | singlet | -CH₃ | |
| This compound [1] | ~6.7 | doublet | Ar-H |
| ~6.5 | doublet of doublets | Ar-H | |
| ~6.5 | doublet | Ar-H | |
| ~3.8 | singlet | -OCH₃ | |
| ~3.3 | broad singlet | -NH₂ | |
| ~2.2 | singlet | -CH₃ |
The disappearance of the phenolic proton signal at a very downfield chemical shift (~10.5 ppm) is a clear indicator of the methylation of the hydroxyl group. The appearance of a singlet at around 3.9 ppm confirms the formation of the methoxy group. In the final step, the reduction of the nitro group to an amine results in a significant upfield shift of the aromatic protons due to the electron-donating nature of the amine group. A broad singlet corresponding to the amine protons appears around 3.3 ppm.[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a high-energy electron beam in the ion source.
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Caption: A simplified workflow for EI-Mass Spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| 2-methyl-4-nitrophenol | C₇H₇NO₃ | 153.14 | 153 (M⁺), 123, 107, 77 |
| 4-methoxy-3-methylnitrobenzene | C₈H₉NO₃ | 167.16 | 167 (M⁺), 137, 121, 91 |
| This compound | C₈H₁₁NO | 137.18 | 137 (M⁺), 122, 106, 94 |
The mass spectra clearly show the expected increase in molecular weight from 153 to 167 upon methylation, and the subsequent decrease to 137 upon reduction of the nitro group to an amine, which involves the loss of two oxygen atoms and the addition of two hydrogen atoms. The fragmentation patterns also differ significantly, reflecting the changes in the molecular structure at each synthetic step. For instance, the loss of a nitro group (NO₂) is a common fragmentation pathway for the precursors, while the final product will show fragmentation patterns characteristic of anilines and ethers.
Conclusion
The spectroscopic comparison of this compound and its precursors, 2-methyl-4-nitrophenol and 4-methoxy-3-methylnitrobenzene, provides a clear and instructive example of how IR, NMR, and MS can be used in concert to monitor a chemical reaction and characterize the structures of the starting material, intermediate, and final product. Each technique offers unique and complementary information, allowing for a comprehensive and unambiguous analysis of the chemical transformations. This guide serves as a valuable resource for researchers in synthetic chemistry, providing the foundational spectroscopic data and interpretation needed for the successful synthesis and characterization of this important chemical intermediate.
References
- ResearchGate. (PDF) 2-Methyl-4-nitrophenol.
- The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- PubChem. Methyl 4-methoxy-3-nitrobenzoate.
- PubChem. 2-Methyl-4-nitrophenol.
- The Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
- Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File.
- ACS Publications. Supporting Information.
- PubChem. 1-Methoxy-4-methyl-2-nitrobenzene.
- NIST WebBook. Phenol, 4-methyl-2-nitro-.
- PubChem. 4-fluoro-3-methoxy-N-methylaniline.
- The Automated Topology Builder (ATB) and Repository. 2-Methyl-4-nitrophenol | C7H7NO3 | MD Topology | NMR | X-Ray.
- PubChemLite. This compound (C8H11NO).
- PubChem. 4-Methyl-2-nitrophenol.
- MPG.PuRe. Supporting Information.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental).
- The Royal Society of Chemistry. Supporting information for.
- The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
- ResearchGate. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline.
- ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Patsnap. Preparation method of 4-methoxy-2-nitroaniline - Eureka.
Sources
A Comparative Guide to Analytical Method Development for 4-Methoxy-3-methylaniline
In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) or a key starting material is paramount. 4-Methoxy-3-methylaniline, a crucial intermediate in the synthesis of various compounds, including triamine pyrimidine derivatives with antitumor properties, demands rigorous analytical oversight to ensure its purity, stability, and quality.[1][2] This guide provides an in-depth comparison of analytical methodologies for this compound (CAS No. 136-90-3), moving beyond mere protocols to explore the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and develop analytical methods that are not only robust and reliable but also fit for their intended purpose.
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical technique is the most critical decision in method development. For a substituted aromatic amine like this compound, which is a solid with a melting point of 57-60 °C and a boiling point of approximately 252 °C, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.[1][3] The choice between them is dictated by the specific analytical objective, such as routine quality control (QC), impurity profiling, or stability testing.
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for non-volatile, polar, and thermally sensitive compounds.[4][5] Given that this compound is a solid at room temperature, HPLC provides a robust platform for its analysis without the need for high-temperature vaporization, which could risk thermal degradation.[5] Its versatility is further enhanced by a wide array of detectors, making it a workhorse in pharmaceutical analysis.[4]
-
Gas Chromatography (GC): GC is the preferred method for volatile and semi-volatile compounds.[6] Its high resolving power and sensitivity, especially when coupled with a Mass Spectrometry (MS) detector, make it ideal for separating and identifying trace-level impurities.[6] The thermal stability of this compound allows for its analysis by GC, which is often used to monitor the progress of its synthesis.[7]
The following workflow outlines the logical progression from technique selection to full method validation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-Methoxy-3-methylaniline: An Analysis of Structure, Reactivity, and Performance Against Other Substituted Anilines
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of a molecular building block is a critical decision that dictates the trajectory of a research program. Substituted anilines are a cornerstone of this chemical toolbox, offering a versatile scaffold for constructing complex molecular architectures. Among these, 4-Methoxy-3-methylaniline (CAS 136-90-3) has emerged as a compound of significant interest, primarily for its role as a key intermediate in the synthesis of advanced therapeutic agents, including triamine pyrimidine derivatives with potent antitumor properties.[1][2]
This guide provides an in-depth, objective comparison of this compound with a curated selection of other substituted anilines: 4-Methoxyaniline , 3-Methylaniline , and 4-Chloroaniline . The rationale for this selection is to juxtapose this compound against its parent monosubstituted analogues and an aniline bearing an electron-withdrawing group. By examining their physicochemical properties, electronic characteristics, and reactivity, this guide will equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Comparative Physicochemical Properties
The physical properties of a reagent are fundamental to its handling, storage, and application in chemical reactions. The seemingly minor structural variations among these anilines lead to notable differences in their melting points, boiling points, and solubility profiles. These properties are dictated by factors such as molecular weight, polarity, and the capacity for intermolecular interactions like hydrogen bonding.
This compound is a solid at room temperature, with a melting point of 57-60°C.[1][3] Its structure, featuring two electron-donating substituents, results in a molecular weight and polarity that contribute to its solid state. In contrast, 3-Methylaniline is a liquid, a consequence of its lower molecular weight and potentially weaker crystal lattice forces.[4] 4-Methoxyaniline and 4-Chloroaniline, both solids, have melting points influenced by their respective substituents' contributions to molecular symmetry and intermolecular forces.[5][6]
| Property | This compound | 4-Methoxyaniline | 3-Methylaniline | 4-Chloroaniline |
| CAS Number | 136-90-3[7] | 104-94-9[5] | 108-44-1[4] | 106-47-8[8] |
| Molecular Formula | C₈H₁₁NO[3] | C₇H₉NO[5] | C₇H₉N[4] | C₆H₆ClN[9] |
| Molecular Weight | 137.18 g/mol [3] | 123.15 g/mol [5] | 107.16 g/mol [4] | 127.57 g/mol [9] |
| Appearance | Dark red solid[1] | Pale yellow crystalline solid[5] | Colorless to pale yellow liquid[4] | White or pale yellow solid[9] |
| Melting Point | 57-60 °C[3] | 56-59 °C[10] | -30.5 °C[4] | 69-72.5 °C[8][9] |
| Boiling Point | 252.03 °C[1] | 243 °C[11] | 203-204 °C[12] | 232 °C[8] |
| Solubility | Slightly soluble in chloroform and methanol.[1] | Moderately soluble in water; soluble in ethanol, ether.[5] | Slightly soluble in water; soluble in ethanol, ether.[4][12] | Soluble in hot water and organic solvents.[6] |
Electronic Effects and Chemical Reactivity: A Tale of Two Influences
The reactivity of an aniline is fundamentally governed by the electron density on the nitrogen atom and the aromatic ring. This is modulated by the inductive and resonance effects of the substituents.[13]
-
Inductive Effect: The polarization of a sigma (σ) bond due to the electronegativity of a nearby atom.
-
Resonance Effect: The delocalization of pi (π) electrons through a conjugated system, which can either donate or withdraw electron density.
The interplay of these effects determines the aniline's basicity and its propensity to undergo electrophilic aromatic substitution.[14]
-
This compound: This molecule benefits from two electron-donating groups (EDGs). The methoxy (-OCH₃) group is a strong resonance donor (+R) and a moderate inductive withdrawer (-I). The methyl (-CH₃) group is a weak inductive donor (+I). The cumulative effect is a significant increase in electron density on the aromatic ring and the nitrogen atom, making it a strong nucleophile and a relatively strong base among anilines.
-
4-Methoxyaniline: The para-methoxy group strongly donates electron density via resonance, increasing the basicity compared to aniline.[15]
-
3-Methylaniline: The methyl group at the meta position donates electron density primarily through its inductive effect, which enhances basicity, albeit less dramatically than a para-methoxy group.[4][14]
-
4-Chloroaniline: The chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). While it can donate electron density via resonance (+R), the inductive effect dominates, reducing the electron density on the nitrogen. Consequently, 4-chloroaniline is significantly less basic than aniline.[14][15]
The basicity, quantified by the pKa of the conjugate acid, is a direct measure of the availability of the nitrogen's lone pair.[13] Electron-donating groups increase the pKa (stronger base), while electron-withdrawing groups decrease it.[16][17]
Caption: Electronic effects of substituents on aniline properties.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in EAS reactions. The additional substituents on the ring further modulate this reactivity.
-
This compound: With three activating groups (-NH₂, -OCH₃, -CH₃), this ring is highly activated towards electrophilic attack. The substitution pattern will be directed by the powerful amino and methoxy groups to the positions ortho and para to them.
-
4-Methoxyaniline & 3-Methylaniline: Both are more reactive than aniline due to their electron-donating substituents.[15]
-
4-Chloroaniline: The chloro group is deactivating overall (due to its strong -I effect) but is an ortho-, para-director. Therefore, EAS reactions will be slower than for aniline.[15]
The expected order of reactivity towards an electrophile would be: This compound > 4-Methoxyaniline > 3-Methylaniline > 4-Chloroaniline
Caption: Generalized workflow for electrophilic aromatic substitution.
Spectroscopic Signatures
The structural differences are clearly reflected in their spectroscopic data.
| Compound | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Key IR Signals (approx. cm⁻¹) |
| This compound | 6.50-6.70 (Ar-H), 3.77 (s, 3H, -OCH₃), 3.29 (br s, 2H, -NH₂), 2.18 (s, 3H, -CH₃)[18] | ~3400-3300 (N-H stretch), ~1250 (C-O stretch) |
| 4-Methoxyaniline | 6.6-6.8 (m, 4H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.4 (br s, 2H, -NH₂) | ~3450-3350 (N-H stretch), ~1240 (C-O stretch) |
| 3-Methylaniline | 6.5-7.1 (m, 4H, Ar-H), 3.6 (br s, 2H, -NH₂), 2.3 (s, 3H, -CH₃) | ~3430-3350 (N-H stretch) |
| 4-Chloroaniline | 6.6-7.1 (m, 4H, Ar-H), 3.7 (br s, 2H, -NH₂) | ~3480-3390 (N-H stretch), ~1100 (C-Cl stretch) |
Note: Exact spectroscopic values can vary based on solvent and concentration.
The electron density at the nitrogen atom influences the N-H stretching frequency in the IR spectrum; higher electron density generally leads to a lower frequency. The chemical shifts in ¹H NMR are also diagnostic, with electron-donating groups shielding aromatic protons (shifting them upfield to lower ppm values).
Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are based on established methodologies and provide a framework for synthesis and analysis.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via catalytic hydrogenation of the corresponding nitro compound, a robust and high-yielding method.[18][19]
Causality: Catalytic hydrogenation is chosen for its high efficiency and clean conversion of nitro groups to amines. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation. Methanol is an excellent solvent that solubilizes the starting material and does not interfere with the reaction.[19]
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene (1 equivalent)
-
10% Palladium on carbon (Pd/C) (approx. 0.15 g per 10 g of starting material)
-
Methanol (analytical grade)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® for filtration
-
Reaction vessel (e.g., round-bottom flask or hydrogenation vessel)
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (e.g., 100 mL).[18]
-
Carefully add 10% Pd/C (e.g., 1.5 g) to the solution under an inert atmosphere if possible.[18]
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere.
-
Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.[18]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed (typically 12-16 hours).[19]
Work-up and Purification:
-
Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.
-
Wash the filter cake with a small amount of methanol to recover all the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly or purified further by recrystallization or column chromatography if necessary.[19]
Conclusion
The comparative analysis reveals that this compound is a highly activated and versatile aniline derivative. Its unique substitution pattern, featuring two distinct electron-donating groups, endows it with enhanced nucleophilicity and basicity compared to its monosubstituted counterparts like 4-methoxyaniline and 3-methylaniline, and vastly greater reactivity than anilines bearing deactivating groups such as 4-chloroaniline.
This heightened reactivity is a double-edged sword; while it facilitates desired transformations, it may also necessitate more controlled reaction conditions to avoid side products. However, it is precisely this tailored electronic profile that makes this compound an invaluable precursor in the synthesis of complex, biologically active molecules, particularly in the development of modern pharmaceuticals.[2] Understanding its performance relative to other anilines allows chemists to harness its specific properties, paving the way for more efficient and innovative synthetic strategies.
References
- Vertex AI Search. (2024-02-20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?Source
- Chemistry Steps. Basicity of Amines. Source
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-17). The Chemical Properties and Industrial Significance of this compound. Source
- Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Source
- Sigma-Aldrich. This compound 98. Source
- YouTube. (2020-06-13). Effect of Substituents on the Basicity of Anilines. Source
- Solubility of Things. 3-Methylaniline. Source
- Santa Cruz Biotechnology. This compound. Source
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxyaniline (CAS:104-94-9)
- Benchchem. A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. Source
- Chemistry LibreTexts. (2025-02-24). 24.4: Basicity of Arylamines. Source
- Solubility of Things. p-Anisidine. Source
- PubChem. 4-Chloroaniline. Source
- ChemicalBook. 4-Chloroaniline CAS#: 106-47-8. Source
- ChemBK. 4-methoxyaniline. Source
- Wikipedia. 4-Chloroaniline. Source
- ChemicalBook. This compound synthesis. Source
- ChemBK. (2024-04-09). 3-Methylaniline. Source
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-13). The Role of this compound in Modern Pharmaceutical Synthesis. Source
- Benchchem. Technical Support Center: Synthesis of this compound. Source
- PubChem. 3-Methyl-4-methoxybenzenamine. Source
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chembk.com [chembk.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 17. m.youtube.com [m.youtube.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 4-Methoxy-3-methylaniline Derivatives and Their Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of 4-methoxy-3-methylaniline derivatives versus their structural analogs. We will delve into the structure-activity relationships that govern their efficacy as anticancer and antimicrobial agents, supported by experimental data and detailed protocols.
Introduction: The Versatile Scaffold of this compound
This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of compounds with therapeutic potential.[1][2] Its aromatic amine structure, adorned with a methoxy and a methyl group, provides a scaffold that can be readily modified to interact with various biological targets, including enzymes and receptors.[1] The electronic properties of the methoxy and methyl groups influence the molecule's reactivity and binding affinities, making it a compelling starting point for the development of novel therapeutic agents.[1]
Comparative Biological Activity: Derivatives vs. Analogs
The biological activity of compounds derived from this compound can be significantly altered by either adding functional groups to the core scaffold (derivatives) or by modifying the core structure itself, such as by changing the position of the existing substituents (analogs).
Anticancer Activity: A Tale of Substituents and Positioning
The quest for novel anticancer agents has led to extensive exploration of aniline derivatives. The strategic placement of substituents on the aniline ring can dramatically influence cytotoxicity and the mechanism of cell death.
Derivatives of this compound:
The introduction of additional functional groups to the this compound core can enhance its anticancer properties. For instance, the incorporation of this moiety into larger heterocyclic systems, such as quinazolines, has yielded potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). In a series of 3-methylquinazolinone derivatives, the presence of a substituted anilino group was found to be crucial for activity. For example, a derivative featuring a 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide structure demonstrated potent antiproliferative activity against several cancer cell lines, with IC50 values significantly lower than the reference drug Gefitinib in some cases.[3]
Analogs of this compound:
The spatial arrangement of the methoxy and methyl groups is critical. A study on indolyl-pyridinyl-propenones revealed that shifting a methoxy group from the 5-position to the 6-position on an indole ring, an analog of the aniline scaffold, completely altered the mechanism of action from inducing methuosis to causing microtubule disruption.[4] This highlights the profound impact of isomeric positioning on the biological outcome.
Furthermore, replacing the methoxy group with other substituents can also modulate activity. In a series of quinazoline-based kinase inhibitors, the substitution of a methoxy group with a deuterated methoxy group in one analog led to a better inhibition constant.[5] The replacement of a methoxy group with a hydroxyl group has also been shown to significantly impact cytotoxic effects in methoxyflavone analogs.[6]
| Compound Type | Modification | Biological Activity | Key Findings |
| Derivative | Incorporation into a 3-methylquinazolinone scaffold with additional substitutions | Potent antiproliferative activity against A431, A549, MCF-7, and NCI-H1975 cancer cell lines. | Some derivatives showed higher potency than the reference drug Gefitinib.[3] |
| Analog | Shifting the position of a methoxy group on a related indole scaffold | Switched the mechanism of cell death from methuosis to microtubule disruption. | The isomeric position of the methoxy group is a critical determinant of the biological mechanism.[4] |
| Analog | Replacement of a methoxy group with a deuterated methoxy group | Improved inhibition constant against certain tyrosine kinases. | Deuteration can enhance the inhibitory potential of a compound.[5] |
| Analog | Replacement of a methoxy group with a hydroxyl group | Significantly altered cytotoxic effects in methoxyflavone analogs. | The nature of the substituent at the 4-position has a profound effect on anticancer activity.[6] |
Antimicrobial Activity: The Influence of Structural Modifications
Substituted aniline derivatives have also shown promise as antimicrobial agents. The electronic and steric properties of the substituents play a crucial role in their ability to inhibit the growth of bacteria and fungi.
Derivatives of this compound:
The antimicrobial efficacy of aniline derivatives can be enhanced by the addition of various functional groups. For instance, the synthesis of Schiff's bases from aniline derivatives by reacting them with substituted aromatic aldehydes has yielded compounds with significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] The presence of electron-withdrawing groups on the arylidene ring of these derivatives was found to increase their antibacterial effectiveness.[7]
Analogs of this compound:
The nature and position of substituents on the aniline ring are critical for antimicrobial activity. In a study of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, it was observed that aniline moieties with hydrophilic substituents resulted in weaker activity compared to those with nonpolar substituents.[6] Increasing the size of halogen substituents on the aniline ring led to increased lipophilicity and a corresponding increase in antibacterial activity.[6] This suggests that for analogs of this compound, replacing the methyl group with a larger halogen could potentially enhance antimicrobial potency.
| Compound Type | Modification | Target Organisms | Key Findings |
| Derivative | Formation of Schiff's bases with various substituted aldehydes | Staphylococcus aureus, Escherichia coli | Electron-withdrawing groups on the arylidene ring enhance antibacterial activity.[7] |
| Analog | Substitution with different functional groups on the aniline ring | Gram-positive and Gram-negative bacteria | Hydrophilic substituents weaken activity, while larger halogen substituents that increase lipophilicity enhance it.[6] |
Structure-Activity Relationship (SAR) Insights
The observed differences in the biological activities of this compound derivatives and their analogs can be rationalized through Structure-Activity Relationship (SAR) studies.
Key SAR Principles:
-
Electronic Effects: The electron-donating nature of the methoxy group and the weak electron-donating nature of the methyl group on the aniline ring influence the nucleophilicity of the amino group and the overall electron density of the aromatic ring.[3] These electronic properties are crucial for interactions with biological targets. The introduction of electron-withdrawing groups, such as halogens, can significantly alter these properties and, consequently, the biological activity.[6][7]
-
Steric Factors: The size and shape of the substituents play a vital role. The bulkiness of a substituent can either promote or hinder the binding of the molecule to its target. For example, the replacement of a smaller methyl group with a larger one, or the introduction of bulky groups at specific positions, can impact the compound's fit within a receptor's binding pocket.
-
Lipophilicity: The overall lipophilicity of the molecule, which is influenced by its substituents, affects its ability to cross cell membranes and reach its intracellular target. As seen in the antimicrobial analogs, increasing lipophilicity through the addition of larger halogens can lead to enhanced activity.[6]
-
Positional Isomerism: As demonstrated in the anticancer analogs, the precise location of substituents on the aromatic ring is critical and can lead to different pharmacological profiles and mechanisms of action.[4]
Caption: Structure-Activity Relationship (SAR) of this compound.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below is a representative protocol for assessing the cytotoxic activity of novel compounds, a common assay in anticancer drug discovery.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The biological activity of this compound derivatives and their analogs is a rich field of study with significant implications for drug discovery. The evidence presented in this guide underscores the critical importance of subtle structural modifications in determining the potency and mechanism of action of these compounds. A thorough understanding of the structure-activity relationships, supported by robust experimental validation, is essential for the rational design of novel and effective therapeutic agents. Future research should continue to explore the vast chemical space around the this compound scaffold to unlock its full therapeutic potential.
References
- Alghamdi, S., et al. (2022). Synthesis, Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives. Indian Journal of Heterocyclic Chemistry, 32, 71–76. [Link]
- Hansa, R.K.C., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12, 1690–1697. [Link]
- Kandil, S., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 122, 547-557. [Link]
- Hermawati, E., et al. (2025). New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. Chemical Methodologies, 10(3), 294-314. [Link]
- Li, X., et al. (2017). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1159-1166. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Modern Pharmaceutical Synthesis.
- Mokale, S. N., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6539. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validated Purity Assay of 4-Methoxy-3-methylaniline
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which the integrity of research and the safety of therapeutics are built. 4-Methoxy-3-methylaniline, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of validated analytical methods for determining the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, ensuring each assay is a self-validating system. Our approach is grounded in the principles of scientific integrity, drawing from established pharmacopeial standards and validation guidelines.
Understanding the Analyte and its Potential Impurities
Before delving into analytical methodologies, it is crucial to understand the potential impurity landscape of this compound. A common synthetic route involves the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.[1][2]
This process, while generally efficient, can introduce several classes of impurities that a robust analytical method must be able to separate and quantify:
-
Starting Material: Residual 1-methoxy-2-methyl-4-nitrobenzene.
-
Incompletely Reduced Intermediates: Species such as nitroso and hydroxylamine derivatives.
-
Side-Reaction Products: Condensation of intermediates can lead to the formation of colored impurities like azoxy and azo compounds.[1]
-
Positional Isomers: Impurities arising from the starting materials used in the synthesis of the nitro-aromatic precursor.
A validated purity assay must, therefore, be specific enough to distinguish the main component from these structurally similar compounds.
Comparative Analysis of Purity Assay Methods
We will now compare three orthogonal analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Diazotization Titration. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the level of sensitivity required, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
Reverse-phase HPLC is arguably the most powerful and versatile technique for assessing the purity of pharmaceutical intermediates.[3] Its high resolving power allows for the separation of the main component from closely related impurities, making it ideal for both purity determination and impurity profiling.
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Rationale for Method Design:
-
Column: A C18 column is the workhorse for reverse-phase chromatography, offering excellent hydrophobic selectivity for aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer provides the necessary polarity to elute the compounds. The buffer (e.g., phosphate) helps to maintain a consistent pH, which is critical for the reproducible ionization state of the amine, thereby ensuring consistent retention times. An ion-pairing agent like hexanesulfonic acid can be added to improve the retention and peak shape of the basic aniline compound.[1]
-
Detection: UV detection is well-suited for aromatic amines, which typically exhibit strong chromophores. The detection wavelength should be chosen at the absorbance maximum of this compound for optimal sensitivity.
Experimental Protocol: RP-HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~25 mg of this compound and dissolve in 50 mL of mobile phase. |
| Reference Standard | A certified reference standard of this compound should be used.[4][5] |
Workflow for HPLC Purity Assay
Caption: HPLC experimental workflow for purity analysis.
Method Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantitation for specified impurities.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Volatile Impurity Detection
GC-MS is an excellent alternative, particularly for its high specificity and its ability to analyze volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the unequivocal identification of impurities.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.
Rationale for Method Design:
-
Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is generally suitable for the separation of aniline derivatives.
-
Injection: A splitless injection is often preferred for trace impurity analysis to ensure maximum transfer of the sample onto the column.
-
Temperature Program: A temperature gradient is employed to ensure the efficient elution of compounds with a range of boiling points, from volatile impurities to the higher-boiling main component.
-
MS Detection: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.
Experimental Protocol: GC-MS Method
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methylene chloride. |
Workflow for GC-MS Purity Assay
Caption: GC-MS experimental workflow for purity and impurity ID.
Diazotization Titration: A Classic Quantitative Method
For a straightforward assay of the primary aromatic amine content, diazotization titration is a reliable and cost-effective method.[4][5][6] It does not provide an impurity profile but gives an accurate measure of the total primary aromatic amine content.
Principle: The primary aromatic amine group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) in a 1:1 stoichiometric ratio to form a stable diazonium salt. The endpoint is reached when all the amine has reacted, and a slight excess of nitrous acid is present.
Rationale for Method Design:
-
Titrant: A standardized solution of sodium nitrite is used.
-
Solvent/Acid: The reaction is carried out in a strong acidic medium (e.g., hydrochloric acid) to facilitate the formation of nitrous acid and the diazonium salt.
-
Temperature: The titration must be performed at a low temperature (0-5 °C) to prevent the decomposition of the unstable nitrous acid and the diazonium salt.[6]
-
Endpoint Detection: The endpoint can be detected potentiometrically or using an external indicator like starch-iodide paper. Potentiometric detection, which measures a sharp change in potential at the endpoint, is generally more precise and less subjective.[7][8]
Experimental Protocol: Potentiometric Diazotization Titration
-
Titrant Preparation: Prepare and standardize a 0.1 M sodium nitrite solution.
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of 2 M hydrochloric acid.
-
Titration Setup: Cool the sample solution to 0-5 °C in an ice bath. Immerse a platinum indicator electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl) connected to a potentiometer.
-
Titration: Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously. Record the potential (in millivolts) after each addition of titrant.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant). This can be determined from a plot of the first or second derivative.
Logical Flow of Diazotization Titration
Caption: Core reaction and endpoint detection in diazotization.
Method Comparison Summary
| Feature | HPLC | GC-MS | Diazotization Titration |
| Principle | Differential Partitioning | Volatility & Mass Fragmentation | Stoichiometric Reaction |
| Primary Use | Purity & Impurity Profiling | Purity & Impurity Identification | Assay of Total Primary Amine |
| Specificity | High (Separates Isomers) | Very High (Mass-based) | Moderate (for primary amines) |
| Sensitivity | High | Very High | Moderate |
| Quantitation | Excellent | Good | Excellent |
| Throughput | Moderate | Lower | High |
| Instrumentation | Standard HPLC-UV | GC-MS System | Titrator/Potentiometer |
| Strengths | - Robust & reproducible- Quantifies individual impurities- Widely applicable | - Definitive identification- Excellent for volatile impurities | - High precision & accuracy- Low cost- No reference standard needed for titrant |
| Limitations | - May not resolve all co-eluting peaks without method development | - Not suitable for non-volatile or thermally labile impurities | - Not impurity-specific- Requires careful temperature control |
Conclusion
The selection of a validated assay for the purity of this compound is a critical decision that impacts downstream processes and final product quality.
-
For comprehensive quality control , including the identification and quantification of process-related impurities and potential isomers, a validated RP-HPLC method is the recommended primary approach. Its ability to generate a detailed impurity profile is invaluable for process optimization and regulatory submissions.
-
For definitive structural elucidation of unknown impurities or as a complementary orthogonal technique, GC-MS offers unparalleled specificity.
-
For a rapid, precise, and economical determination of the total active substance content, where an impurity profile is not required, potentiometric diazotization titration is an excellent and time-tested choice.
Ultimately, a combination of these techniques provides the most complete understanding of the purity and quality of this compound. Employing an orthogonal method (e.g., titration or GC-MS) to confirm the results of the primary HPLC assay constitutes a robust, self-validating system, ensuring the highest degree of confidence in the quality of this critical pharmaceutical intermediate.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
- KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Wikipedia. (n.d.). Potentiometric titration.
- Dr. Shruti. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). [Video]. YouTube.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. pharmaacademias.com [pharmaacademias.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Quantifying 4-Methoxy-3-methylaniline: A Comparative Analysis of HPLC and GC Methodologies
An authoritative guide for researchers, scientists, and drug development professionals on the comparative quantification of 4-Methoxy-3-methylaniline in reaction mixtures.
In the synthesis of pharmaceutical intermediates and fine chemicals, the accurate quantification of target molecules within complex reaction mixtures is paramount. This compound, a key building block in various synthetic pathways, requires precise analytical monitoring to determine reaction completion, calculate yield, and assess purity. This guide provides an in-depth comparison of the two most prevalent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the rationale behind methodological choices, ensuring you can select and implement the most robust and reliable analytical strategy for your specific needs.
The synthesis of this compound, often achieved through the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene, presents a typical analytical challenge.[1][2] The reaction mixture may contain the starting material, the desired product, and potential side products such as nitroso and hydroxylamine intermediates, or azoxy and azo compounds from condensation reactions.[1] Therefore, the chosen analytical method must not only be sensitive and accurate for the target analyte but also selective enough to resolve it from these potential impurities.
Choosing the Right Analytical Strategy: Foundational Considerations
The decision between HPLC and GC is fundamental and hinges on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound is a semi-volatile solid with a melting point of 57-60 °C, making it amenable to both techniques. The choice, therefore, depends on factors like the need for structural confirmation of impurities, required sensitivity, sample throughput, and available instrumentation.
Sources
A Comparative Guide to Isomeric Impurity Profiling of 4-Methoxy-3-methylaniline
Introduction: The Criticality of Isomeric Purity in Drug Synthesis
In the landscape of pharmaceutical development, the control of impurities is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), provide a stringent framework for the control of impurities in new drug substances.[3][4][5][6][7] 4-Methoxy-3-methylaniline is a key starting material (KSM) or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain tyrosine kinase inhibitors.[8] Its isomeric purity is paramount, as structurally similar impurities can possess different toxicological profiles or react differently in subsequent synthetic steps, potentially leading to the formation of unwanted, hazardous by-products.[9][10]
Positional isomers, which differ only in the substitution pattern on the aromatic ring, present a significant analytical challenge due to their nearly identical physicochemical properties, such as molecular weight, polarity, and pKa. This guide provides a comparative analysis of modern chromatographic techniques for the robust profiling of isomeric impurities in this compound, grounded in regulatory expectations and practical, field-proven insights. We will dissect the causality behind methodological choices, offering not just protocols, but a strategic framework for analysis.
Understanding the Source: Potential Isomeric Impurities
Effective impurity profiling begins with a thorough understanding of the synthetic route.[9][10] this compound is commonly synthesized via the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.[11][12]
Caption: Synthetic pathway and origin of isomeric impurities.
The primary source of isomeric impurities is the presence of other positional isomers in the nitro-aromatic starting material. For example, contamination with 2-methoxy-1-methyl-4-nitrobenzene would yield 3-methoxy-4-methylaniline upon reduction. These impurities are often carried through the synthesis to the final API.[13] Therefore, a highly selective analytical method is required to resolve and quantify these closely related species.
Comparative Analysis of Chromatographic Techniques
The separation of positional isomers is a non-trivial task that pushes the limits of chromatographic selectivity. We will compare the three primary techniques suited for this challenge: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness.[7][14] For aromatic amines, reversed-phase HPLC is the most common approach.
-
Expertise & Causality: The choice of stationary phase is the most critical parameter. A standard C18 column separates primarily on hydrophobicity, which is often insufficient for positional isomers. The key is to exploit subtle differences in polarity and π-electron systems.
-
Phenyl-Hexyl Phases: These columns are an excellent choice as they introduce π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes. The position of the electron-donating methoxy and methyl groups influences the electron density of the aromatic ring, leading to differential retention.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique, multi-modal separation mechanism (hydrophobic, π-π, dipole-dipole, and weak ionic interactions). This "orthogonal" selectivity is highly effective for resolving isomers where standard phases fail.
-
-
Mobile Phase Strategy: The mobile phase pH must be carefully controlled. Aromatic amines are basic; working at a low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) ensures the amine is protonated, leading to sharp, symmetrical peaks and preventing interactions with residual acidic silanols on the column packing.[15][16]
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds like methylanilines.[13][17] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity.[18][19]
-
Expertise & Causality: Similar to HPLC, column selection is crucial. A non-polar column (e.g., DB-1, DB-5) separates based on boiling points, which are often too close for isomers. A more polar stationary phase is required.
-
Mid-to-High Polarity Phases (e.g., Cyanopropylphenyl or Polyethylene Glycol - WAX type): These phases introduce dipole-dipole and hydrogen bonding interactions. The relative positions of the polar methoxy and amine functional groups on the aniline ring will dictate the strength of these interactions, enabling separation that is independent of boiling point.
-
-
Derivatization: While not always necessary for these analytes, derivatization (e.g., acylation) can be employed to reduce the polarity of the amine group, improve peak shape, and enhance thermal stability, although it adds complexity to sample preparation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a premier technique for isomer separations, including both chiral and positional isomers.[] It uses supercritical CO₂ as the primary mobile phase, offering a "green," high-efficiency alternative to normal-phase HPLC.[21]
-
Expertise & Causality: SFC combines the low viscosity of a gas with the solvating power of a liquid.[22] This results in very high diffusion rates, leading to fast and highly efficient separations.[23]
-
Orthogonal Selectivity: SFC can utilize a wide range of stationary phases, from those used in normal-phase (silica, diol) to reversed-phase (C18, phenyl) HPLC.[23] This allows for rapid screening of different column chemistries to find the optimal selectivity for a given set of isomers. The unique properties of the supercritical CO₂ mobile phase often result in different elution orders compared to HPLC, providing a powerful orthogonal tool.[23]
-
Speed and Solvent Reduction: The low viscosity allows for the use of high flow rates without generating excessive backpressure, drastically reducing analysis times.[22] The primary reliance on CO₂ significantly reduces organic solvent consumption.[21]
-
Performance Comparison: A Data-Driven Overview
To provide an objective comparison, the following table summarizes the expected performance of each technique for the analysis of this compound and its key positional isomers.
| Parameter | HPLC-UV | GC-FID/MS | SFC-UV |
| Resolution (Rs) | Good to Excellent (with optimized column) | Good to Excellent (with polar column) | Excellent |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Selectivity | Highly dependent on column/mobile phase | Highly dependent on column polarity | High, easily screened |
| Sensitivity (LOQ) | ~0.03% - 0.05% | ~0.01% - 0.03% (MS) | ~0.03% - 0.05% |
| Solvent Consumption | High (Aqueous/Organic) | Low (Sample solvent only) | Very Low (Mainly CO₂) |
| Key Advantage | Ubiquitous, robust, well-understood | High sensitivity with MS | Speed, high efficiency for isomers |
| Key Limitation | Slower analysis, high solvent use | Requires analyte volatility/stability | Higher initial equipment cost |
Validated Experimental Protocols
Trustworthy data comes from validated, self-verifying protocols.[24][25] The following methods include system suitability criteria to ensure the analytical system is performing correctly before any sample analysis. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[26][27]
Protocol 1: High-Selectivity Reversed-Phase HPLC-UV Method
Caption: HPLC experimental workflow for impurity profiling.
Step-by-Step Methodology:
-
System: An HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B (linear)
-
20-22 min: 50% B
-
22-23 min: 50% to 10% B (linear)
-
23-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Prepare a solution containing the main compound and known isomeric impurities at the specification level. The resolution between the most critical pair must be ≥ 2.0.
Protocol 2: High-Resolution GC-MS Method
Step-by-Step Methodology:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: AT-210 or equivalent mid-polarity phase, 30 m x 0.53 mm ID, 1.0 µm film thickness.[13][17]
-
Carrier Gas: Helium, constant pressure at 3.0 psi.[13]
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 5 minutes.
-
Ramp 1: 5 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
-
Inlet Temperature: 220 °C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1.0 µL.
-
Detector:
-
FID: Temperature 260 °C.
-
MS: Transfer line 250 °C, Ion source 230 °C. Scan mode for identification, SIM mode for quantification.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in Methanol to achieve a final concentration of approximately 10 mg/mL.
-
System Suitability: Prepare a solution containing the main compound and known isomeric impurities. The resolution between the most critical pair must be ≥ 2.0.
Conclusion and Strategic Recommendations
The choice of analytical technique for isomeric impurity profiling of this compound is dictated by the specific requirements of the analysis.
-
For Routine Quality Control: A validated HPLC-UV method using a PFP or Phenyl-Hexyl column offers a robust and reliable solution that is readily available in most QC laboratories. Its performance is well-understood and accepted by regulatory agencies.
-
For Trace-Level Identification & Quantification: GC-MS provides unparalleled sensitivity and specificity, making it the ideal choice for identifying unknown impurities or quantifying them at very low levels (e.g., below the 0.05% threshold).
-
For High-Throughput Method Development and Challenging Separations: SFC is the superior tool. Its speed, efficiency, and orthogonal selectivity allow for rapid screening of conditions and can often resolve isomers that are intractable by HPLC or GC.
Ultimately, a comprehensive impurity control strategy may leverage more than one technique. An SFC or GC-MS method could be used during process development to fully characterize the impurity profile, while a robust HPLC method is implemented for routine release testing. This multi-faceted approach ensures a deep understanding of the product and unwavering compliance with global regulatory standards.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Impurity Profile-API. (2024, November 18). Types of Impurity Profiling of Drug Substances.
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- ICH. (n.d.). ICH Guidelines for Impurity Profile.
- Lachman Consultants. (2024, February 16). Do You Know Your Product's Impurity Profile?.
- Bohrium. (n.d.). Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS.
- Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- A critical issue to the pharmaceutical industry. (n.d.). The control of API impurities.
- Shimadzu. (n.d.). SFC Columns.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- Separation Science. (2023, December 8). Stacked injection for high efficiency isomer preparation with preparative scale SFC.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
- SIELC Technologies. (n.d.). Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.
- TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Research Scientific. (n.d.). This compound, 98%.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- MDPI. (n.d.). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
Sources
- 1. jpionline.org [jpionline.org]
- 2. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Impurity profile-API [moleculematters.com]
- 8. nbinno.com [nbinno.com]
- 9. Ich guidelines for impurity profile [wisdomlib.org]
- 10. Do You Know Your Product’s Impurity Profile? - Lachman Consultants [lachmanconsultants.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. oceanicpharmachem.com [oceanicpharmachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 19. ajrconline.org [ajrconline.org]
- 21. selvita.com [selvita.com]
- 22. Stacked injection for high efficiency isomer preparation with preparative scale SFC | Separation Science [sepscience.com]
- 23. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. uspbpep.com [uspbpep.com]
- 25. ofnisystems.com [ofnisystems.com]
- 26. ijrrjournal.com [ijrrjournal.com]
- 27. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to Catalysts for the Synthesis of 4-Methoxy-3-methylaniline
Introduction
4-Methoxy-3-methylaniline, a key intermediate in the pharmaceutical and dye industries, is of significant interest for the synthesis of various high-value compounds.[1] Its efficient and selective synthesis is a critical aspect of process development. The most prevalent synthetic route to this compound is the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-methyl-4-nitrobenzene. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, selectivity, cost, and overall process viability.
This guide provides a comprehensive comparative analysis of common heterogeneous catalysts for the synthesis of this compound, with a primary focus on Palladium on carbon (Pd/C) and Raney nickel. We will delve into the mechanistic aspects of these catalytic systems, present a side-by-side performance comparison based on experimental data, and provide detailed, field-proven experimental protocols.
Catalytic Hydrogenation: A Mechanistic Overview
The reduction of a nitro group to an amine via catalytic hydrogenation is a complex process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism for nitroarene hydrogenation, often referred to as the Haber-Lukashevich pathway, involves the stepwise reduction of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are subsequently hydrogenated to the final amine.
The efficiency of this process is highly dependent on the nature of the catalyst, which facilitates the adsorption of both the nitro compound and hydrogen, and promotes the transfer of hydrogen atoms to the nitro group.
Caption: Generalized pathway for the catalytic hydrogenation of a nitroarene.
Comparative Analysis of Catalysts
The selection of a catalyst for the synthesis of this compound is a critical decision that balances activity, selectivity, cost, and safety considerations. Below is a comparative overview of the two most prominent catalysts for this application: Palladium on carbon and Raney nickel.
| Catalyst | Key Performance Characteristics | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction. | Excellent yields, often quantitative.[2] Mild reaction conditions (room temperature, atmospheric pressure).[2] Well-defined and commercially available. | Higher cost compared to non-precious metal catalysts.[3] Can be susceptible to poisoning by sulfur-containing impurities. |
| Raney Nickel | High activity for the hydrogenation of a wide range of functional groups, including nitroarenes.[4] | Cost-effective, making it suitable for large-scale industrial processes.[3][5] Robust and less sensitive to certain impurities compared to precious metal catalysts.[6] | Can be pyrophoric and requires careful handling.[3] May exhibit lower selectivity in the presence of other reducible functional groups.[7] Often requires higher temperatures and pressures compared to Pd/C.[8] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound using Palladium on carbon and a representative protocol for Raney nickel based on the reduction of a similar substrate.
Protocol 1: Synthesis using 10% Palladium on Carbon (Pd/C)
This protocol is based on a reported synthesis with a 100% yield.[2]
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)
-
10% Palladium on carbon (1.5 g)
-
Methanol (100 mL)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and flush it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure) at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
Caption: Experimental workflow for the Pd/C catalyzed synthesis.
Protocol 2: Representative Synthesis using Raney Nickel
This protocol is adapted from a procedure for the reduction of a structurally similar nitroaromatic compound, 3-nitro-4-methoxyacetanilide, and can be modified for 1-methoxy-2-methyl-4-nitrobenzene.[8]
Materials:
-
1-methoxy-2-methyl-4-nitrobenzene
-
Raney Nickel (catalyst to substrate mass ratio of 1:10 to 2:10)
-
Methanol or Ethanol (solvent to substrate volume/weight ratio of 20:1)
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Charge a high-pressure reaction vessel with 1-methoxy-2-methyl-4-nitrobenzene and the solvent (methanol or ethanol).
-
Carefully add the Raney Nickel catalyst to the vessel. The catalyst is often supplied as a slurry in water and should be handled with care due to its pyrophoric nature.[3]
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.8–2 MPa.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Maintain the reaction conditions for 2–6 hours, monitoring the hydrogen uptake to determine the reaction's progress.
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization.
Caption: Experimental workflow for the Raney Nickel catalyzed synthesis.
Conclusion and Catalyst Selection
Both Palladium on carbon and Raney nickel are highly effective catalysts for the synthesis of this compound via the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.
-
For laboratory-scale synthesis and high-purity requirements , 10% Pd/C is an excellent choice due to its high efficiency under mild conditions, leading to quantitative yields.[2]
-
For industrial-scale production where cost is a major driver , Raney nickel presents a more economical alternative.[3][5] While it may require more stringent reaction conditions (higher temperature and pressure), its robustness and lower price point make it a viable option for large-scale manufacturing.
The ultimate choice of catalyst will depend on the specific needs of the researcher or process chemist, balancing factors such as cost, desired purity, available equipment, and safety protocols.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-17). The Chemical Properties and Industrial Significance of this compound. [Link]
- ACS GCI Pharmaceutical Roundtable. (2026-01-02). Precious Metal Catalyst (PMC)
- Organic-Chemistry.org. Nitro Reduction - Common Conditions. [Link]
- Sciencemadness.org. (2011-05-24). Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]
- Chemcess.
- Rasayan Journal of Chemistry.
- Google Patents.
- International Atomic Energy Agency. (1983-03-16).
- PubMed Central.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-02). Precious Metal Catalyst (PMC)
- Common Organic Chemistry. Nitro Reduction (H2 + Raney Ni). [Link]
- RSC Publishing. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. [Link]
- Wikipedia. Raney nickel. [Link]
- Science.gov.
- ResearchGate.
- RANEY-NICKEL CATALYSTS PRODUCED BY MECHANICAL ALLOYING. RANEY-NICKEL CATALYSTS PRODUCED BY MECHANICAL ALLOYING. [Link]
- Google Patents.
- Organic Syntheses Procedure. tetrahydropyran. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Electrocatalytic reduction using Raney nickel. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Methoxy-3-methylaniline: Classical Hydrogenation vs. Modern Catalytic Approaches
In the landscape of pharmaceutical and materials science, the efficient and scalable synthesis of key aromatic amine intermediates is of paramount importance. 4-Methoxy-3-methylaniline, a crucial building block, is no exception. This guide provides an in-depth technical comparison of established and emerging synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. We will move beyond a simple recitation of protocols to a deeper analysis of the underlying chemical principles, practical considerations, and the trade-offs inherent in each approach.
Introduction: The Significance of this compound
This compound serves as a vital precursor in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. Its substituted aniline scaffold allows for diverse functionalization, making it a versatile component in the design of new chemical entities. The demand for robust, high-yielding, and sustainable methods for its production is therefore ever-present in the chemical industry. This guide will benchmark three distinct synthetic strategies: the classical catalytic hydrogenation of a nitroaromatic precursor, and two modern cross-coupling and reductive methodologies: the Buchwald-Hartwig amination and reductive amination.
Route 1: The Workhorse - Catalytic Hydrogenation of 1-Methoxy-2-methyl-4-nitrobenzene
This is the most traditionally employed and well-documented method for the synthesis of this compound.[1] The reaction proceeds via the reduction of the nitro group of 1-methoxy-2-methyl-4-nitrobenzene in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.
Mechanistic Rationale
The catalytic hydrogenation of a nitro group is a heterogeneously catalyzed process. The palladium catalyst adsorbs both the hydrogen gas and the nitroaromatic compound onto its surface. This proximity facilitates the stepwise reduction of the nitro group to the corresponding amine. The reaction is highly efficient and generally proceeds to completion, often with excellent yields.
Diagram of the Catalytic Hydrogenation Pathway
Caption: Catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene.
Experimental Protocol:
-
Reaction Setup: A solution of 1-methoxy-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as methanol or ethanol is placed in a hydrogenation vessel.
-
Catalyst Addition: 10% Palladium on carbon (typically 5-10 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product in high purity.
Performance and Considerations:
This method is lauded for its typically high yields, often approaching 100%.[1] The use of hydrogen gas as the reductant is atom-economical. However, there are inherent safety risks associated with handling hydrogen gas, which is highly flammable. Furthermore, the palladium catalyst, while highly efficient, is a precious metal, contributing to the overall cost of the synthesis. Careful handling is also required as palladium on carbon can be pyrophoric. While the reaction is generally clean, the formation of unstable hydroxylamine intermediates can pose a risk of exothermic decomposition if the reaction is not properly controlled.[2]
Route 2: A Modern Contender - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful alternative to traditional methods.[3][4] This palladium-catalyzed cross-coupling reaction can, in principle, be applied to the synthesis of this compound by coupling an aryl halide with an ammonia equivalent. A plausible starting material would be 3-bromo-6-methylanisole.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine (or ammonia equivalent) and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.
Diagram of the Buchwald-Hartwig Amination Pathway
Caption: Proposed Buchwald-Hartwig synthesis of this compound.
Proposed Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with 3-bromo-6-methylanisole (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-2.0 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Amine Source: Anhydrous toluene or dioxane is added, followed by the ammonia source. Direct use of ammonia gas can be challenging; therefore, ammonia surrogates like benzophenone imine followed by hydrolysis, or the use of aqueous ammonia under specific conditions, are often preferred.[5]
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by GC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified by column chromatography.
Performance and Considerations:
The Buchwald-Hartwig amination offers excellent functional group tolerance and can be performed under milder conditions than some classical methods. However, the cost of the palladium catalyst and the often complex and air-sensitive phosphine ligands can be a significant drawback, particularly for large-scale synthesis.[4] The use of strong bases like sodium tert-butoxide may not be compatible with all substrates. Furthermore, the direct use of ammonia can be challenging due to its volatility and potential to poison the catalyst, although recent advances have been made in this area.[5][6]
Route 3: A Convergent Approach - Reductive Amination
Reductive amination provides a direct method for synthesizing amines from carbonyl compounds and an amine source.[7][8] For the synthesis of this compound, a plausible route would involve the reaction of 4-methoxy-3-methylbenzaldehyde with ammonia, followed by in-situ reduction of the resulting imine.
Mechanistic Rationale
The reaction proceeds in two key steps. First, the aldehyde reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine. In the second step, a reducing agent, present in the reaction mixture, reduces the imine to the final amine. The choice of reducing agent is crucial; it must be selective for the imine over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.
Diagram of the Reductive Amination Pathway
Caption: Proposed reductive amination synthesis of this compound.
Proposed Experimental Protocol:
-
Reaction Setup: 4-methoxy-3-methylbenzaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or dichloromethane.
-
Amine and Reducing Agent Addition: A source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 eq). The pH of the reaction is often adjusted to be mildly acidic to facilitate imine formation.
-
Reaction: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or GC.
-
Work-up: The reaction is quenched, for example, by the addition of water or a dilute acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Performance and Considerations:
Reductive amination is a versatile and often high-yielding reaction that can be performed in one pot under mild conditions.[7] The starting aldehyde, 4-methoxy-3-methylbenzaldehyde, is commercially available.[9] However, the use of stoichiometric amounts of reducing agents generates significant waste. Some reducing agents, like sodium cyanoborohydride, are toxic and require careful handling.[7] Over-reduction of the aldehyde to the corresponding alcohol can be a competing side reaction if a non-selective reducing agent is used or if the reaction conditions are not carefully controlled.
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.
| Feature | Catalytic Hydrogenation | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Material | 1-Methoxy-2-methyl-4-nitrobenzene | 3-Bromo-6-methylanisole | 4-Methoxy-3-methylbenzaldehyde |
| Key Reagents | H₂, Pd/C | Pd catalyst, phosphine ligand, strong base | Ammonia source, selective reducing agent |
| Typical Yield | Very High (>95%) | Good to Excellent (70-95%) | Good to Excellent (70-95%) |
| Reaction Conditions | Mild temperature, elevated H₂ pressure | Elevated temperature, inert atmosphere | Mild temperature and pressure |
| Advantages | High yield, atom-economical reductant | Excellent functional group tolerance | One-pot procedure, mild conditions |
| Disadvantages | H₂ handling safety, pyrophoric catalyst, precious metal cost | Expensive catalyst/ligands, strong base required, potential for catalyst poisoning | Stoichiometric reductant waste, potential for side reactions, toxic reagents |
| Scalability | Well-established for industrial scale | Potentially limited by catalyst cost and availability | Feasible, but waste management is a concern |
| Green Chemistry | Use of H₂ is green, but Pd is a critical metal | Use of precious metals and organic solvents | Generates stoichiometric waste |
Conclusion and Future Outlook
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization, including scale, cost constraints, available equipment, and safety considerations.
-
For large-scale, cost-effective production where the infrastructure for handling hydrogen is in place, catalytic hydrogenation remains a highly attractive and proven option. Its high yields and the use of an inexpensive reductant are significant advantages.
-
For medicinal chemistry applications where functional group tolerance and rapid access to analogues are critical, the Buchwald-Hartwig amination offers a powerful, albeit more expensive, alternative. Further developments in catalyst technology, particularly the use of more abundant and less expensive metals, could enhance its industrial applicability.[4]
-
Reductive amination presents a convenient and versatile laboratory-scale method. Its mild conditions and one-pot nature are appealing for rapid synthesis. The development of catalytic reductive amination processes would significantly improve its green credentials by reducing waste.
As the field of organic synthesis continues to evolve, the development of more sustainable and efficient catalytic systems will undoubtedly provide even more attractive routes to key intermediates like this compound. Researchers are encouraged to carefully consider the trade-offs outlined in this guide to select the most appropriate synthetic strategy for their needs.
References
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- Synthesis Spotlight.
- Reddit.
- Wikipedia.
- Master Organic Chemistry.
- Mettler Toledo.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mt.com [mt.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 6. reddit.com [reddit.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Methoxy-3-methylbenzaldehyde 99 32723-67-4 [sigmaaldrich.com]
A Senior Application Scientist's Guide to In-Silico Property Prediction for 4-Methoxy-3-methylaniline Derivatives
In the fast-paced world of drug discovery and materials science, the ability to predict the properties of novel molecules before their synthesis is not just an advantage; it's a necessity. This guide provides a deep dive into the in-silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for derivatives of 4-methoxy-3-methylaniline, a valuable scaffold in medicinal chemistry.[1][2] We will objectively compare leading computational tools, provide the causal logic behind methodological choices, and offer a transparent, step-by-step workflow for generating and interpreting predictive data.
The Rationale: Why Predict Properties for this compound Derivatives?
The this compound core is a key building block in organic synthesis.[1][2] Its derivatives are explored for a range of applications, including as intermediates for antitumor agents.[1][2] However, the journey from a promising molecular design to a viable drug candidate is fraught with challenges, primarily high attrition rates due to poor pharmacokinetic (ADMET) profiles.[3][4][5]
In-silico, or computational, modeling allows us to pre-emptively flag molecules with undesirable characteristics—such as poor absorption, potential toxicity, or metabolic instability—saving significant time and resources.[4][5][6] By creating a robust predictive profile early on, research efforts can be focused on candidates with the highest probability of success.
The Methodological Landscape: A Comparison of In-Silico Prediction Tools
A variety of computational tools are available, ranging from free, user-friendly web servers to sophisticated commercial software suites.[7][8] For the purpose of this guide, we will compare two widely-used and freely accessible platforms: SwissADME and pkCSM .[9] This choice is deliberate; it provides a realistic workflow for researchers in any setting, from academic labs to large pharmaceutical companies, who need rapid, reliable initial screening.
| Feature | SwissADME | pkCSM | Causality and Field Insights |
| Primary Algorithm | A pool of predictive models, including physics-based methods (iLOGP) and rule-based filters (Lipinski's Rule of Five).[10][11][12][13] | Graph-based signatures that encode atomic distance patterns to train machine learning models.[3][14][15][16] | SwissADME excels at providing a broad, medicinal chemistry-focused overview, including "drug-likeness." pkCSM's machine learning approach, trained on extensive datasets, often yields robust quantitative predictions for specific ADMET endpoints.[14][15] |
| Key Strengths | User-friendly interface, BOILED-Egg plot for intuitive prediction of GI absorption and BBB permeation, Bioavailability Radar.[11][12][13] | Comprehensive toxicity predictions (e.g., AMES toxicity, hERG inhibition), prediction of metabolic pathways (CYP substrates/inhibitors).[16] | For a quick "is this molecule drug-like?" assessment, SwissADME's graphical outputs are unparalleled. For a deeper dive into potential safety liabilities and metabolic fate, pkCSM offers more granular data.[9] |
| Input Format | SMILES, paste structure | SMILES | Both tools use the Simplified Molecular Input Line Entry System (SMILES), a standard in cheminformatics, ensuring broad compatibility. |
| Accessibility | Free web server, no login required.[10][11] | Free web server, no login required.[3][14] | The free and open accessibility of these tools democratizes computational toxicology and pharmacokinetics, allowing for widespread early-stage screening.[7] |
Experimental Workflow: Generating a Predictive Profile
This section details a self-validating protocol for predicting the properties of a novel derivative. We will use a hypothetical test compound, N-(4-methoxy-3-methylphenyl)acetamide , to illustrate the process. This molecule is a simple derivative of our core structure, allowing for clear interpretation.
Workflow Overview
The overall process involves defining the molecular structure, submitting it to the predictive tools, and collating the data for comparative analysis.
Step-by-Step Methodology
1. Structure Preparation:
-
Objective: To obtain a machine-readable representation of the molecule.
-
Protocol:
-
Draw the structure of N-(4-methoxy-3-methylphenyl)acetamide using a chemical drawing tool (e.g., ChemDraw, MarvinSketch, or a free online editor).
-
Convert the structure to its canonical SMILES string. For our test compound, this is: CC(=O)Nc1ccc(OC)c(C)c1.
-
2. Prediction with SwissADME:
-
Objective: To generate predictions for physicochemical properties, drug-likeness, and pharmacokinetics.
-
Protocol:
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[11]
-
Paste the SMILES string CC(=O)Nc1ccc(OC)c(C)c1 into the input box.
-
Click "Run" to start the calculation.
-
Collect the relevant data points from the results page, such as Molecular Weight, LogP (iLOGP), Water Solubility, and violations of drug-likeness rules (e.g., Lipinski, Ghose, Veber).
-
3. Prediction with pkCSM:
-
Objective: To obtain detailed predictions of ADMET properties.
-
Protocol:
-
Paste the same SMILES string into the input field.
-
Click the "Submit" or equivalent button to perform the prediction.
-
From the results, record key ADMET parameters, including Caco-2 Permeability, AMES Toxicity, hERG I inhibition, and CYP2D6 substrate/inhibitor status.
Data Interpretation: A Comparative Analysis
Parent Compound: this compound (SMILES: COc1ccc(N)cc1C)
-
Experimental Melting Point: 57-60 °C
-
Experimental Boiling Point: ~252 °C[17]
Table 2: Predicted vs. Experimental Properties
| Property | SwissADME Prediction | pkCSM Prediction | Experimental Data | Analysis & Rationale |
| Molecular Weight | 179.22 g/mol | (Not a primary output) | 179.22 g/mol | N-(4-methoxy-3-methylphenyl)acetamide. Both tools calculate this fundamental property correctly. |
| LogP (Lipophilicity) | 1.88 (iLOGP) | 1.551 | Not Available | The predictions are in reasonable agreement. A LogP in this range (~1-3) is often favorable for oral drug absorption, balancing aqueous solubility and membrane permeability. |
| Water Solubility | Moderately soluble | LogS: -2.313 mol/L | Slightly soluble[17] | Both predictions align with the qualitative experimental data. The negative LogS value from pkCSM indicates moderate solubility, a critical factor for bioavailability. |
| GI Absorption | High | 93.5% (Caco-2) | Not Available | High predicted absorption is a positive indicator. SwissADME's qualitative assessment and pkCSM's quantitative Caco-2 permeability prediction are consistent. |
| BBB Permeant | Yes | LogBB: -0.093 | Not Available | Both models predict the compound can cross the Blood-Brain Barrier. This is a critical consideration for CNS targets but a potential liability (off-target effects) for peripherally acting drugs. |
| AMES Toxicity | No | Yes | Not Available | This is a critical discrepancy. pkCSM flags a potential for mutagenicity, a common concern for aromatic amines.[18][19] This highlights the necessity of using multiple models. The pkCSM prediction, based on structural alerts within its training data for amines, should be considered a serious flag for further experimental validation (e.g., an Ames test). |
| hERG I Inhibitor | (Not a primary output) | No | Not Available | pkCSM predicts a low risk of hERG inhibition, which is a key checkpoint for avoiding cardiac toxicity. |
Conceptual Framework for QSAR
The predictions, particularly from pkCSM, are often based on Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical link between a molecule's structural features (descriptors) and its biological activity or property.
Trustworthiness and Limitations: A Scientist's Perspective
In-silico models are powerful hypothesis-generating tools, not infallible oracles.[4][5][6] Their predictions are only as good as the data they were trained on and the algorithms they employ.[20]
-
Applicability Domain: A model's prediction is most reliable for molecules similar to those in its training set. Novel scaffolds may fall outside this domain, leading to less accurate results.
-
Conflicting Predictions: As seen with the AMES toxicity prediction, different models can yield different results.[18] This is not a failure but a feature. A conflicting result, especially for a critical endpoint like mutagenicity, is an imperative signal that experimental validation is required.
-
Correlation vs. Causation: These models identify correlations. While mechanistically insightful, they do not replace the need for rigorous biological and chemical experimentation to confirm the underlying cause of an observed property.
The in-silico prediction of properties for this compound derivatives is an essential first step in modern chemical research. By leveraging freely available, robust tools like SwissADME and pkCSM, researchers can build a comprehensive predictive profile, enabling data-driven decisions. This comparative approach allows for the early identification of both promising candidates and potential liabilities. The key to success lies not in blindly trusting the predictions, but in understanding their underlying principles, acknowledging their limitations, and using them to intelligently guide and prioritize experimental work.
References
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B.
- Sacan, A., Ekins, S., & Kortagere, S. (2012). Applications and Limitations of In Silico Models in Drug Discovery. Methods in Molecular Biology. [Link]
- DNDi. Guides to free computational chemistry tools for drug discovery. [Link]
- Biosig Lab.
- Sacan, A., Ekins, S., & Kortagere, S. (2012). Applications and limitations of in silico models in drug discovery. PubMed. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
- Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting to Gener
- A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research.
- Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]
- Daina, A. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]
- Benigni, R., & Bossa, C. (2003).
- Sacan, A., Ekins, S., & Kortagere, S. (2012). Applications and limitations of in silico models in drug discovery. Semantic Scholar. [Link]
- How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [Link]
- Pros And Cons Of In Silico Target-Drug Dynamics. Drug Discovery Online. [Link]
- SwissDrugDesign. Molecular Modelling Group. [Link]
- AL Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives.
- Directory of in silico Drug Design tools. eCheminfo. [Link]
- QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. National Institutes of Health (NIH). [Link]
- Open-source drug discovery software: It's free, right?. Optibrium. [Link]
- Benigni, R., & Bossa, C. (2003). Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Carcinogenesis, Oxford Academic. [Link]
- Top 20+ Essential Resources for AI-Driven Comput
- Benigni, R., & Bossa, C. (2003). Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure-activity relationships model.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
- Theoretical Investigation of Para‐Substituted Aniline Based Dendritic Architecture: In‐Silico ADMET, DFT, and Machine Learning Approach.
- Theoretical Investigation of Para‐Substituted Aniline Based Dendritic Architecture: In‐Silico ADMET, DFT, and Machine Learning Approach. Semantic Scholar. [Link]
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. PubMed. [Link]
- The Chemical Properties and Industrial Significance of this compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- 4-fluoro-3-methoxy-N-methylaniline. PubChem. [Link]
- Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College. [Link]
- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
- CID 161295061. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 136-90-3 [chemicalbook.com]
- 3. scilit.com [scilit.com]
- 4. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. Applications and limitations of in silico models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proventainternational.com [proventainternational.com]
- 7. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]
- 8. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 10. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 13. Molecular Modelling Group [molecular-modelling.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pkCSM [biosig.lab.uq.edu.au]
- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure-activity relationships model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pros And Cons Of In Silico Target-Drug Dynamics [drugdiscoveryonline.com]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Techniques for Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are foundational building blocks in numerous industries, from pharmaceuticals and agrochemicals to dyes and polymers. However, their potential toxicity and environmental persistence necessitate robust and reliable analytical methods for their detection and quantification.[1][2] As a senior application scientist, I have frequently guided researchers through the complex landscape of analytical techniques. This guide is a distillation of that experience, offering a comprehensive, head-to-head comparison of the most salient methods for analyzing aniline derivatives. We will delve into the "why" behind methodological choices, providing the in-depth, field-proven insights necessary for you to select the optimal technique for your specific application.
The Analytical Landscape for Aniline Derivatives
The choice of an analytical technique for aniline derivatives is a critical decision, balancing sensitivity, selectivity, speed, and cost. The primary methods employed in modern laboratories include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), UV-Visible and Fluorescence Spectroscopy, and emerging Electrochemical Methods. Each possesses unique strengths and weaknesses, which we will explore in detail.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Anilines
GC-MS is a powerhouse for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including a wide array of aniline derivatives.[3] Its high resolution and sensitivity make it a preferred method in many analytical workflows.
The Rationale Behind the GC-MS Approach
The core principle of GC-MS involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and sensitive quantification.
However, the inherent polarity of the amine functional group in some aniline derivatives can lead to poor chromatographic performance, such as peak tailing and adsorption on the column.[1] This is a critical consideration, as it can significantly impact accuracy and sensitivity. To mitigate this, a derivatization step is often employed to convert the polar amine into a less polar, more volatile derivative, thereby improving chromatographic behavior.
Experimental Workflow for GC-MS Analysis of Aniline Derivatives
The following diagram outlines a typical workflow for the GC-MS analysis of aniline derivatives, from sample preparation to data analysis.
Caption: A typical workflow for the GC-MS analysis of aniline derivatives.
Detailed Experimental Protocol: GC-MS Analysis of Halogenated Anilines
This protocol provides a detailed methodology for the analysis of halogenated aniline derivatives, a common class of industrial chemicals.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: To isolate the aniline derivatives from the sample matrix and concentrate them for analysis.
-
Procedure:
-
Adjust the pH of 100 mL of the aqueous sample to >11 with 10 M NaOH.
-
Extract the sample three times with 30 mL portions of dichloromethane (DCM) in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
2. Derivatization (Optional, with Heptafluorobutyric Anhydride - HFBA)
-
Rationale: To improve the volatility and chromatographic peak shape of polar anilines.
-
Procedure:
-
To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
3. GC-MS Conditions
-
Rationale: To achieve optimal separation and detection of the target analytes.
-
Parameters:
-
GC Inlet: Splitless injection mode at 250°C.
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-550.
-
4. Data Analysis
-
Rationale: To identify and quantify the aniline derivatives in the sample.
-
Procedure:
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the aniline derivatives in the sample by comparing their peak areas to the calibration curve.
-
Performance Characteristics of GC-MS for Aniline Derivatives
The following table summarizes the quantitative performance of GC-MS for a selection of aniline derivatives, based on EPA Method 8131.[3][4][5]
| Analyte | Method Detection Limit (MDL) in Water (µg/L) | Linearity Range in Water (µg/L) |
| Aniline | 2.3 | 40 - 800 |
| 2-Chloroaniline | 1.4 | 3 x MDL to 300 x MDL |
| 4-Chloroaniline | 0.66 | 40 - 400 |
| 3,4-Dichloroaniline | 1.1 | 3 x MDL to 300 x MDL |
| 2-Nitroaniline | 2.3 | 3 x MDL to 300 x MDL |
| 4-Nitroaniline | 1.4 | 3 x MDL to 300 x MDL |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Anilines
HPLC is a highly versatile technique that is well-suited for the analysis of a wide range of aniline derivatives, including those that are non-volatile or thermally labile and thus not amenable to GC analysis.[6]
The Rationale Behind the HPLC Approach
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For aniline derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[6]
A key advantage of HPLC is that derivatization is often not required, simplifying sample preparation.[1][2] However, to achieve sufficient sensitivity for trace analysis, a pre-concentration step, such as solid-phase extraction (SPE), may be necessary.[1]
Experimental Workflow for HPLC Analysis of Aniline Derivatives
The following diagram illustrates a typical workflow for the HPLC analysis of aniline derivatives.
Caption: A typical workflow for the HPLC analysis of aniline derivatives.
Detailed Experimental Protocol: HPLC-UV Analysis of Aniline and Nitroanilines
This protocol details a method for the sensitive determination of aniline and several nitroaniline derivatives in water samples using on-line SPE coupled with HPLC-UV.[1]
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
SPE Cartridge: A suitable on-line SPE cartridge for pre-concentration.
-
Analytical Column: A C18 reversed-phase column (e.g., 3 µm particle size, 3 x 150 mm).
2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 200 nm.[7]
3. On-Line SPE Procedure
-
Loading: The water sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed to remove interferences.
-
Elution: The trapped analytes are eluted from the cartridge and transferred to the analytical column.
4. Data Analysis
-
Calibration: A calibration curve is constructed using standards with concentrations ranging from 1 to 100 µg/L.
-
Quantification: The concentration of the analytes in the sample is determined from the calibration curve.
Performance Characteristics of HPLC for Aniline Derivatives
The following table summarizes the quantitative performance of an on-line SPE-HPLC-UV method for the analysis of aniline and nitroanilines.[1]
| Analyte | Method Detection Limit (MDL) (µg/L) | Linearity (r-value) | Recovery (10 µg/L spike) |
| Aniline | 0.1 - 0.2 | > 0.9999 | 98 - 108% |
| o-Nitroaniline | 0.1 - 0.2 | > 0.9999 | 98 - 108% |
| m-Nitroaniline | 0.1 - 0.2 | > 0.9999 | 98 - 108% |
| p-Nitroaniline | 0.1 - 0.2 | > 0.9999 | 98 - 108% |
Spectroscopic Techniques: Rapid Screening and Quantification
UV-Visible (UV-Vis) and fluorescence spectroscopy offer rapid and cost-effective methods for the quantification of aniline derivatives, particularly in simpler sample matrices.
UV-Visible Spectroscopy
UV-Vis spectroscopy is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte.
-
Advantages: Simple, rapid, and inexpensive.
-
Disadvantages: Lower selectivity compared to chromatographic methods, susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
Performance: For a binary mixture of aniline and 2-nitroaniline, derivative spectrophotometry has shown a linear range of 1.0-20.0 µg/mL for aniline and 1.0-11.0 µg/mL for 2-nitroaniline, with detection limits in the range of 0.03-0.062 µg/mL.[7]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. Not all aniline derivatives are naturally fluorescent, but non-fluorescent anilines can be derivatized with a fluorogenic reagent to produce a fluorescent product.[8]
-
Advantages: High sensitivity and selectivity.
-
Disadvantages: May require a derivatization step, and fluorescence can be affected by the sample matrix (quenching).
-
Performance: An HPLC method with fluorescence detection after pre-column derivatization with a coumarin-based reagent demonstrated a linear range of 0-800 ppb for anilines with recoveries of 90.0–103.9%.[7][8]
Electrochemical Methods: High Sensitivity and Miniaturization Potential
Electrochemical sensors are gaining traction for the analysis of aniline derivatives due to their high sensitivity, rapid response, and potential for miniaturization and in-field applications. These sensors work by measuring the change in an electrical property (e.g., current, potential) when the analyte interacts with an electrode surface.
-
Advantages: High sensitivity, rapid analysis, low cost, and portability.
-
Disadvantages: Can be susceptible to interference from other electroactive species in the sample, and the electrode surface can be prone to fouling.
-
Performance: Various electrochemical sensors have been developed for aniline detection. For instance, sensors based on polyaniline derivatives have shown high sensitivity to ammonia.[9][10] The performance characteristics, such as limit of detection and linear range, are highly dependent on the specific sensor design and the target analyte.
Head-to-Head Comparison of Analytical Techniques
The following table provides a direct comparison of the key features of the analytical techniques discussed in this guide.
| Feature | GC-MS | HPLC | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Electrochemical Methods |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV-Vis or fluorescence | Light absorption | Light emission | Electrochemical reaction |
| Selectivity | Very High | High | Low to Moderate | High | Moderate to High |
| Sensitivity | High | High | Moderate | Very High | Very High |
| Speed | Moderate | Moderate | Fast | Fast | Very Fast |
| Cost | High | High | Low | Moderate | Low |
| Derivatization | Often required | Not usually required | Not required | May be required | Not required |
| Best For | Volatile & semi-volatile anilines | Wide range of anilines, including non-volatile | Rapid screening, simple matrices | Trace analysis, high sensitivity | In-field analysis, rapid detection |
| Limitations | Not for non-volatile compounds | May require pre-concentration | Low selectivity | Matrix effects (quenching) | Interferences, electrode fouling |
Conclusion: Selecting the Right Tool for the Job
As we have seen, there is no single "best" method for the analysis of aniline derivatives. The optimal choice depends on a careful consideration of the specific analytical challenge at hand.
-
For comprehensive, high-confidence identification and quantification of a wide range of volatile and semi-volatile anilines, GC-MS remains the gold standard.
-
For versatile analysis of a broader spectrum of aniline derivatives, including non-volatile and thermally labile compounds, HPLC is the technique of choice.
-
For rapid screening and quantification in less complex samples, UV-Vis and fluorescence spectroscopy offer cost-effective and sensitive solutions.
-
For applications requiring high sensitivity, portability, and rapid, in-field analysis, electrochemical methods present a promising and rapidly evolving option.
By understanding the fundamental principles, experimental workflows, and performance characteristics of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the accuracy, reliability, and validity of their results in the critical task of analyzing aniline derivatives.
References
- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- Thermo Fisher Scientific. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
- Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science and Technology, 41(1), 48-59.
- Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
- ISO 2977:1997. (1997). Petroleum products — Determination of aniline point and mixed aniline point.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC).
- Mateos, M., Meunier-Presta, R., Suisse, J. M., & Bouvet, M. (2019). Electrochemical deposition of aniline derivatives for conductometric gas sensors. Procedia Engineering, 25, 1373-1376.
- Santos, W. J. R., et al. (2019). Electropolymerization of phenol and aniline derivatives: Synthesis, characterization and application as electrochemical transducers. Electrochimica Acta, 305, 56-65.
- Agilent. (2025). How to Troubleshoot and Improve your GC/MS.
- ASTM D611-23. (2023). Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents.
- Qasim, F. O., & Mohammed, N. S. (2021). A Nanodrop Spectrophotometric Method and Stability Indicating for Determination of Amlodipine Besylate in Pharmaceutical Formulations of Kurdistan of Iraq. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 30(1), 129-137.
- U.S. Environmental Protection Agency. (n.d.).
- ASTM D611 (Aniline Point). (2024, April 10). SPL.
- Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
- BenchChem. (2025).
- Liu, Y., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Molecular Sciences, 13(12), 16531-16542.
- Liu, Y., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
- Bridges, J. W., & Williams, R. T. (1962). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 83(2), 27P-28P.
- Gimaldinova, E. K., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22185-22194.
- Gimaldinova, E. K., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- Lunte, S. M., & Kissinger, P. T. (1983). High-pressure liquid chromatographic analysis of aniline and its metabolites.
- ASTM D611-12. (2012). Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents.
- Widayatno, T., et al. (2023). The development and quantitative performance test of low-cost visible spectrophotometer and its comparison. AIP Conference Proceedings, 2642(1), 040010.
- Wang, J. (2006). Electrochemical Sensors. Analytical Chemistry, 78(12), 3959-3964.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3-methylaniline
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Methoxy-3-methylaniline (CAS No. 136-90-3), a compound used in the synthesis of specialized organic molecules.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our ecosystem. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with a deep, actionable understanding of chemical waste management.
Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not benign; it is an aromatic amine, a class of chemicals known for potential toxicity.[2][3] The primary risks are associated with its toxicity upon exposure and its environmental impact.
Key Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5] This systemic toxicity necessitates the use of comprehensive personal protective equipment (PPE) to prevent any route of exposure.
-
Irritation: It is a known skin and serious eye irritant and may cause respiratory irritation if the solid dust is inhaled.[4][5][6]
-
Environmental Hazard: this compound is harmful to aquatic life, mandating that it never be released into the sewer system or the environment.[4][7]
-
Carcinogenicity Concern: While data for this specific compound is limited, it is identified by at least one supplier as a possible human carcinogen by IARC.[4] Furthermore, the parent compound, aniline, is classified by the U.S. EPA as a Group B2, probable human carcinogen.[8] This places all aniline derivatives under a high degree of caution.
GHS Hazard Classification Summary
For immediate reference, the Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from supplier Safety Data Sheets.[5][6]
Pre-Disposal Operations: Engineering Controls & PPE
Before waste is even generated, establishing a safe handling environment is paramount. The principle here is to minimize exposure through a combination of engineering controls and personal protective equipment.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and the collection of waste, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control the inhalation hazard from the solid dust.[4]
-
Personal Protective Equipment (PPE): A multi-barrier approach is required.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile. Aromatic amines have the potential to permeate some glove materials, so it is crucial to change gloves immediately if contamination is suspected.[9]
-
Eye Protection: Chemical safety goggles are mandatory to protect against the serious eye irritation hazard.[6]
-
Body Protection: A full-length lab coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Waste Segregation & Accumulation: A Validating System
Proper segregation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures the waste can be safely handled by disposal professionals. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern this process from the moment of generation.[10][11]
Container Requirements:
-
Compatibility: Waste must be collected in a container made of a material chemically compatible with the aniline. High-density polyethylene (HDPE) containers are generally preferred for solid chemical waste.[12] The container must be free from damage and have a secure, leak-proof closure.[10]
-
Labeling: The container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).[11] Appropriate hazard pictograms should also be present. This labeling is a self-validating check; it forces the researcher to confirm the contents before adding to the container, preventing accidental mixing.[12]
-
Status: Keep waste containers closed at all times, except when actively adding waste.[12]
Satellite Accumulation Areas (SAA): Hazardous waste must be accumulated at or near the point of generation in a designated SAA.[11][12] This area must be under the control of laboratory personnel. Do not move the waste to another room for storage.[12]
Waste Segregation Workflow
The following diagram outlines the critical decision-making process for handling waste containing this compound.
Workflow for proper segregation and accumulation of this compound waste.
Step-by-Step Disposal Protocols
Direct treatment of hazardous waste in the laboratory is generally prohibited and unsafe.[13] The correct procedure is to prepare the waste for collection by a licensed disposal company.
Protocol 4.1: Disposal of Contaminated Labware and Debris
This protocol applies to items such as contaminated gloves, weighing paper, and absorbent pads.
-
Designate Container: Establish a dedicated hazardous waste container for solid waste contaminated with this compound within your SAA.
-
Labeling: Pre-label the container as described in Section 3.
-
Collection: Place all contaminated solid debris directly into this container. Do not mix with other waste streams.
-
Closure: Keep the container sealed when not in use.
-
Pickup: Once the container is full, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.
Protocol 4.2: Disposal of Bulk/Unused this compound
This is the primary protocol for disposing of the chemical itself. The ultimate disposal method employed by licensed contractors is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[4]
-
Maintain Original Container: Whenever possible, leave the chemical in its original, clearly labeled container.[4] This is the safest option as it minimizes handling and ensures accurate identification.
-
Verify Labeling: Ensure the original label is intact and legible. If it is not, create a new hazardous waste label with all required information.
-
Request Pickup: Contact your institution's EH&S department to schedule a pickup for the unwanted chemical. Provide them with the chemical name, CAS number, and quantity.
-
For Dissolved Material: If the this compound has been dissolved in a solvent, it must be collected in a designated liquid hazardous waste container. The recommended practice is to dissolve or mix the material with a combustible solvent for incineration.[4] Ensure the solvent is compatible and that all components are listed on the hazardous waste label.
Spill Management & Emergency Procedures
Accidents can happen, and a clear, immediate response plan is crucial.
-
Evacuate & Alert: Evacuate all personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: For a small spill of solid material (<5 grams), trained laboratory personnel may proceed with cleanup. For larger spills, or any spill of the material dissolved in a volatile solvent, call your institution's emergency response line immediately.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment & Cleanup:
-
Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[14]
-
Carefully sweep up the material and place it into a designated hazardous waste container.[6][7] Avoid creating dust.
-
Decontaminate the area with a detergent solution and wipe clean with paper towels.
-
-
Disposal: All materials used for cleanup must be placed in the solid hazardous waste container.
-
Reporting: Report the incident to your supervisor and EH&S department, as required by institutional policy.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By understanding its hazard profile, implementing robust engineering and personal protective controls, and adhering to systematic segregation and disposal protocols, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Never pour this chemical down the drain or dispose of it in the regular trash.[10][12] Always consult your institution's specific waste management guidelines and work through your licensed EH&S contractor.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (2025-2028). REGULATION OF LABORATORY WASTE.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- HPC Standards. (n.d.). This compound Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Methoxy-N-methylaniline.
- ChemicalBook. (2025, July 24). This compound.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - 5-Methoxy-2-methylaniline.
- U.S. Environmental Protection Agency (EPA). (n.d.). Aniline.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
Sources
- 1. This compound | 136-90-3 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound 98 136-90-3 [sigmaaldrich.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acs.org [acs.org]
- 14. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Handling 4-Methoxy-3-methylaniline: From Core Principles to Emergency Response
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides an in-depth operational plan for the safe handling of 4-Methoxy-3-methylaniline, a compound that demands rigorous protective measures. As laboratory professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every interaction with this substance is controlled and safe.
Hazard Profile: Understanding the "Why" Behind the "How"
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling protocols.[1][2] It is not merely an irritant; it is acutely toxic via multiple exposure routes. Understanding this profile is the first step in building a self-validating safety system in your laboratory.
| Hazard Classification | GHS Hazard Statement | Implication for Handling & PPE |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink, or smoke in the lab.[3] Prevents accidental ingestion. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Requires chemically resistant gloves and protective clothing to prevent skin absorption.[1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | All handling of solids must be done in a certified chemical fume hood to prevent dust inhalation.[1] |
| Skin Irritation | H315: Causes skin irritation | Reinforces the need for proper gloves and immediate washing after potential contact.[1][3] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of chemical splash goggles or safety glasses with side shields at all times.[1][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Further emphasizes the necessity of using a fume hood or other ventilated enclosure.[1][2] |
This data is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive overview.[1][2][3]
The First Line of Defense: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is selected, the work environment must be engineered for safety. PPE is the last line of defense, not the first.
-
Primary Engineering Control: The Chemical Fume Hood: All weighing and handling of solid this compound, and any work with its solutions, must be conducted within a properly functioning and certified chemical fume hood.[1] This is non-negotiable. The ventilation protects you from inhaling harmful dust or vapors.
-
Administrative Controls:
-
Designated Area: Designate a specific area within the lab for handling this compound to prevent cross-contamination.
-
Restricted Access: Only trained personnel authorized to work with this compound should be in the designated area during handling.
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][5]
-
Personal Protective Equipment (PPE): A Detailed Protocol
Choosing the correct PPE is a critical experimental choice. The goal is to establish an impermeable barrier between you and the chemical.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles or safety glasses with side shields must be worn at all times.[4][6]
-
Elevated Risk: When there is a significant risk of splashing (e.g., transferring large volumes of a solution), a face shield must be worn over your primary eye protection.[6][7]
-
Gloves: Standard disposable nitrile gloves may not provide sufficient protection against aromatic amines. Studies on similar compounds show that breakthrough times can be short.[8][9]
-
Recommended: Use thicker, chemically resistant gloves. Butyl rubber and Viton® are often recommended for aromatic amines.[10]
-
Protocol: Always double-glove. Inspect gloves for any signs of degradation or puncture before use.[10] Remove and replace gloves immediately if you suspect any contact has occurred. Never reuse disposable gloves.
-
-
Laboratory Coat: A clean, long-sleeved, flame-resistant lab coat is mandatory.[6] It should be fully buttoned to provide maximum coverage.
-
Additional Protection: For tasks involving larger quantities (>10g), consider using a chemically resistant apron over your lab coat.
-
Attire: Long pants and closed-toe, closed-heel shoes are required. Avoid fabrics like polyester that can melt if they come into contact with certain chemicals.[6]
Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, a respirator is required if engineering controls are not feasible or during emergency situations (e.g., a large spill).[6] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[6] A NIOSH-approved respirator with a particulate filter (P95 or P100) would be appropriate for nuisance dust exposures.[11]
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Donning Protocol:
-
Verify proper attire (long pants, closed-toe shoes).
-
Put on your inner pair of chemically resistant gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on your safety goggles or glasses.
-
Put on your outer pair of chemically resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (to be performed in the designated area):
-
Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Place it in a designated bin for laundering or disposal.
-
Remove your eye protection.
-
Remove the inner pair of gloves, again without touching the exterior. Dispose of them.
-
Immediately wash your hands thoroughly with soap and water.[11]
Operational and Disposal Plans
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Store it away from incompatible materials such as strong oxidizing agents.[12]
-
Spill Response: In the event of a spill, evacuate the immediate area.[1] Wearing your full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand.[3] Sweep up the material, place it in a suitable, sealed container for disposal, and label it as hazardous waste.[1][11] Do not allow the product to enter drains.[1][10]
-
Waste Disposal: All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][10] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.
Emergency Procedures: A Rapid Response Plan
Immediate and correct action can significantly mitigate harm in an emergency.
Caption: Emergency Response Flowchart for Exposures.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][10] If they are not breathing, give artificial respiration.[1] Avoid mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
For all exposures, be sure to bring the Safety Data Sheet (SDS) for the chemical with you when seeking medical attention.[10][11]
References
- This compound Safety D
- This compound 98 136-90-3 Safety Inform
- N-Methylaniline Safety D
- 3-(4-Chlorophenoxy)
- 4-Methoxy-3-nitroaniline Safety D
- 4-Methoxy-N,N-dimethylaniline MSDS. Capot Chemical Co., Ltd.
- 4-Methoxy-N-methylaniline Safety D
- p-Anisidine Safety D
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- 4-Methoxy-N,N-dimethylaniline Safety Data Sheet. Santa Cruz Biotechnology, Inc.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- 5-Methoxy-2-methylaniline Safety D
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. tandfonline.com [tandfonline.com]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. capotchem.cn [capotchem.cn]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
